GPR120 modulator 2
説明
特性
IUPAC Name |
3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-13-10-15(8-6-14(13)7-9-20(23)24)25-11-19-22-18(12-26-19)16-4-2-3-5-17(16)21/h2-6,8,10,12H,7,9,11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZPTUFKSLWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648434 | |
| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050506-87-0 | |
| Record name | 4-[[4-(2-Chlorophenyl)-2-thiazolyl]methoxy]-2-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050506-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GPR120 Modulator 2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. This document provides an in-depth technical overview of the mechanism of action of GPR120 Modulator 2, a novel agonist targeting this receptor. Activation of GPR120 by Modulator 2 initiates a bifurcated signaling cascade involving both Gαq/11-dependent and β-arrestin-2-dependent pathways. These pathways culminate in a range of therapeutic effects, including enhanced insulin (B600854) sensitivity, increased secretion of glucagon-like peptide-1 (GLP-1), and potent anti-inflammatory responses. This guide details the molecular interactions, downstream signaling events, and provides illustrative experimental protocols and data to support the characterization of this compound.
Introduction to GPR120
G protein-coupled receptor 120 (GPR120) is a member of the G protein-coupled receptor (GPCR) family and is activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1][2] It is expressed in various tissues, including adipose tissue, macrophages, intestinal enteroendocrine cells, and taste buds.[1][2][3] GPR120 plays a crucial role in sensing dietary fats and regulating energy homeostasis and immune responses, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as chronic inflammatory conditions.[1][4][5][[“]]
Core Mechanism of Action of this compound
This compound acts as a potent agonist at the GPR120 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of two primary signaling pathways: the canonical Gαq/11 pathway and the β-arrestin-2-mediated pathway. This dual signaling capability underlies the pleiotropic effects of Modulator 2.
Gαq/11-Mediated Signaling Pathway
Activation of the Gαq/11 pathway by this compound leads to a cascade of intracellular events primarily associated with metabolic regulation.
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLCβ.[4][7]
-
Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][7]
-
Physiological Outcomes: The transient increase in intracellular Ca2+ is a key trigger for various cellular responses, most notably the secretion of incretin (B1656795) hormones like GLP-1 from enteroendocrine L-cells.[7][8] This pathway also contributes to glucose uptake in adipocytes.[7]
β-arrestin-2-Mediated Anti-Inflammatory Pathway
The anti-inflammatory effects of this compound are primarily mediated by a G protein-independent pathway involving β-arrestin-2.
-
Receptor Phosphorylation and β-arrestin-2 Recruitment: Upon agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin-2 to the intracellular domain of the receptor.[7][8]
-
Internalization of the GPR120/β-arrestin-2 Complex: The formation of the GPR120-β-arrestin-2 complex leads to the internalization of the receptor from the cell membrane.[7][8]
-
Inhibition of Inflammatory Signaling: The internalized complex interacts with TAB1 (TAK1-binding protein), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1).[9][10][11] This sequestration of TAB1 disrupts the downstream activation of pro-inflammatory pathways, including the NF-κB and JNK pathways, which are typically activated by stimuli like lipopolysaccharide (LPS) through Toll-like receptors (TLRs) or by TNF-α.[10][11][12]
-
Physiological Outcomes: The inhibition of these key inflammatory cascades results in reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1, leading to potent anti-inflammatory and insulin-sensitizing effects.[8][12]
Quantitative Data Summary
The efficacy and potency of this compound have been characterized in a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Endpoint | EC50 (nM) |
| Calcium Mobilization | HEK293-GPR120 | [Ca2+]i | 15.2 |
| GLP-1 Secretion | STC-1 | GLP-1 Release | 25.8 |
| β-arrestin-2 Recruitment | U2OS-GPR120 | β-arrestin-2 Translocation | 18.5 |
| NF-κB Inhibition | RAW 264.7 | LPS-induced NF-κB Reporter | 32.1 |
Table 2: Effect of this compound on Cytokine Secretion in LPS-stimulated Macrophages
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| TNF-α | Vehicle | 1250 ± 85 | - |
| Modulator 2 (100 nM) | 480 ± 55 | 61.6 | |
| IL-6 | Vehicle | 880 ± 62 | - |
| Modulator 2 (100 nM) | 310 ± 40 | 64.8 | |
| MCP-1 | Vehicle | 2100 ± 150 | - |
| Modulator 2 (100 nM) | 850 ± 98 | 59.5 |
Detailed Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the potency of this compound in activating the Gαq/11 pathway by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human GPR120.
-
Fluo-4 NW Calcium Assay Kit.
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed HEK293-GPR120 cells in 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Remove culture medium and add 100 µL of Fluo-4 NW dye loading solution to each well. Incubate for 30 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence (Ex/Em: 494/516 nm).
-
Compound Addition: Add 20 µL of the this compound dilutions to the respective wells.
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the dose-response curve and determine the EC50 value.
β-arrestin-2 Recruitment Assay
Objective: To quantify the ability of this compound to induce the interaction between GPR120 and β-arrestin-2.
Materials:
-
U2OS cells co-expressing GPR120-GFP and β-arrestin-2-RFP.
-
This compound.
-
Culture medium.
-
High-content imaging system.
Protocol:
-
Cell Plating: Seed the U2OS cell line in a 96-well imaging plate.
-
Compound Treatment: Treat cells with various concentrations of this compound for 30 minutes.
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system, capturing GFP, RFP, and DAPI channels.
-
Image Analysis: Quantify the co-localization or translocation of β-arrestin-2-RFP to the GPR120-GFP at the plasma membrane or in internalized vesicles.
-
Data Analysis: Plot the dose-response curve for β-arrestin-2 recruitment and calculate the EC50.
Conclusion
This compound demonstrates a robust dual mechanism of action, engaging both Gαq/11 and β-arrestin-2 signaling pathways. Its ability to stimulate GLP-1 secretion and concurrently suppress key inflammatory pathways highlights its therapeutic potential for the treatment of type 2 diabetes and other metabolic disorders characterized by chronic low-grade inflammation. The data and protocols presented herein provide a comprehensive framework for the continued investigation and development of this promising therapeutic agent.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Modulation: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by medium and long-chain free fatty acids, particularly omega-3 fatty acids, GPR120 represents a promising therapeutic target for a range of conditions including type 2 diabetes, obesity, and inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the dual downstream signaling pathways initiated by GPR120 modulation, offering a comprehensive resource for researchers and drug development professionals. The receptor's ability to signal through both G protein-dependent and β-arrestin-dependent pathways underscores its complex pharmacology and highlights the potential for developing biased agonists that selectively target specific therapeutic outcomes.[2]
Core Signaling Pathways of GPR120
GPR120 activation initiates two primary downstream signaling cascades: a Gq/11 protein-dependent pathway primarily associated with metabolic effects, and a β-arrestin-2-dependent pathway crucial for its anti-inflammatory actions.[3] This dual signaling capability allows GPR120 to exert diverse physiological effects in different cell types.
Gq/11-Dependent Signaling Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]
-
Downstream Effector Activation: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase (ERK).[4]
This pathway is predominantly linked to the metabolic benefits of GPR120 activation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and enhanced glucose uptake in adipocytes.[4][5]
β-Arrestin-2-Dependent Signaling Pathway
Distinct from G protein-mediated signaling, GPR120 activation also triggers a β-arrestin-2-dependent pathway, which is central to its anti-inflammatory effects.
-
Receptor Phosphorylation and β-Arrestin-2 Recruitment: Ligand binding leads to the phosphorylation of the intracellular domains of GPR120 by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2.[3]
-
Internalization: The GPR120-β-arrestin-2 complex is internalized into the cytoplasm.[3]
-
Inhibition of Inflammatory Cascades: Within the cytoplasm, the GPR120-β-arrestin-2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1). This interaction prevents the association of TAB1 with TAK1, a crucial step in the activation of pro-inflammatory signaling pathways, including those mediated by Toll-like receptors (TLRs) and TNF-α.[3]
-
Suppression of NF-κB and JNK: By sequestering TAB1, the GPR120-β-arrestin-2 complex effectively inhibits the downstream activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), leading to a potent anti-inflammatory response.[3]
Data Presentation: Agonist Potency
The potency of GPR120 modulators can be quantified by determining their half-maximal effective concentration (EC50) in various functional assays. These values are critical for comparing the activity of different compounds and for understanding their potential for biased agonism.
| Agonist | Assay Type | Species | EC50 (nM) | Reference(s) |
| TUG-891 | Calcium Mobilization | Human | 43.7 | [5] |
| Calcium Mobilization | Human | 61.7 | [1] | |
| cpdA | Calcium Mobilization | Human | ~350 | [6][7] |
| IP3 Production | Human | ~350 | [6] | |
| β-Arrestin-2 Recruitment | Human | ~350 | [6] | |
| Compound 11b | Calcium Mobilization | Human | - | [1] |
| Compound 4x | Calcium Mobilization | - | - | [8] |
| β-Arrestin Recruitment | - | - | [8] | |
| GPR120 Agonist 4 | β-Arrestin Recruitment | - | 1000 | [9] |
| Calcium Mobilization | - | 350 | [9] |
Note: EC50 values can vary depending on the cell line and specific assay conditions used.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GPR120 modulator activity. Below are protocols for key in vitro assays.
Calcium Mobilization Assay
This assay measures the Gq-mediated increase in intracellular calcium upon GPR120 activation.
Materials:
-
CHO or HEK293 cells stably expressing GPR120.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye extrusion).
-
GPR120 agonist of interest.
-
Positive control (e.g., ionomycin).
-
Microplate reader with kinetic fluorescence detection capabilities (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating: Seed GPR120-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including probenecid as recommended by the manufacturer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare serial dilutions of the GPR120 agonist in assay buffer.
-
Assay Measurement:
-
Place the cell plate in the microplate reader and allow it to equilibrate to the reading temperature.
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist solutions to the wells and immediately begin kinetic fluorescence measurements. Record data for a sufficient duration to capture the peak calcium response (typically 1-3 minutes).
-
As a positive control, add a calcium ionophore like ionomycin (B1663694) to some wells to determine the maximum possible signal.
-
-
Data Analysis: The change in fluorescence intensity over time is used to determine the agonist response. The peak fluorescence signal is typically used to generate dose-response curves and calculate EC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin-2 following agonist stimulation. A common method is the PathHunter® β-arrestin assay.
Materials:
-
PathHunter® cell line co-expressing a ProLink (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell plating medium.
-
GPR120 agonist of interest.
-
PathHunter® detection reagents.
-
Luminometer.
Protocol:
-
Cell Plating: Thaw and plate the PathHunter® cells in a white-walled, clear-bottom microplate according to the manufacturer's instructions. Culture overnight.
-
Compound Addition: Prepare serial dilutions of the GPR120 agonist in the appropriate assay medium. Add the agonist solutions to the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the PathHunter® detection reagents to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Generate dose-response curves and calculate EC50 values.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream effector in the GPR120 signaling cascade.
Materials:
-
Cells expressing GPR120.
-
Serum-free medium.
-
GPR120 agonist of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Before stimulation, serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with the GPR120 agonist at various concentrations and for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the signal using an imaging system.
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated to determine the extent of ERK activation.
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR120 Agonist 4 | GPR120激动剂 | MCE [medchemexpress.cn]
The Role of GPR120 Modulators in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), and the role of its modulators in regulating insulin (B600854) secretion. GPR120 has emerged as a promising therapeutic target for type 2 diabetes and metabolic disorders due to its involvement in glucose homeostasis.[1][2][3] This document details the signaling pathways, summarizes quantitative data on modulator effects, and provides comprehensive experimental protocols relevant to the study of GPR120 in the context of insulin secretion.
Introduction to GPR120 and its Role in Metabolic Regulation
GPR120 is a receptor for long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[4] It is expressed in various tissues involved in metabolic regulation, including enteroendocrine cells of the gastrointestinal tract, pancreatic islets, adipocytes, and macrophages.[1][2][5][6] Activation of GPR120 has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[7][8] The receptor's role in insulin secretion is multifaceted, involving both indirect and direct mechanisms.
Mechanisms of GPR120-Mediated Insulin Secretion
GPR120 modulation of insulin secretion occurs through two primary pathways: an indirect mechanism involving the release of incretin (B1656795) hormones from the gut, and a direct action on pancreatic β-cells.
Indirect Mechanism: Incretin Hormone Secretion
The predominant mechanism by which GPR120 activation enhances insulin secretion is through the stimulation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the intestine.[2][6] GLP-1 is a potent insulinotropic hormone that augments glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[6][9]
GPR120 activation in L-cells initiates a Gαq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in cytosolic Ca2+ concentration is a key trigger for GLP-1 exocytosis.[2][5]
dot
Caption: Indirect GPR120-mediated insulin secretion via GLP-1.
Direct Mechanism on Pancreatic β-Cells
While the indirect pathway is well-established, there is growing evidence for a direct effect of GPR120 activation on pancreatic β-cells.[4] Studies have shown that GPR120 is expressed on β-cells and that its activation can directly potentiate insulin secretion.[4] The direct signaling pathway in β-cells also appears to be mediated by Gαq/11, leading to an increase in intracellular Ca2+.[5] This elevation of intracellular calcium, in conjunction with the signals from glucose metabolism, enhances the exocytosis of insulin-containing granules.
dot
Caption: Direct GPR120-mediated insulin secretion in β-cells.
Quantitative Data on GPR120 Modulator Effects
The following tables summarize the quantitative effects of various GPR120 modulators on receptor activation, GLP-1 secretion, and insulin secretion as reported in the literature.
Table 1: Potency of GPR120 Agonists
| Agonist | Receptor | Assay Type | EC50 | Reference |
| TUG-891 | Human GPR120 | Not Specified | 43.7 nM | [9] |
| CpdA | GPR120 | Ca2+ Mobilization | ~0.35 µM | [10] |
| α-Linolenic acid (ALA) | GPR120 | Insulin Secretion | 1.2 x 10⁻⁸ mol/l | [4] |
| GW-9508 | GPR120 | Insulin Secretion | 6.4 x 10⁻⁸ mol/l | [4] |
| Eicosapentaenoic acid (EPA) | GPR120 | Insulin Secretion | 7.9 x 10⁻⁸ mol/l | [4] |
| Docosahexaenoic acid (DHA) | GPR120 | Insulin Secretion | 1.0 x 10⁻⁷ mol/l | [4] |
Table 2: Effects of GPR120 Agonists on Insulin and GLP-1 Secretion
| Agonist | Model System | Parameter Measured | Effect | Reference |
| α-Linolenic acid (ALA) | BRIN-BD11 cells | Insulin Secretion | 53% max stimulation at 10⁻⁴ mol/l | [4] |
| GW-9508 | BRIN-BD11 cells | Insulin Secretion | 47% max stimulation | [4] |
| Eicosapentaenoic acid (EPA) | BRIN-BD11 cells | Insulin Secretion | 36% max stimulation | [4] |
| Docosahexaenoic acid (DHA) | BRIN-BD11 cells | Insulin Secretion | 50% max stimulation | [4] |
| TUG-891 | STC-1 and GLUTag cells | GLP-1 Secretion | Induction of secretion | [2] |
| DFL23916 | Human and murine enteroendocrine cells | GLP-1 Secretion | Most effective compared to ALA, TUG-891, and GW9508 | [3] |
| AM5262 | STC-1 cells | GLP-1 Secretion | 11.4 ± 0.7-fold stimulation at 1 mM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments used to investigate the role of GPR120 modulators in insulin secretion.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from MIN6 Cells
This protocol describes the procedure for measuring GSIS from the mouse insulinoma cell line MIN6.
Materials:
-
MIN6 cells
-
24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
GPR120 modulator of interest
-
Insulin ELISA kit
Procedure:
-
Seed MIN6 cells in 24-well plates and culture to 80-90% confluency.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to establish a basal state.
-
Remove the pre-incubation buffer and incubate the cells with low glucose KRBH (basal) or high glucose KRBH (stimulatory) with or without the GPR120 modulator for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Lyse the cells to determine total insulin content.
-
Measure the insulin concentration in the supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted insulin to the total insulin content or total protein concentration.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes in response to GPR120 activation using the fluorescent indicator Fura-2 AM.
Materials:
-
GPR120-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing GPR120)
-
96-well black, clear-bottom plates
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
GPR120 modulator of interest
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Seed GPR120-expressing cells in 96-well plates and culture overnight.
-
Prepare a Fura-2 AM loading solution in HBS containing Pluronic F-127.
-
Remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).
-
Add the GPR120 modulator and immediately begin recording the fluorescence ratio over time.
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
GLP-1 Secretion Assay from STC-1 Cells
This protocol details the procedure for measuring GLP-1 secretion from the murine enteroendocrine cell line STC-1.
Materials:
-
STC-1 cells
-
24-well plates
-
Krebs-Ringer Buffer (KRB)
-
GPR120 modulator of interest
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Seed STC-1 cells in 24-well plates and culture to confluency.
-
Wash the cells with KRB.
-
Pre-incubate the cells in KRB for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and add fresh KRB containing a DPP-IV inhibitor with or without the GPR120 modulator.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any detached cells.
-
Measure the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
dot
Caption: Experimental workflow for GPR120 agonist evaluation.
Conclusion
GPR120 modulators represent a promising avenue for the development of novel therapeutics for type 2 diabetes. Their ability to enhance insulin secretion through both indirect incretin-mediated and direct β-cell pathways makes them attractive targets. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of GPR120 in metabolic regulation and to translate these findings into effective clinical therapies.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
GPR120 modulator 2 and GLP-1 release
An In-depth Technical Guide on GPR120 Modulators and GLP-1 Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2DM).[1][2] Activated by medium and long-chain free fatty acids (FFAs), GPR120 is abundantly expressed in various tissues, including the intestines, adipose tissue, and pro-inflammatory macrophages.[1][3] One of its key physiological roles is the stimulation of glucagon-like peptide-1 (GLP-1) release from enteroendocrine L-cells in the gut.[1][3] GLP-1 is a critical incretin (B1656795) hormone that regulates glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion, inhibiting glucagon (B607659) release, and delaying gastric emptying.[1][4] Consequently, synthetic GPR120 agonists, referred to here as "GPR120 modulators," are being actively investigated as potential novel therapeutics for T2DM.[1][2][3] This guide provides a technical overview of the GPR120 signaling pathway, quantitative data on representative GPR120 modulators, and detailed experimental protocols for assessing their activity.
GPR120 Signaling and GLP-1 Release
Activation of GPR120 by an agonist initiates a cascade of intracellular events primarily through the Gαq subunit of the heterotrimeric G-protein.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium concentration is a primary driver for the exocytosis of GLP-1-containing granules from enteroendocrine L-cells.[6] Additionally, some studies suggest that GPR120 can also signal through Gαs and β-arrestin pathways, although the Gαq pathway is considered central to GLP-1 secretion.[5]
Data Presentation: Efficacy of GPR120 Modulators
The following tables summarize quantitative data for several well-characterized synthetic GPR120 agonists. These compounds serve as examples of "GPR120 modulator 2" and demonstrate the potential of this class of molecules.
Table 1: In Vitro Potency of GPR120 Agonists
| Compound | Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| TUG-891 | Calcium Flux | hGPR120-CHO | Human | 26 | [1][2] |
| AZ13581837 | Calcium Flux | hGPR120-CHO | Human | 9 | [5] |
| Metabolex-36 | Calcium Flux | hGPR120-CHO | Human | 40 | [5] |
| Compound 14d | Calcium Flux | hGPR120-CHO | Human | 15 | [3] |
| DFL23916 | Calcium Flux | hGPR120-CHO | Human | 130 | [7][8] |
| GW9508 | Calcium Flux | mGLUTag | Mouse | Data not specified | [9] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: In Vitro GLP-1 Secretion Stimulated by GPR120 Agonists
| Compound | Concentration | Cell Line | Fold Increase vs. Control | Reference |
| AZ13581837 | 10 µM | STC-1 | ~2.5-fold | [5] |
| Metabolex-36 | 10 µM | STC-1 | ~2.0-fold | [5] |
| DFL23916 | 10 µM | STC-1 & NCI-H716 | Most effective vs. ALA, TUG-891 | [7][8] |
| TUG-891 | Data not specified | STC-1 & GLUTag | Significant increase | [6] |
Table 3: In Vivo Effects of GPR120 Agonists in Mice
| Compound | Dose (mg/kg, oral) | Mouse Model | Primary Outcome | Result | Reference |
| AZ13581837 | 30 | Lean C57BL/6 | Plasma Total GLP-1 | Significant increase at 30 min | [5] |
| Metabolex-36 | 100 | Lean C57BL/6 | Plasma Total GLP-1 | Significant increase at 60 min | [5] |
| Compound 14d | 30 | C57BL/6 | OGTT (AUC) | 25% reduction in glucose AUC | [3] |
| DFL23916 | Data not specified | C57BL/6 | Portal Vein GLP-1 | Significant increase | [7][8] |
| TUG-891 | 100 | C57BL/6 | OGTT (AUC) | Significant glucose reduction | [3] |
OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR120 modulators. Below are protocols for key experiments.
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to activate the Gαq pathway by detecting transient increases in intracellular calcium.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GPR120 gene (hGPR120-CHO) are cultured in appropriate media (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
-
Assay Preparation:
-
Seed the hGPR120-CHO cells into a 96-well black, clear-bottom plate at a density of ~20,000 cells per well.[1]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Discard the culture medium and wash the cells gently with Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer and incubate for 60 minutes at 37°C.
-
Wash the cells again with HBSS to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test GPR120 modulator in HBSS.
-
Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration. A dose-response curve is fitted to calculate the EC50 value.
In Vitro GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 released from enteroendocrine cells following treatment with a modulator.
-
Cell Culture: Murine STC-1 or human NCI-H716 enteroendocrine cell lines are commonly used. They are cultured in appropriate media (e.g., DMEM with high glucose and 10% FBS). For NCI-H716 cells, differentiation may be required.
-
Assay Protocol:
-
Seed cells in a 24-well plate and grow to ~80-90% confluency.
-
Wash the cells twice with a secretion buffer (e.g., Krebs-Ringer Bicarbonate buffer supplemented with 0.1% BSA).
-
Pre-incubate the cells in the secretion buffer for 1-2 hours at 37°C.
-
Replace the buffer with fresh secretion buffer containing the test modulator at various concentrations or a vehicle control (e.g., 1% DMSO).
-
Incubate for 2 hours at 37°C.[9]
-
Collect the supernatant (which contains the secreted GLP-1) and store it at -80°C until analysis.
-
Lyse the remaining cells to measure total cellular protein or DNA for normalization.
-
-
Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA or radioimmunoassay (RIA) kit. The results are typically normalized to the total protein content and expressed as a fold change over the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a GPR120 modulator on glucose disposal in live animals, an effect often mediated by GLP-1.
-
Animals: C57BL/6 mice are commonly used. The animals are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Procedure:
-
Record the baseline blood glucose level (t = -30 min) from the tail vein using a glucometer.
-
Administer the GPR120 modulator (e.g., at 3, 10, 30, 100 mg/kg) or vehicle control via oral gavage.[1]
-
After 30 minutes (t = 0 min), administer a glucose challenge (e.g., 2-3 g/kg) via oral gavage.[1]
-
Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Blood glucose levels are plotted against time. The area under the curve (AUC) is calculated for each treatment group and compared to the vehicle control group to determine the improvement in glucose tolerance. A statistically significant reduction in the glucose AUC indicates a positive effect of the modulator.[3]
Conclusion
GPR120 modulators represent a promising class of therapeutic agents for type 2 diabetes by leveraging the beneficial effects of GLP-1. The activation of GPR120 in enteroendocrine cells triggers a well-defined signaling cascade that results in robust GLP-1 secretion, which in turn improves glucose homeostasis.[5] The data from various synthetic agonists demonstrate potent in vitro activity and significant in vivo efficacy in preclinical models.[3][5] The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel GPR120 modulators, with the ultimate goal of translating these findings into effective clinical therapies.
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of GPR120 Modulator 2 in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This receptor, activated by long-chain fatty acids, plays a pivotal role in lipid metabolism and glucose homeostasis. This technical guide provides an in-depth analysis of the effects of a representative synthetic GPR120 agonist, TUG-891 (referred to herein as GPR120 Modulator 2), on adipocyte differentiation. We will delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for researchers to investigate these effects in their own laboratories.
Introduction to GPR120 and Adipocyte Differentiation
Adipose tissue is a key endocrine organ that regulates systemic energy balance. The differentiation of preadipocytes into mature, lipid-laden adipocytes is a tightly controlled process involving a cascade of transcriptional events. The nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is the master regulator of adipogenesis.[1] Its activation leads to the expression of a suite of genes responsible for the adipocyte phenotype, including Fatty Acid Binding Protein 4 (FABP4), which is involved in fatty acid uptake and storage.[1]
GPR120 is highly expressed in adipose tissue and its expression levels increase during adipocyte differentiation.[2] Activation of GPR120 by natural ligands, such as omega-3 fatty acids, or synthetic agonists like TUG-891, has been shown to promote adipogenesis.[2][3] This makes GPR120 an attractive therapeutic target for metabolic diseases where enhancing adipocyte function and number could be beneficial.
GPR120 Signaling in Adipocyte Differentiation
The primary signaling mechanism through which GPR120 activation promotes adipocyte differentiation is the Gαq/11 pathway. The binding of an agonist, such as TUG-891, to GPR120 initiates a conformational change in the receptor, leading to the activation of the Gαq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular calcium ([Ca2+]i) and DAG collectively activate protein kinase C (PKC) and other downstream effectors, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[3] The activation of the ERK1/2 signaling cascade ultimately leads to the increased expression and/or activation of PPARγ, the master regulator of adipogenesis.[3] This sequence of events is depicted in the signaling pathway diagram below.
Quantitative Effects of this compound on Adipogenesis
The activation of GPR120 by synthetic agonists like TUG-891 has been quantified in various in vitro studies. These studies typically measure the expression of key adipogenic marker genes and the potency of the modulator in activating downstream signaling pathways.
| Parameter | Modulator | Cell Line | Value | Reference |
| pEC50 for Ca2+ Mobilization | TUG-891 | HT-29 | 3.46 ± 0.27 | [4] |
| pEC50 for ERK Phosphorylation | TUG-891 | HT-29 | Not explicitly quantified, but concentration-dependent responses were observed. | [4] |
| PPARγ Activation | TUG-891 | 3T3-L1 | Increased PPARγ activation in a GPR120-dependent manner (as assessed by a luciferase reporter assay). | [3] |
| Adipogenic Marker Upregulation | TUG-891 | 3T3-L1 | Promoted adipogenesis, indicated by increased lipid accumulation and adipogenic marker expression. | [3] |
Note: Specific fold-change data for PPARγ and FABP4 mRNA or protein levels upon TUG-891 treatment in 3T3-L1 cells are not consistently reported in a standardized format across the literature. The table reflects the reported effects and potency in relevant assays.
Experimental Protocols
To facilitate further research into the effects of GPR120 modulators on adipocyte differentiation, detailed protocols for key experiments are provided below.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound (e.g., TUG-891) or vehicle control (e.g., DMSO)
Procedure:
-
Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation (Day 0): Two days after the cells reach confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Add the GPR120 modulator or vehicle control at the desired concentration.
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the GPR120 modulator or vehicle.
-
Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh differentiation medium II containing the GPR120 modulator or vehicle.
-
Harvesting: Mature adipocytes are typically observed between days 8 and 12, characterized by the accumulation of lipid droplets. Cells can then be harvested for further analysis.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lipid-soluble dye used to visualize the accumulation of neutral lipids in mature adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Distilled water
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Dehydration: Remove the water and add 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts stock to 4 parts water, filtered) for 20 minutes at room temperature.
-
Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Visualize the red-stained lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 490-520 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA expression levels of adipogenic marker genes such as PPARγ and FABP4.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for PPARγ, FABP4, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the differentiated adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect the total protein levels of adipogenic markers and the phosphorylation status of signaling proteins like ERK1/2.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-FABP4, anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
Conclusion
GPR120 modulators, exemplified by the synthetic agonist TUG-891, represent a promising class of compounds for influencing adipocyte differentiation. The activation of the GPR120-Gαq/11-Ca2+-ERK1/2-PPARγ signaling axis provides a clear mechanism for their pro-adipogenic effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the therapeutic potential of GPR120 modulation in the context of metabolic diseases. Further studies are warranted to fully elucidate the quantitative impact of these modulators on the expression of a broader range of adipogenic genes and their long-term effects on adipocyte function and systemic metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Modulation: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of GPR120 (G-protein coupled receptor 120), also known as Free Fatty Acid Receptor 4 (FFAR4). Given that "GPR120 modulator 2" is a non-specific term, this document will focus on the well-characterized and selective GPR120 agonist, TUG-891 , as a representative molecule to detail the receptor's therapeutic potential in inflammatory diseases.
GPR120 has emerged as a significant therapeutic target due to its role in mediating the anti-inflammatory effects of omega-3 fatty acids.[1][2] Its activation has been shown to suppress inflammatory responses in various cell types, particularly macrophages, making it a promising target for conditions such as type 2 diabetes, obesity, and atherosclerosis.[3][4][5]
Core Mechanism of Action
GPR120 activation exerts its anti-inflammatory effects primarily through a G-protein-independent pathway involving β-arrestin-2.[2][6] Upon agonist binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-β-arrestin-2 complex.[6][7] This complex then interferes with pro-inflammatory signaling cascades. Specifically, it has been shown to inhibit the activation of TAK1 (transforming growth factor-β-activated kinase 1) by preventing its association with TAB1 (TAK1-binding protein 1).[1][8] This disruption ultimately leads to the suppression of downstream pathways, including NF-κB (nuclear factor-kappa B) and JNK (c-Jun N-terminal kinase), which are critical for the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][9]
Signaling Pathway Diagram
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Modulator 2: A Technical Guide for Evaluation in Metabolic Disease Models
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the evaluation of GPR120 modulators in the context of metabolic diseases. Due to the limited publicly available data on a specific compound designated "GPR120 modulator 2" (identified as compound F13 in patent US8394841B2), this guide will utilize data and protocols established for other well-characterized GPR120 agonists as representative examples.[1] This approach provides a robust framework for the preclinical assessment of novel GPR120 modulators in metabolic disease models.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2][3] Activated by medium and long-chain fatty acids, GPR120 is involved in various physiological processes, including the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1]
Core Signaling Pathways of GPR120
GPR120 activation initiates a cascade of intracellular signaling events through two primary pathways: a Gαq/11-dependent pathway and a β-arrestin 2-dependent pathway.
-
Gαq/11 Signaling Pathway: Upon agonist binding, GPR120 couples with Gαq/11 proteins.[4] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many of the metabolic benefits of GPR120 activation, including the potentiation of glucose-stimulated insulin secretion (GSIS).[4][5]
-
β-Arrestin 2 Signaling Pathway: GPR120 activation also leads to the recruitment of β-arrestin 2.[4] The GPR120/β-arrestin 2 complex can internalize and interact with various downstream effectors, playing a significant role in the anti-inflammatory effects of GPR120 activation. This pathway can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[1]
Experimental Evaluation of GPR120 Modulators
A systematic approach is required to characterize the efficacy and mechanism of action of a novel GPR120 modulator. This involves a series of in vitro and in vivo experiments.
Quantitative Data for Representative GPR120 Agonists
The following tables summarize quantitative data for well-characterized GPR120 agonists from published studies. This data provides a benchmark for the expected potency and efficacy of a novel GPR120 modulator.
Table 1: In Vitro Potency of Representative GPR120 Agonists
| Compound | Assay | Cell Line | Species | EC50 | Reference |
| cpdA | Calcium Mobilization | GPR120-transfected cells | Human | ~24 nM (logEC50 = -7.62 M) | [4] |
| β-arrestin-2 Interaction | GPR120-expressing cells | Human | ~350 nM | [4] | |
| TUG-891 | Calcium Signal | GPR120-expressing cells | Human | Not specified | [6] |
| Compound 11b | Calcium Signal | GPR120-expressing cells | Human | Not specified | [6] |
| Compound 24 | β-arrestin Assay | CHO-K1 | Human | 24 nM | [7] |
| IP1 Assay | CHO-K1 | Human | 35 nM | [7] |
Table 2: In Vivo Efficacy of Representative GPR120 Agonists in Metabolic Models
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| cpdA | High-Fat Diet (HFD) Mice | 30 mg/kg in diet | Oral | Markedly improved glucose tolerance and insulin tolerance. | [4] |
| Compound 20 | C57BL/6J Mice | 1, 3, 10 mg/kg | IP | Dose-dependent reduction in plasma glucose levels (ΔAUC of 54% at 10 mg/kg) in IPGTT. | [7] |
| Compound 23 | Wild-type and GPR120 KO Mice | 30, 100 mg/kg | Not specified | Acute reduction of blood glucose levels in OGTT. | [7] |
| Compound 14d | Normal C57BL/6 Mice | 3, 10, 30, 100 mg/kg | Oral | Dose-dependent improvement in glucose tolerance in OGTT. | [8] |
| DHA | HFD/STZ Mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and increased serum insulin levels in OGTT. | [9] |
| GSK137647A | HFD/STZ Mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and increased serum insulin levels in OGTT. | [9] |
Detailed Experimental Protocols
In Vitro Assays
1. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, which is a hallmark of Gαq/11 pathway engagement.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the GPR120 receptor.
-
Materials:
-
96- or 384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound and reference agonist (e.g., DHA).
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
-
-
Procedure:
-
Seed GPR120-expressing cells into the microplate and incubate overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Prepare serial dilutions of the test compound and reference agonist.
-
Use the fluorescence plate reader to establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compound or reference agonist to the wells.
-
Record the fluorescence intensity every second for 120-180 seconds.
-
The change in intracellular calcium is measured as the peak fluorescence response minus the baseline.
-
Plot the dose-response curve to determine the EC50 value.[10]
-
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.
-
Animal Model: Male C57BL/6J mice are commonly used. For studying diet-induced obesity, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-15 weeks).
-
Materials:
-
Glucose solution (e.g., 20% w/v in sterile water).
-
Oral gavage needles.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., microvettes).
-
-
Procedure:
-
Fast mice overnight (typically 16 hours) with free access to water.[11]
-
Record baseline body weight.
-
Administer the test compound (this compound) or vehicle via the desired route (e.g., oral gavage) at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, administer a glucose bolus orally (typically 2 g/kg body weight).[11]
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
Measure blood glucose concentrations at each time point.
-
Plasma can be collected for insulin level measurements.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.[12]
-
2. Insulin Tolerance Test (ITT)
The ITT assesses the systemic response to exogenous insulin, providing a direct measure of insulin sensitivity.
-
Animal Model: Similar to OGTT, typically diet-induced obese mice.
-
Materials:
-
Human insulin solution.
-
Glucometer and test strips.
-
-
Procedure:
-
Fast mice for a shorter period (e.g., 4-6 hours).
-
Administer the test compound or vehicle.
-
At time 0, administer insulin via intraperitoneal (IP) injection (typically 0.75-1.0 U/kg body weight).
-
Measure blood glucose levels at baseline (0 min) and at regular intervals post-insulin injection (e.g., 15, 30, 45, 60 minutes).
-
The rate of glucose disappearance reflects insulin sensitivity.
-
Conclusion
The framework outlined in this technical guide provides a robust starting point for the preclinical evaluation of "this compound" or any novel GPR120 agonist in the context of metabolic diseases. By systematically characterizing the in vitro potency and signaling profile, and subsequently demonstrating in vivo efficacy in relevant disease models, researchers can build a comprehensive data package to support further drug development efforts. The use of well-characterized reference compounds is crucial for benchmarking and interpreting the results obtained with novel modulators.
References
- 1. cenmed.com [cenmed.com]
- 2. bu.edu [bu.edu]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. meliordiscovery.com [meliordiscovery.com]
GPR120 Modulator Target Validation in Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for type 2 diabetes (T2D). Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is implicated in a range of physiological processes that are central to glucose homeostasis and metabolic health. Its activation has been shown to exert potent anti-inflammatory and insulin-sensitizing effects, stimulate the release of incretin (B1656795) hormones, and directly modulate pancreatic islet function. This technical guide provides an in-depth overview of the target validation for GPR120 modulators in the context of diabetes, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the underlying biological and operational frameworks.
GPR120 Signaling Pathways in Metabolic Regulation
GPR120 activation initiates a cascade of intracellular signaling events through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways ultimately mediate the receptor's beneficial effects on insulin (B600854) sensitivity, glucose uptake, and inflammation.
Gαq/11-Mediated Signaling
Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream effects, including the stimulation of glucose transporter 4 (GLUT4) translocation to the cell membrane in adipocytes, thereby enhancing glucose uptake.[1][2] This pathway is also involved in the GPR120-mediated secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[3][4]
β-arrestin-2-Mediated Anti-Inflammatory Signaling
The anti-inflammatory effects of GPR120 are primarily mediated through a G-protein-independent pathway involving β-arrestin-2.[1] Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2 to the receptor. This GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1. This, in turn, inhibits the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, ultimately suppressing the production of inflammatory cytokines.[1][5]
Quantitative Data for GPR120 Modulators
A number of synthetic GPR120 agonists have been developed and characterized. The following tables summarize their in vitro potency and in vivo efficacy in preclinical models of diabetes.
Table 1: In Vitro Potency of Selected GPR120 Agonists
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | Human | 43.7 | [6] |
| Compound 14d | Calcium Mobilization | Human | 83.2 | [6] |
| Compound 4x | Calcium Mobilization | Human | <100 | [7] |
| Compound 20 | Calcium Mobilization | Human | 57 | [2] |
| Compound 24 | β-arrestin Recruitment | Human | 24 | [3] |
| Compound 25 | β-arrestin Recruitment | Human | 84 | [3] |
| cpdA | β-arrestin Recruitment | Human | ~350 | [8] |
| DFL23916 | Calcium Mobilization | Human | 16,600 | [4] |
| DFL23916 | β-arrestin Recruitment | Human | 10,200 | [4] |
Table 2: In Vivo Efficacy of Selected GPR120 Agonists in Rodent Models of Diabetes
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Metabolex-36 | Lean male mice | 30 mg/kg | Oral | Significantly improved glucose tolerance in OGTT. | [9] |
| AZ13581837 | Lean male mice | 18 mg/kg | Oral | Significantly improved glucose tolerance in OGTT. | [9] |
| Compound 14d | C57BL/6 mice | 3-100 mg/kg | Oral | Dose-dependent improvement in glucose tolerance in OGTT. | [6] |
| Compound 4x | DIO C57BL/6 mice | 60 mg/kg (daily for 3 weeks) | Oral | Markedly improved glucose tolerance; effect absent in GPR120 KO mice. | [7] |
| Compound 20 | C57BL/6J mice | 1-10 mg/kg | Intraperitoneal | Dose-dependent reduction in plasma glucose in IPGTT (ΔAUC of 54% at 10 mg/kg). | [2] |
| cpdA | High-fat diet-fed obese mice | - | Diet | Improved glucose tolerance, decreased hyperinsulinemia, and increased insulin sensitivity. | [8][10] |
| DFL23916 | Healthy mice | - | Oral | Significantly increased GLP-1 portal vein levels and improved glucose homeostasis in OGTT. | [4] |
| DHA | Type 2 diabetic mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and augmented insulin secretion. | [11] |
| GSK137647A | Type 2 diabetic mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and augmented insulin secretion. | [11] |
Experimental Protocols for GPR120 Target Validation
A systematic approach is required to validate GPR120 as a therapeutic target for diabetes. This involves a series of in vitro and in vivo experiments to characterize the activity of modulators and to establish a clear link between target engagement and physiological outcomes.
Target Validation Workflow
The logical flow for validating GPR120 as a drug target typically follows the path from initial in vitro characterization to in vivo proof-of-concept in relevant disease models.
In Vitro Assays
This assay is a primary screening method to identify GPR120 agonists by measuring the increase in intracellular calcium concentration following receptor activation via the Gαq/11 pathway.[12][13]
Principle: GPR120 activation leads to a transient increase in intracellular Ca2+ levels. This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells. The fluorescence intensity is proportional to the intracellular calcium concentration.[12][14]
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing human GPR120 in appropriate media.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive dye like Fluo-4 AM in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of the test compounds.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add the compounds to the wells and immediately measure the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity is used to determine the agonist activity. Plot the concentration-response curve to calculate the EC50 value.[13]
This assay is used to confirm agonist activity and to investigate biased agonism by measuring the recruitment of β-arrestin-2 to the activated GPR120 receptor.[15][16]
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. GPR120 is tagged with a small enzyme fragment (e.g., ProLink), and β-arrestin-2 is tagged with a larger, complementary fragment (e.g., Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin-2 to GPR120, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[15][16]
Protocol (based on DiscoverX PathHunter assay):
-
Cell Handling: Use cryopreserved PathHunter eXpress CHO-K1 cells co-expressing GPR120-PK and β-arrestin-EA.
-
Cell Plating: Thaw and plate the cells in the provided assay plates and incubate for the recommended period.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates and incubate at 37°C for 90-180 minutes.
-
Signal Detection: Add the detection reagents to the wells and incubate at room temperature for 60 minutes.
-
Data Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate concentration-response curves to determine the EC50 values for β-arrestin recruitment.[15]
In Vivo Assays
The OGTT is a standard method to assess the in vivo efficacy of a GPR120 agonist on glucose disposal.[6][11]
Principle: The test measures the body's ability to clear a glucose load from the bloodstream. An improvement in glucose tolerance after treatment with a GPR120 agonist indicates enhanced insulin sensitivity or secretion.
Protocol:
-
Animal Model: Use male C57BL/6 mice or a diet-induced obese (DIO) mouse model.
-
Fasting: Fast the mice for 6 hours prior to the test.
-
Compound Administration: Administer the test compound (e.g., 3-100 mg/kg) or vehicle orally.[6]
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[11]
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
To confirm that the observed in vivo effects are mediated through GPR120, efficacy studies are repeated in GPR120 KO mice.[7]
Principle: If the therapeutic effects of a compound are abolished in GPR120 KO mice, it provides strong evidence that the compound's mechanism of action is GPR120-dependent.
Protocol:
-
Animal Models: Use both wild-type (WT) and GPR120 KO mice on a similar genetic background (e.g., C57BL/6). Often, these mice are fed a high-fat diet to induce an obese, insulin-resistant phenotype.
-
Experimental Design: Follow the same protocol as the OGTT or other efficacy studies, with treatment groups for both WT and KO mice receiving either vehicle or the test compound.
-
Data Analysis: Compare the effect of the compound in WT mice to its effect (or lack thereof) in KO mice. The absence of a significant difference between the vehicle- and compound-treated KO groups, in contrast to a significant effect in the WT groups, confirms on-target activity.[7]
Conclusion
The validation of GPR120 as a therapeutic target for type 2 diabetes is supported by a substantial body of preclinical evidence. The signaling pathways through which GPR120 exerts its beneficial effects on glucose metabolism and inflammation are well-characterized. A variety of synthetic agonists have been developed that demonstrate potent in vitro activity and significant in vivo efficacy in rodent models of diabetes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel GPR120 modulators. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate the promising preclinical findings into effective therapies for patients with type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unina.it [iris.unina.it]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. portlandpress.com [portlandpress.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GPR120 Modulation and Beta-Arrestin 2 Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, GPR120 signaling is implicated in glucose metabolism, insulin (B600854) sensitivity, and the modulation of inflammatory responses.[1] The receptor's functions are mediated through two primary signaling pathways: the canonical Gq/11 pathway and the beta-arrestin 2 (β-arrestin 2) dependent pathway. The recruitment of β-arrestin 2 to the activated receptor not only facilitates receptor desensitization and internalization but also initiates distinct, G-protein-independent signaling cascades with significant anti-inflammatory effects.[3][4]
This technical guide focuses on the interaction between GPR120 modulators and the recruitment of β-arrestin 2. We will use the well-characterized synthetic agonist, TUG-891 , as an exemplary GPR120 modulator to illustrate these processes.[5][6] This document provides a comprehensive overview of the signaling pathways, quantitative data on modulator activity, and detailed experimental protocols for measuring β-arrestin 2 recruitment, intended to serve as a valuable resource for researchers in the field of drug discovery and metabolic disease.
GPR120 Signaling and Beta-Arrestin 2
Upon agonist binding, GPR120 undergoes a conformational change that facilitates the recruitment of intracellular signaling partners. While the Gq/11 pathway leads to downstream events such as calcium mobilization, the recruitment of β-arrestin 2 initiates a distinct signaling axis.[5][7] This β-arrestin 2-mediated pathway is of particular interest due to its role in the anti-inflammatory effects of GPR120 activation.[4][8] The binding of β-arrestin 2 to the phosphorylated C-terminal tail of GPR120 can lead to the scaffolding of other signaling proteins, thereby activating pathways such as the ERK1/2 MAPK pathway, and is crucial for receptor internalization.[5][7]
Modulators that preferentially activate the β-arrestin 2 pathway over the Gq/11 pathway are termed "biased agonists."[4] Such biased agonism is a key area of research in GPR120-targeted drug development, as it may allow for the separation of therapeutic anti-inflammatory effects from other physiological responses.
Quantitative Data for GPR120 Modulator: TUG-891
TUG-891 is a potent and selective synthetic agonist of GPR120.[5][6][9] Its activity has been characterized across various signaling endpoints, including β-arrestin 2 recruitment. The following table summarizes the quantitative data for TUG-891's activity at human GPR120.
| Ligand | Assay Endpoint | EC50 (nM) | Emax (% of reference agonist) | Cell Line | Reference |
| TUG-891 | β-arrestin 2 Recruitment | 43.7 | Not Reported | HEK293 | [9] |
| TUG-891 | β-arrestin 2 Recruitment | ~50 | 100% (relative to α-linolenic acid) | Flp-In T-REx 293 | [5] |
| TUG-891 | Calcium Mobilization | ~30 | 100% (relative to α-linolenic acid) | Flp-In T-REx 293 | [5] |
| TUG-891 | ERK1/2 Phosphorylation | ~100 | ~80% (relative to α-linolenic acid) | Flp-In T-REx 293 | [5] |
Experimental Protocols
PathHunter® β-Arrestin Recruitment Assay
This commercially available assay from DiscoverX is a robust method for monitoring GPR120-β-arrestin 2 interaction using enzyme fragment complementation (EFC) technology.[3][8]
Principle: The GPR120 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin 2 to GPR120 brings the two fragments together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[10]
Detailed Protocol:
-
Cell Preparation and Plating:
-
Rapidly thaw a vial of PathHunter® eXpress GPR120 CHO-K1 β-Arrestin cells in a 37°C water bath.[8]
-
Transfer the cell suspension to a tube containing pre-warmed Cell Plating Reagent.[8]
-
Gently mix the cells and dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well assay plate (typically 5,000-10,000 cells per well).[8]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Ligand Preparation:
-
Prepare a stock solution of TUG-891 (or other test compounds) in DMSO.
-
Perform serial dilutions of the ligand in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and typically below 1%.[8]
-
-
Agonist Assay:
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.[8]
-
Prepare the detection reagent mixture according to the manufacturer's instructions (typically 1 part Substrate Reagent 2, 5 parts Substrate Reagent 1, and 19 parts Cell Assay Buffer).[11][12]
-
Add 12.5 µL of the detection reagent mixture to each well.[8]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[8]
-
Measure the chemiluminescent signal using a luminometer.[8]
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no agonist) from all other readings.[8]
-
Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).[8]
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time.[13][14]
Principle: GPR120 is fused to a BRET donor, such as Renilla luciferase (Rluc), and β-arrestin 2 is fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP). Upon agonist stimulation, β-arrestin 2 is recruited to GPR120, bringing the donor and acceptor into close proximity (<10 nm). When a substrate for the luciferase is added, the energy released from the donor excites the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is measured as the BRET signal.[1][13]
Detailed Protocol:
-
Plasmid Construction and Transfection:
-
Construct expression plasmids encoding GPR120-Rluc8 (donor) and Venus-β-arrestin 2 (acceptor).
-
Transiently transfect HEK293 cells with the plasmids using a suitable transfection reagent. Co-transfection of a G-protein coupled receptor kinase (GRK) can enhance receptor phosphorylation and subsequent β-arrestin recruitment.[13]
-
-
Cell Culture and Plating:
-
24 hours post-transfection, harvest the cells and seed them into a white, clear-bottom 96-well plate at a density of approximately 50,000 cells per well.
-
Incubate the cells for another 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Agonist Stimulation and BRET Measurement:
-
Wash the cells once with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM and incubate for 5 minutes at 37°C.
-
Add varying concentrations of TUG-891 (or other test compounds) to the wells.
-
Immediately measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor emission (e.g., 485 nm for Rluc) and one for the acceptor emission (e.g., 530 nm for YFP/Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.[1]
-
Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET signal.
-
Plot the net BRET signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Signaling Pathway of GPR120-Mediated β-Arrestin 2 Recruitment
Caption: GPR120 activation by a modulator leads to β-arrestin 2 recruitment and signaling.
Experimental Workflow for PathHunter® Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GPR120 Modulation in Glucose Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "GPR120 modulator 2" is not a standardized scientific identifier. It appears to refer to specific chemical entities listed in patents, such as the compound designated as example F13 in patent US8394841B2 and example 209 in patent US 20110313003 A1.[1][2] Due to the limited public data on these specific molecules, this guide will focus on the broader class of well-characterized G protein-coupled receptor 120 (GPR120) modulators and their established roles in regulating glucose homeostasis.
Introduction to GPR120 (FFAR4)
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a lipid sensor that is activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[3][4] It is widely expressed in various tissues crucial for metabolic regulation, including the intestine, adipose tissue, macrophages, and pancreas.[5] GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes mellitus (T2DM), due to its integral role in glucose homeostasis, insulin (B600854) sensitivity, and inflammation.[1][3]
Activation of GPR120 triggers a range of physiological responses that help regulate blood glucose levels. These include stimulating the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), enhancing glucose uptake into adipocytes, and exerting potent anti-inflammatory effects that can improve insulin sensitivity.[1][5][6]
GPR120 Signaling Pathways in Glucose Regulation
GPR120 activation initiates two primary signaling cascades that are often cell-type specific: the canonical Gαq/11 pathway and the β-arrestin-2 pathway. These pathways can independently or concurrently regulate metabolic and inflammatory processes.[7][8]
2.1. Gαq/11-Mediated Metabolic Effects
In metabolically active cells like adipocytes and enteroendocrine cells, GPR120 primarily signals through the Gαq/11 protein.[5][9] This pathway is directly linked to improvements in glucose handling.
-
Mechanism: Upon agonist binding, GPR120 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), a key step in triggering hormone secretion and other metabolic events.[5][6][10] In adipocytes, this cascade activates the PI3K/Akt pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.[5][8][9]
2.2. β-Arrestin-2-Mediated Anti-inflammatory Effects
In immune cells like macrophages, GPR120 activation leads to the recruitment of β-arrestin-2, initiating a G-protein-independent signaling pathway renowned for its anti-inflammatory effects.[5][7] Chronic low-grade inflammation is a key driver of insulin resistance, so this pathway indirectly improves glucose homeostasis.
-
Mechanism: Upon ligand binding, GPR120 is phosphorylated, allowing it to bind to β-arrestin-2. This complex is internalized and interacts with TAB1 (TAK1-binding protein 1), preventing TAB1 from activating TAK1.[4] This blockade inhibits downstream pro-inflammatory cascades, such as those mediated by NF-κB and JNK, ultimately reducing the production of inflammatory cytokines like TNF-α.[4][5][11]
References
- 1. cenmed.com [cenmed.com]
- 2. abmole.com [abmole.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GPR120 (FFAR4) in Pancreatic Islets: A Technical Guide to Expression, Signaling, and Modulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), within the context of pancreatic islets. It details the receptor's expression profile, the signaling pathways activated upon modulation, and the functional consequences for islet hormone secretion. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for therapeutic development.
Introduction to GPR120 (FFAR4)
G-protein coupled receptor 120 is a sensor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and α-linolenic acid (ALA).[1][2] Its activation is linked to a variety of physiological processes, including the regulation of glucose metabolism, anti-inflammatory responses, and the secretion of gut hormones.[1][3][4] In the pancreas, GPR120 plays a crucial role in modulating islet function, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes mellitus (T2DM).[3][5] Activation of GPR120 can influence the secretion of insulin (B600854), glucagon (B607659), and somatostatin (B550006), thereby directly impacting glucose homeostasis.[1][6][7] This document explores the nuanced expression and functional role of GPR120 within the diverse cell populations of the pancreatic islets.
GPR120 Expression in Pancreatic Islet Cells
The precise cellular localization of GPR120 within pancreatic islets has been a subject of extensive research, with some conflicting reports. However, a growing body of evidence points to its expression in multiple endocrine cell types. The receptor is expressed at modest levels in the islets compared to tissues like the colon or adipose.[7][8] Studies using techniques such as knockout/lacZ knock-in mice, immunofluorescence, and qPCR on sorted cell populations have revealed GPR120 presence in β-cells, α-cells, δ-cells, and pancreatic polypeptide (PP) cells.[2][6][9][10] Notably, several studies suggest a preferential or enriched expression in pancreatic delta cells.[1][9][11][12] In human islets from diabetic patients, GPR120 expression has been observed to be reduced compared to healthy individuals.[13]
Table 1: Summary of GPR120 Expression in Pancreatic Islet Cells
| Cell Type | Species/Model | Method of Detection | Key Finding | Reference(s) |
|---|---|---|---|---|
| β-cells | Mouse, Rat | Immunohistochemistry, qPCR in MIN6 & INS-1E cells | GPR120 expression confirmed; agonists stimulate insulin secretion and protect from lipotoxicity. | [2][6][14] |
| Human | - | GPR120 expression is positively associated with insulin secretion. | [13] | |
| α-cells | Mouse | qPCR in αTC1-6 cells | GPR120 expression detected; agonism stimulates GLP-1 and inhibits glucagon secretion. | [3][4] |
| δ-cells | Mouse | lacZ Knock-in, Immunofluorescence | Preferential expression observed; GPR120 activation inhibits somatostatin secretion. | [9][12] |
| Human | - | Evidence suggests enrichment in the delta cell population. | [9] |
| PP-cells | Mouse | EGFP Knock-in, Flow Cytometry, RT-qPCR | Co-expression of GPR120 with Pancreatic Polypeptide (PP) confirmed. |[10][15] |
GPR120 Signaling Pathways in Pancreatic Islets
GPR120 activation by agonists initiates multiple downstream signaling cascades that mediate its diverse physiological effects. The two primary pathways are the canonical Gαq/11-mediated pathway, which modulates hormone secretion, and a β-arrestin 2-dependent pathway, which is largely responsible for its anti-inflammatory effects.
Gαq/11-PLC-Calcium Signaling
Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][13] This elevation in intracellular calcium is a critical event for triggering the exocytosis of hormone-containing granules from islet cells.[4][13] This pathway is central to GPR120's effects on insulin, glucagon, and pancreatic polypeptide secretion.[2][10][15]
β-Arrestin 2 Anti-Inflammatory Signaling
In addition to G-protein coupling, agonist-bound GPR120 recruits β-arrestin 2.[4][11] This interaction initiates a G-protein-independent signaling cascade that is crucial for the anti-inflammatory effects of GPR120.[4][6] The GPR120/β-arrestin 2 complex can interact with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of inflammatory pathways like NF-κB and JNK.[6] This mechanism is particularly relevant in protecting β-cells from lipotoxicity and cytokine-induced inflammation and apoptosis.[6][16]
Functional Effects of GPR120 Modulation on Islet Hormones
Modulation of GPR120 activity with specific agonists has profound effects on the secretion of key pancreatic hormones. These effects can be direct, acting on the hormone-secreting cell itself, or indirect, through paracrine interactions within the islet.
-
Insulin: GPR120 agonists potentiate glucose-stimulated insulin secretion (GSIS) from β-cells.[6][8] This effect is attributed to both a direct stimulation of β-cells and an indirect mechanism involving the inhibition of somatostatin from δ-cells, which itself is an inhibitor of insulin release.[1] However, there are key species differences; the indirect pathway via somatostatin inhibition appears dominant in mice, while a direct effect on β-cells is more prominent in humans.
-
Glucagon: The effect on α-cells is complex. Some studies show that long-chain fatty acids potentiate glucagon secretion in a GPR120-dependent manner.[7][8] Conversely, other work using α-cell lines suggests GPR120 agonism can inhibit glucagon secretion while stimulating the secretion of GLP-1 from the same cells.[3][4]
-
Somatostatin: GPR120 activation is a potent inhibitor of glucose-stimulated somatostatin secretion from δ-cells.[1][9] This is a key paracrine mechanism, as the reduction in local somatostatin relieves its inhibitory tone on neighboring β-cells and α-cells, thereby promoting insulin and glucagon release.[1]
-
Pancreatic Polypeptide (PP): GPR120 is expressed in PP-secreting cells, and its activation by agonists like TUG-891 significantly stimulates PP secretion via the Gq/PLC-Ca2+ pathway.[10][15]
Table 2: Quantitative Effects of GPR120 Agonists on Hormone Secretion
| Agonist | Model System | Hormone | Effect | Quantitative Finding | Reference(s) |
|---|---|---|---|---|---|
| α-Linolenic acid (ALA) | BRIN-BD11 cells | Insulin | Stimulation | 53% max stimulation at 10⁻⁴ mol/L. | [2] |
| DHA / Palmitate | Isolated mouse islets (GPR120 KO vs WT) | Glucagon | Stimulation | Palmitate-potentiated glucagon secretion reduced from 4.1-fold (WT) to 2.0-fold (KO). | [7] |
| Metabolex 36 | Isolated mouse islets | Somatostatin | Inhibition | Dose-dependently inhibits glucose-induced somatostatin secretion. | [1] |
| GSK137647A | Isolated rat islets | Insulin | Stimulation | Significantly increased insulin secretion at 5.6 mM and 16.7 mM glucose. | [14] |
| TUG-891 | Isolated mouse islets | Pancreatic Polypeptide | Stimulation | Significantly increased PP levels in islet medium. | [10][15] |
| Compound A | Isolated mouse islets | Insulin | Stimulation | Potentiated GSIS; effect was lost in δ-cell-ablated islets. | |
Key Experimental Protocols
Reproducible and rigorous experimental design is critical for studying GPR120 in pancreatic islets. Below are summarized protocols for core techniques cited in the literature.
Experimental Workflow: From Islet Isolation to Functional Analysis
A typical experimental workflow involves isolating islets from a relevant animal model, treating them with GPR120 modulators, and then performing functional assays to measure hormone secretion, gene expression, or signaling pathway activation.
Pancreatic Islet Isolation (Mouse)
Based on protocols described in cited literature.[6][17]
-
Anesthetize the mouse according to approved animal care protocols.
-
Cannulate the common bile duct and perfuse the pancreas with 2-3 mL of cold collagenase P solution (e.g., 1 mg/mL in HBSS).
-
Excise the inflated pancreas and transfer it to a conical tube.
-
Digest the tissue in a 37°C water bath for 10-15 minutes, with gentle shaking.
-
Stop the digestion by adding cold HBSS supplemented with 10% fetal bovine serum (FBS).
-
Wash the digested tissue pellet three times with cold HBSS.
-
Purify the islets from acinar tissue using a density gradient (e.g., Histopaque-1077). Centrifuge at 900 x g for 20 minutes with no brake.
-
Collect the islets from the interface of the gradient layers.
-
Wash the collected islets.
-
Hand-pick the islets under a stereomicroscope to ensure purity. Culture in RPMI-1640 medium (11.1 mM glucose, 10% FBS) overnight for recovery before experiments.
Quantitative Real-Time PCR (qPCR) for Gpr120 mRNA
Based on protocols described in cited literature.[6]
-
RNA Extraction: Isolate total RNA from ~100 islets or cultured cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit with random primers.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers for Gpr120 (and a housekeeping gene like Gapdh for normalization).
-
Thermocycling: Run the qPCR plate on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Calculate the relative expression of Gpr120 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
Immunohistochemistry for GPR120 Localization
Based on protocols for β-galactosidase/GPR120 knock-in models.[9][18]
-
Tissue Preparation: Fix mouse pancreas in 10% buffered formalin, process, and embed in paraffin (B1166041) wax. Cut 4-µm sections onto slides.
-
Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block non-specific binding with a serum-based blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: For co-localization, incubate sections overnight at 4°C with a cocktail of primary antibodies. For a GPR120(LacZ) model, this would be anti-β-galactosidase plus an antibody for an islet hormone (e.g., anti-insulin, anti-glucagon, or anti-somatostatin).
-
Secondary Antibody Incubation: Wash slides and incubate for 1 hour with species-specific fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 568).
-
Mounting and Imaging: Mount slides with a DAPI-containing mounting medium to counterstain nuclei. Image using a confocal or fluorescence microscope.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Based on protocols described in cited literature.[6][17]
-
Islet Preparation: Use batches of 5-10 size-matched islets per condition.
-
Pre-incubation: Pre-incubate islets for 1 hour at 37°C in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Basal Secretion: Replace the buffer with fresh low-glucose KRBB (with or without the GPR120 modulator) and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high-glucose KRBB (e.g., 16.7 mM or 22.0 mM), again with or without the test compound, and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA) kit.
-
Normalization: After secretion assays, lyse the islets to measure total insulin content or DNA content for normalization of the secretion data.
Conclusion and Therapeutic Outlook
GPR120 is a multifaceted receptor within the pancreatic islet, with its expression spanning multiple endocrine cell types. Its activation by specific modulators triggers complex signaling cascades that result in a coordinated regulation of hormone secretion, ultimately impacting glucose homeostasis. The ability of GPR120 agonists to potentiate insulin secretion, modulate glucagon and somatostatin release, and protect β-cells from inflammatory damage underscores its significant potential as a therapeutic target for T2DM.[5][6][19] However, the development of GPR120-based therapies requires careful consideration of the nuanced and sometimes species-specific mechanisms of action. Future research focusing on highly selective modulators and a deeper understanding of the interplay between GPR120's G-protein and β-arrestin signaling pathways will be critical for translating the promise of GPR120 into effective clinical treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Alteration of the Glucagon Axis in GPR120 (FFAR4) Knockout Mice: A ROLE FOR GPR120 IN GLUCAGON SECRETION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alteration of the glucagon axis in GPR120 (FFAR4) knockout mice: a role for GPR120 in glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR120 (FFAR4) is preferentially expressed in pancreatic delta cells and regulates somatostatin secretion from murine islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. GPR120 protects lipotoxicity-induced pancreatic β-cell dysfunction through regulation of PDX1 expression and inhibition of islet inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
An In-depth Technical Guide on GPR120 Modulator 2 and ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of G protein-coupled receptor 120 (GPR120) modulation in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It delves into the core signaling pathways, presents quantitative data on the effects of GPR120 modulators, and offers detailed experimental protocols for studying these interactions.
Introduction to GPR120 and its Role in Cellular Signaling
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a member of the rhodopsin-like family of GPCRs.[1] It is activated by medium and long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[2][3] GPR120 is expressed in various tissues, including adipose tissue, macrophages, and the gastrointestinal tract, and plays a crucial role in a range of physiological processes such as adipogenesis, inflammation, and glucose metabolism.[4]
Activation of GPR120 can trigger multiple downstream signaling cascades. Two of the most prominent pathways involve the coupling to Gαq/11 proteins and the recruitment of β-arrestin 2.[4][5] Both of these pathways have been implicated in the modulation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[3] The phosphorylation of ERK1/2 is a critical event in cell proliferation, differentiation, and survival.[1]
GPR120 Signaling Pathways Leading to ERK1/2 Phosphorylation
The activation of ERK1/2 by GPR120 modulators can occur through two primary, distinct signaling pathways: the Gαq/11-dependent pathway and the β-arrestin 2-dependent pathway.
Gαq/11-Dependent Pathway
Upon agonist binding, GPR120 can couple to the heterotrimeric G protein Gαq/11.[4] This initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i) and the subsequent activation of the ERK1/2 cascade.[4] In some cellular contexts, such as 3T3-L1 preadipocytes, this pathway is instrumental in processes like adipogenesis.[4] The synthetic agonist TUG-891 has been shown to activate this pathway.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
GPR120 Modulation of the Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between G-protein coupled receptor 120 (GPR120) and the Akt signaling pathway. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by specific modulators triggers a cascade of intracellular events, prominently featuring the activation of the Akt signaling pathway, a critical regulator of cellular growth, proliferation, and survival. This document details the quantitative effects of GPR120 modulation on Akt signaling, provides comprehensive experimental protocols for studying this interaction, and visually represents the core signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of GPR120 Modulators on Akt Signaling
The activation of GPR120 by synthetic agonists has been shown to induce the phosphorylation and subsequent activation of Akt. While the term "GPR120 modulator 2" does not refer to a specific publicly recognized compound, the effects of several well-characterized synthetic GPR120 agonists on the Akt pathway have been documented. The following tables summarize the available quantitative and qualitative data for some of these modulators.
Table 1: In Vitro Efficacy of GPR120 Agonists
| Modulator | Assay | Cell Line/System | Efficacy (EC50) | Reference |
| Compound A (cpdA) | β-arrestin-2 Recruitment | Human GPR120 expressing cells | ~0.35 µM | [1] |
| TUG-891 | Calcium Mobilization | Human GPR120 | 43.7 nM | N/A |
Table 2: Effects of GPR120 Agonists on Akt and Related Signaling Pathways
| Modulator | Cell Line/Tissue | Experimental Condition | Effect on Akt/ERK Pathway | Quantitative Measurement | Reference |
| GSK137647 | BRIN-BD11 cells | 16.7mM glucose | Increased AKT1/2/3 expression | P < 0.05 | [2] |
| Alpha-Linolenic Acid (A-LA) | BRIN-BD11 cells | 5.6mM glucose | Upregulation of phosphorylated ERK1/2 | 31% increase (P < 0.05) | [2] |
| Compound A (cpdA) | Adipose tissue from HFD-fed mice | In vivo treatment | Increased insulin-stimulated Akt phosphorylation | Fold induction over basal (visualized in bar graph) | [1] |
| GW9508 | Src or GPR120 KD cells | 10 µM treatment | Increased Akt phosphorylation | Qualitatively shown by Western blot | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
GPR120-Akt Signaling Pathway
Caption: GPR120-Akt signaling cascade initiated by a modulator.
Experimental Workflow: Western Blot for Akt Phosphorylation
Caption: Workflow for analyzing Akt phosphorylation via Western blot.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the GPR120-Akt signaling pathway.
Protocol 1: Cell Culture and Treatment
-
Cell Line: 3T3-L1 preadipocytes are a commonly used model.
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Differentiation (for adipocytes):
-
Grow 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for 48 hours.
-
Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, culture the differentiated adipocytes in DMEM with 10% FBS.
-
-
Serum Starvation: Prior to treatment, serum-starve the differentiated adipocytes in serum-free DMEM for 4-6 hours to reduce basal levels of Akt phosphorylation.
-
Treatment with GPR120 Modulator:
-
Prepare stock solutions of the GPR120 modulator (e.g., Compound A, TUG-891) in a suitable solvent (e.g., DMSO).
-
Dilute the modulator to the desired final concentrations in serum-free DMEM.
-
Treat the serum-starved cells with the vehicle control or different concentrations of the GPR120 modulator for the specified time points (e.g., 30 minutes, 1 hour, 2 hours).
-
Protocol 2: Western Blotting for Akt Phosphorylation
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated Akt to total Akt for each sample to determine the fold change in Akt phosphorylation.
-
Conclusion
The activation of GPR120 by specific modulators initiates a signaling cascade that leads to the phosphorylation and activation of the Akt pathway. This interaction plays a crucial role in mediating the therapeutic effects of GPR120 agonism, particularly in the context of metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of GPR120 signaling and to develop novel therapeutics targeting this receptor. The provided diagrams offer a clear visual framework for understanding the GPR120-Akt signaling axis and the experimental approaches used to investigate it.
References
GPR120 Modulator 2: A Deep Dive into Fatty Acid Sensing and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical sensor for medium and long-chain fatty acids, particularly omega-3 fatty acids.[1][2][3][4] Its activation triggers a cascade of signaling events that regulate a wide array of physiological processes, including glucose metabolism, inflammation, and hormone secretion. This technical guide provides an in-depth exploration of the role of GPR120 and its agonists, exemplified here as "modulator 2," in fatty acid sensing. We will delve into the intricate signaling pathways, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying mechanisms to support further research and drug development in the fields of metabolic and inflammatory diseases.
Introduction to GPR120
GPR120 is a class A G protein-coupled receptor (GPCR) that is highly expressed in adipose tissue, pro-inflammatory macrophages, and enteroendocrine L cells.[1][5] It functions as a physiological receptor for saturated and unsaturated long-chain fatty acids, mediating potent anti-inflammatory and insulin-sensitizing effects.[6][7] The activation of GPR120 by natural ligands like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), or synthetic agonists, presents a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[8][9]
GPR120 Signaling Pathways in Fatty Acid Sensing
GPR120 activation by a modulator like "modulator 2" initiates two primary signaling cascades: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway. These pathways can be activated in a ligand- and cell-type-specific manner, leading to diverse physiological outcomes.
Gαq/11-Dependent Signaling
Upon ligand binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) from enteroendocrine cells, which in turn enhances insulin (B600854) secretion.[8] Furthermore, this pathway is implicated in adipogenesis through the phosphorylation of ERK1/2.[6]
β-Arrestin-2-Dependent Anti-Inflammatory Signaling
The anti-inflammatory effects of GPR120 activation are primarily mediated through a G protein-independent pathway involving β-arrestin-2.[10] Following ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes.[7] Within the cytoplasm, β-arrestin-2 interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF-β-activated kinase 1 (TAK1).[1] This sequestration of TAB1 inhibits the activation of downstream pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, which are typically activated by stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[1][7]
Quantitative Data on GPR120 Modulation
The following tables summarize key quantitative data for representative GPR120 agonists from various in vitro and in vivo studies. These values provide a benchmark for the potency and efficacy of GPR120 modulators.
Table 1: In Vitro Agonist Activity at GPR120
| Compound | Assay Type | Cell Line | Species | EC50 (μM) | Reference |
| CpdA | IP3 Production | GPR120-expressing cells | Human | ~0.35 | [11] |
| CpdA | IP3 Production | GPR120-expressing cells | Mouse | ~0.35 | [11] |
| CpdA | β-arrestin-2 Recruitment | GPR120-expressing cells | Human | ~0.35 | [11] |
| CpdA | β-arrestin-2 Recruitment | GPR120-expressing cells | Mouse | ~0.35 | [11] |
| GSK137647 | Insulin Secretion | BRIN-BD11 cells | Rat | - | [12] |
| Alpha-Linolenic Acid | Insulin Secretion | BRIN-BD11 cells | Rat | - | [12] |
| TUG-891 | GLP-1 Secretion | STC-1 cells | Mouse | - | [13] |
Table 2: In Vivo Effects of GPR120 Agonists
| Compound | Animal Model | Effect | Dosage | Reference |
| CpdA | High-fat diet mice | Improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, decreased hepatic steatosis | - | [11] |
| Omega-3 Fatty Acids | High-fat diet mice | Inhibited inflammation, enhanced systemic insulin sensitivity | - | [1] |
| Compound 14d | C57BL/6 mice | Improved glucose tolerance | 3, 10, 30, 100 mg/kg (oral) | [5] |
| Alpha-Linolenic Acid | Mice and Rats | Increased plasma GLP-1 levels | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to characterize GPR120 modulators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.
-
Cell Culture: CHO or HEK293 cells stably expressing human or mouse GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: Test compounds (e.g., "modulator 2") at various concentrations are added to the wells.
-
Signal Detection: Fluorescence changes are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the compound concentration to determine the EC50 value.
β-Arrestin-2 Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin-2 upon agonist stimulation.
-
Cell Line: A cell line co-expressing GPR120 fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used (e.g., PathHunter assay).
-
Cell Plating and Starvation: Cells are plated in 96-well plates and may be serum-starved prior to the assay.
-
Compound Stimulation: Cells are treated with varying concentrations of the test agonist for a defined period.
-
Lysis and Substrate Addition: Detection reagents, including a substrate for the complemented enzyme, are added.
-
Signal Measurement: The chemiluminescent signal, which is proportional to the GPR120-β-arrestin-2 interaction, is measured using a luminometer.
-
Data Analysis: Luminescence values are plotted against agonist concentration to calculate the EC50.
In Vivo Glucose Tolerance Test
This test assesses the effect of a GPR120 agonist on glucose metabolism in an animal model.
-
Animal Model: Typically, mice (e.g., C57BL/6) are used. They may be on a standard chow or a high-fat diet to induce obesity and insulin resistance.
-
Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: The GPR120 agonist or vehicle is administered orally (gavage) or via injection at a specific time point before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure blood glucose levels.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally or intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups to assess the improvement in glucose tolerance.
Therapeutic Implications and Future Directions
The dual action of GPR120 modulators in improving metabolic parameters and suppressing inflammation makes GPR120 an attractive therapeutic target.[8][9] Agonists of this receptor have the potential to be developed into novel treatments for type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease.
Future research should focus on:
-
Developing selective GPR120 modulators: Designing agonists with high selectivity over other fatty acid receptors like GPR40 to minimize off-target effects.
-
Investigating biased agonism: Exploring modulators that preferentially activate either the Gαq/11 or the β-arrestin-2 pathway to tailor therapeutic effects for specific indications.
-
Clinical translation: Conducting rigorous clinical trials to evaluate the safety and efficacy of GPR120 agonists in human populations.
By continuing to unravel the complexities of GPR120 signaling, the scientific community can pave the way for a new generation of therapies to combat metabolic and inflammatory disorders.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 11. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. dovepress.com [dovepress.com]
GPR120 Modulator Species-Specific Activity: A Technical Guide for Researchers
An In-depth Examination of Human vs. Mouse GPR120 Pharmacology and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the species-specific differences in the activity of GPR120 modulators between humans and mice. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical regulator of metabolic and inflammatory processes, making it a promising therapeutic target. However, translating preclinical findings from murine models to human applications requires a thorough understanding of the pharmacological and signaling nuances between the two species. This document outlines these differences through quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Structural and Pharmacological Divergence of Human and Mouse GPR120
Significant structural and pharmacological differences exist between human and mouse GPR120, which can impact the potency and efficacy of modulators. A key structural distinction is the presence of two splice variants in humans, a short form (GPR120S) and a long form (GPR120L), while rodents express only a single isoform that is homologous to the human short variant.[1] The human GPR120L isoform contains an additional 16 amino acids in the third intracellular loop, a region crucial for G protein coupling and β-arrestin interaction.[1] This structural variance can lead to differential signaling outcomes.
The amino acid sequence homology between the human short isoform and the mouse ortholog is approximately 85-86%.[2] While some studies report no significant differences in the half-maximal effective concentration (EC50) for certain agonists, others indicate that murine GPR120 exhibits a more robust response to low agonist concentrations.[1]
Comparative Agonist and Antagonist Activity
The following tables summarize the quantitative data on the potency of various GPR120 modulators in human and mouse orthologs. These values, primarily EC50 for agonists and IC50 for antagonists, are derived from various in vitro functional assays.
Table 1: Comparative Potency (EC50 in nM) of GPR120 Agonists
| Compound | Human GPR120 (EC50, nM) | Mouse GPR120 (EC50, nM) | Assay Type | Reference |
| TUG-891 | 43.7 | ~7-fold less potent than on hGPR120 | Calcium Mobilization | [3][4] |
| Compound A (cpdA) | ~24 | ~24 | Calcium Mobilization (FLIPR) | [5] |
| Compound 19 | 299 | - | Calcium Mobilization | [6] |
| Compound 21 | Potent agonist | Potent agonist | Calcium Mobilization | [6] |
| α-Linolenic acid (ALA) | ~2185 | - | Calcium Mobilization | [3] |
| GW9508 | ~300 | - | Calcium Mobilization | [3] |
| NCG21 | ~2185 | - | Calcium Mobilization | [3] |
Note: Direct comparative EC50 values for all compounds on both species are not always available in a single study. The selectivity of TUG-891 for mouse GPR120 over mouse GPR40 is reported to be limited.[7]
Table 2: Comparative Potency (IC50 in nM) of GPR120 Antagonists
| Compound | Human GPR120 (IC50, nM) | Mouse GPR120 (IC50, nM) | Assay Type | Reference |
| AH7614 | Potent antagonist | - | Inhibition of agonist-induced signaling | [6] |
Data on GPR120 antagonists with reported species-specific IC50 values are limited in the public domain.
GPR120 Signaling Pathways: A Comparative Overview
GPR120 activation initiates downstream signaling cascades primarily through two main pathways: Gαq/11-mediated signaling and β-arrestin-2 recruitment. These pathways regulate a multitude of cellular processes, including insulin (B600854) sensitization, anti-inflammatory responses, and adipogenesis.[5]
The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of downstream targets like extracellular signal-regulated kinase (ERK).[7]
The recruitment of β-arrestin-2 to the activated receptor can initiate G protein-independent signaling and is also involved in receptor desensitization and internalization. In macrophages, the anti-inflammatory effects of GPR120 activation are mediated through a β-arrestin-2-dependent pathway.
While the fundamental signaling pathways are conserved between humans and mice, the existence of the β-arrestin-biased GPR120L isoform in humans introduces a layer of complexity not present in murine models.[6]
Experimental Protocols for Assessing GPR120 Activity
Accurate assessment of GPR120 modulator activity requires robust and standardized experimental protocols. This section provides detailed methodologies for three key in vitro assays used to characterize GPR120 activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.
Materials:
-
HEK293 cells stably expressing human or mouse GPR120.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and reference agonists.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Cell Culture: Seed GPR120-expressing HEK293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the loading buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference agonists in the assay buffer.
-
Assay Measurement:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
The instrument automatically adds the compounds to the cell plate.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is used to determine the potency (EC50) and efficacy of the compounds.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.
Materials:
-
Cells co-expressing GPR120 tagged with a donor molecule (e.g., a luciferase) and β-arrestin-2 tagged with an acceptor molecule (e.g., a fluorescent protein for BRET, or an enzyme fragment for EFC).
-
Cell culture medium and supplements.
-
Substrate for the donor molecule (e.g., coelenterazine (B1669285) for Rluc).
-
Test compounds and reference agonists.
-
Luminometer or fluorescence plate reader capable of BRET or luminescence detection.
Protocol:
-
Cell Culture: Plate the engineered cells in white-walled, white-bottom microplates and culture overnight.
-
Compound Addition: Add serial dilutions of test compounds or reference agonists to the cells.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the substrate for the donor molecule.
-
Signal Detection: Immediately measure the light emission at wavelengths specific for the donor and acceptor molecules (for BRET) or the total luminescence (for EFC).
-
Data Analysis: The BRET ratio or the increase in luminescence signal is calculated and used to determine the potency (EC50) and efficacy of the compounds for β-arrestin recruitment.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in GPR120 signaling, typically by Western blotting or plate-based immunoassays.
Materials:
-
Cells expressing human or mouse GPR120.
-
Serum-free medium.
-
Test compounds and reference agonists.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment or plate reader for immunoassays.
Protocol (Western Blot):
-
Serum Starvation: Culture cells to 70-80% confluency and then serum-starve for 4-12 hours.
-
Compound Treatment: Treat cells with test compounds for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Data Analysis: Quantify band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
The species-specific differences in GPR120 structure, pharmacology, and signaling between humans and mice are critical considerations for the development of novel therapeutics targeting this receptor. The presence of two human isoforms, with the GPR120L variant exhibiting biased signaling, highlights a key distinction from the single murine ortholog. While some modulators show comparable potency, others exhibit species-dependent activity that necessitates careful evaluation. The experimental protocols provided herein offer a framework for the systematic characterization of GPR120 modulators in both human and mouse systems. A thorough understanding of these interspecies variations is paramount for the successful translation of promising preclinical candidates into effective human therapies for metabolic and inflammatory diseases.
References
- 1. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 2. Dysfunction of lipid sensor GPR120 leads to obesity in both mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GPR120 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3] Activated by long-chain free fatty acids, GPR120 plays a crucial role in glucose homeostasis, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][3] The development of potent and selective GPR120 modulators is a key area of research in the pursuit of novel treatments for type 2 diabetes, obesity, and other related disorders.[2][4]
These application notes provide detailed protocols for three key in vitro assays essential for the pharmacological characterization of GPR120 modulators: Calcium Mobilization, β-Arrestin Recruitment, and GTPγS Binding. The protocols are presented with the well-characterized GPR120 agonist TUG-891 as a representative modulator to guide researchers in their experimental design.
GPR120 Signaling Pathway
GPR120 activation initiates a cascade of intracellular events. Primarily coupling to Gαq/11, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[3][5] Additionally, GPR120 activation can lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.[6]
Data Presentation
The following table summarizes the in vitro pharmacological data for the GPR120 agonist TUG-891. Emax values were not consistently reported in the reviewed literature.
| Assay | Cell Line | Species | Parameter | TUG-891 Value | Reference |
| Calcium Mobilization | CHO cells expressing hGPR120 | Human | EC50 | 43.7 nM | [2][7] |
| Calcium Mobilization | HEK293 cells expressing hGPR120 | Human | EC50 | 43.6 nM | [8] |
| β-Arrestin 2 Recruitment | HEK293T cells | Human | EC50 | ~350 nM | [3] |
| β-Arrestin 2 Recruitment | CHO-K1 cells | Human | pEC50 | 7.36 | [4] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
Materials:
-
GPR120-expressing cells (e.g., CHO or HEK293)
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
GPR120 modulator (e.g., TUG-891)
-
DMSO
-
Fluo-4 AM
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection
Protocol:
-
Cell Plating:
-
Seed GPR120-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Reagent Preparation:
-
Modulator Stock Solution (10 mM): Dissolve the GPR120 modulator in DMSO.
-
Fluo-4 AM Loading Solution (2X): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. For 10 mL of 2X loading solution, add 20 µL of 1 mM Fluo-4 AM and 10 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer.
-
-
Dye Loading:
-
Add an equal volume of the 2X Fluo-4 AM loading solution to each well of the cell plate (100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of the GPR120 modulator in Assay Buffer in a separate 96-well plate to achieve the desired final concentrations after addition to the cell plate.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to excite at ~490 nm and measure emission at ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically add the GPR120 modulator from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the modulator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin upon modulator binding. A common method is the PathHunter® β-Arrestin assay.
Materials:
-
PathHunter® eXpress GPR120 CHO-K1 β-Arrestin GPCR Assay kit (or similar)
-
White, solid-bottom 96-well plates
-
Cell culture medium
-
GPR120 modulator
-
DMSO
-
Chemiluminescent plate reader
Protocol:
-
Cell Plating:
-
Plate the PathHunter® GPR120 cells in a white, solid-bottom 96-well plate according to the manufacturer's instructions.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of the GPR120 modulator in the appropriate assay buffer.
-
-
Modulator Treatment:
-
Add the diluted modulator to the corresponding wells of the cell plate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the detection reagent mixture as per the kit protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the modulator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes from cells overexpressing GPR120
-
[³⁵S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
GPR120 modulator
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane and Reagent Preparation:
-
Thaw the GPR120-expressing cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.[9]
-
Prepare stock solutions of the GPR120 modulator, GDP, and unlabeled GTPγS.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of GDP to a final concentration of 10-100 µM[9]
-
20 µL of varying concentrations of the GPR120 modulator for the dose-response curve.
-
For total binding wells, add 20 µL of vehicle.
-
For non-specific binding wells, add 20 µL of unlabeled GTPγS to a final concentration of 10 µM.[9]
-
20 µL of the membrane suspension.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[9]
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[9]
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the logarithm of the modulator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for GPR120 Modulator Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1] Activated by long-chain free fatty acids, GPR120 modulates various physiological processes, including glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[2] The development of potent and selective GPR120 modulators requires robust and reliable cell-based assays to screen compound libraries and characterize lead candidates.
This document provides detailed protocols for two primary cell-based assays used to identify and characterize GPR120 modulators: the calcium mobilization assay, which measures Gαq/11-mediated signaling, and the β-arrestin recruitment assay, a key pathway for G protein-independent signaling and receptor internalization.
GPR120 Signaling Pathways
GPR120 activation initiates two main downstream signaling cascades. The canonical pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. The second major pathway involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling.
Data Presentation: Potency of GPR120 Agonists
The following table summarizes the potency (EC50 values) of known GPR120 agonists in different cell-based assays. This data is crucial for selecting appropriate positive controls and for comparing the potency of novel compounds.
| Compound | Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | CHO | Human | 43.7 | [3] |
| TUG-891 | Calcium Mobilization | Flp-In T-REx 293 | Human | ~117 | [4] |
| TUG-891 | β-Arrestin-2 Recruitment | Flp-In T-REx 293 | Human | ~65 | [4] |
| GW9508 | Calcium Mobilization | Flp-In T-REx 293 | Human | ~851 | [4] |
| α-Linolenic acid | Calcium Mobilization | Flp-In T-REx 293 | Human | ~5623 | [4] |
| Compound 11b | Calcium Mobilization | Not Specified | Human | Not Specified | [5] |
| Compound 10k | Calcium Mobilization | CHO | Human | 57.6 | [3] |
| Compound 14d | Calcium Mobilization | CHO | Human | Not Specified | [3] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by a GPR120 agonist. It is a widely used primary screening assay due to its robustness and high-throughput compatibility.[6]
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably or transiently expressing human GPR120.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): Anion transport inhibitor to improve dye retention in certain cell lines.[7]
-
Positive Control: TUG-891 or another known GPR120 agonist.
-
Test Compounds: GPR120 modulators for screening.
Protocol:
-
Cell Plating:
-
The day before the assay, seed the GPR120-expressing cells into black, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[7]
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Dye Loading:
-
On the day of the assay, aspirate the cell culture medium.
-
Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO2.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and positive control in Assay Buffer at the desired final concentrations (typically 5x the final assay concentration).
-
-
Assay Measurement (using a FLIPR or FlexStation):
-
Place the cell plate and the compound plate into the instrument.
-
For Agonist Screening:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add the compounds to the cell plate.
-
Immediately measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
-
-
For Antagonist Screening:
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control (for agonist screening) or the vehicle control (for antagonist screening).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin, a key event in receptor desensitization and G protein-independent signaling. Technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly used.[9][10] The following protocol is based on the EFC principle, such as the PathHunter® assay.[10][11]
Materials and Reagents:
-
Cells: A cell line (e.g., CHO-K1, HEK293) engineered to co-express GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).[11]
-
Cell Culture Medium: As recommended by the cell line provider.
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
Assay Buffer: As recommended by the assay kit provider.
-
Detection Reagent: Contains the substrate for the complemented enzyme.
-
Positive Control: TUG-891 or another known GPR120 agonist.
-
Test Compounds: GPR120 modulators for screening.
Protocol:
-
Cell Plating:
-
The day before the assay, plate the engineered cells in white-walled 96-well plates at the density recommended by the provider.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and positive control in the appropriate assay buffer.
-
-
Assay Procedure:
-
For Agonist Screening:
-
Add the diluted compounds to the cells.
-
Incubate for 60-90 minutes at 37°C or room temperature, as recommended by the assay provider.
-
-
For Antagonist Screening:
-
Pre-incubate the cells with the antagonist compounds for 15-30 minutes.
-
Add a known GPR120 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 60-90 minutes.
-
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Reading and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Normalize the data to the response of the positive control (for agonist screening) or the vehicle control (for antagonist screening).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Low receptor expression | Use a higher passage of cells or a different clone with higher expression. |
| Inactive compounds | Verify the activity of the positive control. | |
| Suboptimal assay conditions | Optimize incubation times, temperatures, and reagent concentrations. | |
| High Well-to-Well Variability | Inconsistent cell plating | Ensure a uniform single-cell suspension before plating; check for edge effects. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| False Positives/Negatives | Compound interference | Test for compound autofluorescence (calcium assay) or quenching (luminescence assay). |
| Off-target effects | Use a parental cell line lacking the GPR120 receptor as a counterscreen. |
Conclusion
The calcium mobilization and β-arrestin recruitment assays are powerful tools for the discovery and characterization of novel GPR120 modulators. The detailed protocols provided herein offer a robust framework for establishing these assays in a drug discovery setting. Careful optimization of assay conditions and appropriate data analysis are critical for generating reliable and reproducible results, ultimately accelerating the development of new therapeutics targeting GPR120.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
GPR120 Modulator Calcium Flux Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain free fatty acids (FFAs), including omega-3 fatty acids.[2][3] Upon activation, GPR120 predominantly couples to the Gαq/11 subunit, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[1][2][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[1][4] This increase in intracellular calcium is a key second messenger that can be measured to determine the activity of GPR120 modulators.
This document provides a detailed protocol for a GPR120 modulator calcium flux assay using the fluorescent calcium indicator Fluo-4 AM. This assay is a robust and high-throughput method for identifying and characterizing GPR120 agonists and antagonists.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This pathway provides the basis for the calcium flux assay.
Experimental Workflow
The calcium flux assay involves several key steps, from cell preparation to data analysis, to determine the potency of GPR120 modulators.
Data Presentation: Potency of GPR120 Modulators
The following table summarizes the potency of common GPR120 modulators determined by calcium flux assays in various cell lines. EC50 values represent the concentration of an agonist that elicits 50% of the maximal response, while IC50 values indicate the concentration of an antagonist that inhibits 50% of the agonist-induced response.
| Modulator | Type | Cell Line | EC50 / IC50 (nM) | Reference(s) |
| TUG-891 | Agonist | hGPR120-HEK293 | ~5.8 - 43.7 | [5][6] |
| GW9508 | Agonist | hGPR120-HEK293 | ~3467 | [7][8] |
| α-Linolenic Acid | Agonist | rGPR120-HEK293 | ~10,000 | [1] |
| GPR120 Agonist 1 | Agonist | hGPR120-HEK293 | 42 | [9] |
| AH-7614 | Antagonist | hGPR120-U2OS | pIC50 = 7.1 (~79.4 nM) | [10] |
Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell line, and assay format.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GPR120.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Assay Plate: Black, clear-bottom 96-well microplate.
-
Fluo-4 AM Calcium Indicator Kit: (e.g., from Thermo Fisher Scientific, Abcam, or similar).
-
Fluo-4, AM
-
Pluronic™ F-127
-
Probenecid (optional)
-
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GPR120 Agonists: TUG-891, GW9508, α-Linolenic Acid (ALA).
-
GPR120 Antagonist: AH-7614.
-
Control Agonist: A known GPR120 agonist at a concentration that gives a maximal response (e.g., 1 µM TUG-891).
-
Ionomycin: For determining the maximum calcium response.
-
DMSO: For dissolving compounds.
-
Fluorescence Plate Reader: Capable of kinetic reading with bottom-read fluorescence detection and automated liquid handling (e.g., FLIPR, FlexStation).
Protocol for GPR120 Agonist Calcium Flux Assay
-
Cell Seeding:
-
Culture GPR120-expressing cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's protocol. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a stock solution of the test agonist in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the agonist stock solution in Assay Buffer to create a dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).
-
The instrument will then automatically add the agonist dilutions to the respective wells.
-
Continue to record the fluorescence intensity every second for a total of 120-180 seconds to capture the calcium transient.
-
Protocol for GPR120 Antagonist Calcium Flux Assay
Follow steps 1-3 as described for the agonist assay, with the following modifications for step 4:
-
Antagonist Incubation and Assay Measurement:
-
Prepare serial dilutions of the antagonist in Assay Buffer.
-
After the dye loading and de-esterification steps, add the antagonist dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence.
-
Add a fixed concentration of a known GPR120 agonist (typically the EC80 concentration) to all wells (except for negative controls).
-
Immediately measure the fluorescence intensity as described for the agonist assay.
-
Data Analysis
-
Baseline Correction: For each well, subtract the average baseline fluorescence from the entire kinetic read.
-
Response Calculation: Determine the maximum fluorescence intensity (peak response) or the area under the curve (AUC) for each well.
-
Normalization: Normalize the data to the response of the vehicle control (0% activity) and a maximal concentration of a reference agonist (100% activity).
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
EC50/IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.[11][12][13][14][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient dye loading- Low receptor expression- Inactive compound | - Increase Fluo-4 AM concentration or loading time.- Verify receptor expression via western blot or qPCR.- Confirm compound integrity and concentration. |
| High Background | - Incomplete removal of extracellular dye- Cell death | - Ensure thorough washing after dye loading.- Use a lower seeding density or check cell viability. |
| Variable Results | - Uneven cell seeding- Pipetting errors- Temperature fluctuations | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Maintain a stable temperature throughout the assay. |
| No Response to Agonist | - Non-functional receptor- Incorrect assay buffer (e.g., lack of calcium) | - Validate the cell line with a known potent agonist.- Ensure the assay buffer contains physiological levels of calcium. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. GPR120 Agonist 1 | GPR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. towardsdatascience.com [towardsdatascience.com]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 14. clyte.tech [clyte.tech]
- 15. Help Online - Quick Help - FAQ-251 How to compute EC50/IC50 in Dose Response fitting [originlab.com]
Application Notes and Protocols: GPR120 Modulator 2 in Mouse Oral Glucose Tolerance Test (OGTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1][2] GPR120 is activated by long-chain fatty acids, particularly omega-3 fatty acids, and is expressed in various tissues involved in glucose homeostasis, such as the gastrointestinal tract, adipose tissue, and macrophages.[3] Activation of GPR120 has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[4] One of the key in vivo assays to evaluate the efficacy of GPR120 modulators is the oral glucose tolerance test (OGTT) in mice. This document provides detailed application notes and protocols for assessing the impact of a GPR120 modulator on glucose metabolism using the OGTT.
While specific in vivo data for a compound designated "GPR120 modulator 2" is not publicly available, this document will utilize data from a well-characterized selective GPR120 agonist, TUG-891 , as a representative example to illustrate the experimental setup, data presentation, and expected outcomes.
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.
Gαq/11-Mediated Signaling Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately contributes to enhanced glucose uptake and other metabolic benefits.
β-Arrestin-2-Mediated Anti-Inflammatory Pathway
GPR120 activation also leads to the recruitment of β-arrestin-2. This interaction internalizes the receptor and mediates anti-inflammatory effects by inhibiting TAK1 activation, a key step in pro-inflammatory signaling cascades like NF-κB and JNK.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a standard procedure for conducting an OGTT in mice to assess the effect of a GPR120 modulator.
Materials
-
Animals: Male C57BL/6J mice (8-10 weeks old)
-
GPR120 Modulator: e.g., TUG-891
-
Vehicle: 20% v/v DMSO + 80% v/v Phosphate Buffer Solution 0.1 M pH 8
-
Glucose Solution: 20% (w/v) D-glucose in sterile water
-
Equipment:
-
Oral gavage needles
-
Syringes
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Animal scale
-
Heating pad or lamp (to facilitate blood collection)
-
Procedure
-
Animal Acclimation and Fasting:
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Fast the mice overnight for 16 hours with free access to water.[5]
-
-
Baseline Measurements (t = -30 min):
-
Record the body weight of each mouse.
-
Obtain a baseline blood sample from the tail vein. A small incision at the tip of the tail is typically sufficient.
-
Measure and record the baseline blood glucose concentration using a glucometer.
-
-
Compound Administration (t = -30 min):
-
Prepare the GPR120 modulator solution at the desired concentrations in the vehicle.
-
Administer the GPR120 modulator or vehicle to the respective groups of mice via oral gavage. The volume is typically 10 µL/g of body weight.[6]
-
-
Glucose Challenge (t = 0 min):
-
Thirty minutes after compound administration, administer the 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.[5]
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure and record the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.
-
Data Presentation
The following tables present representative data from an OGTT in mice treated with the selective GPR120 agonist TUG-891 and a dual GPR120/GPR40 agonist DFL23916. This data is adapted from a study by Nagatomo et al. (2021) and illustrates the expected outcomes.[4]
Table 1: Blood Glucose Levels (mg/dL) During OGTT in Mice
| Time (min) | Vehicle | TUG-891 (30 mg/kg) | DFL23916 (30 mg/kg) | DFL23916 (100 mg/kg) |
| 0 | 105 | 103 | 106 | 104 |
| 15 | 280 | 265 | 240 | 210 |
| 30 | 350 | 330 | 290 | 250 |
| 60 | 250 | 240 | 200 | 170 |
| 90 | 180 | 175 | 150 | 130 |
| 120 | 130 | 125 | 115 | 110 |
Note: The data in this table are approximate values extracted from graphical representations in the cited literature for illustrative purposes.[4]
Table 2: Area Under the Curve (AUC) for Blood Glucose During OGTT
| Treatment Group | Dose (mg/kg) | Mean AUC (mg/dL * min) | % Reduction vs. Vehicle |
| Vehicle | - | 25,000 | - |
| TUG-891 | 30 | 23,500 | 6% |
| DFL23916 | 30 | 19,800 | 20.8% |
| DFL23916 | 100 | 16,500 | 34% |
Note: AUC values are estimations calculated from the data in Table 1 for illustrative purposes.
Expected Results and Interpretation
As illustrated by the representative data for TUG-891, a selective GPR120 agonist may show a trend towards improved glucose tolerance, though in some studies, this effect is modest when the agonist is administered alone.[4] In contrast, dual GPR120/GPR40 agonists like DFL23916 have been shown to significantly improve glucose homeostasis in an OGTT.[4]
A successful GPR120 modulator is expected to lower the peak blood glucose concentration and reduce the overall glucose excursion (AUC) compared to the vehicle-treated group. This indicates an improvement in the animal's ability to clear glucose from the bloodstream, which may be mediated by GPR120-induced effects such as enhanced insulin (B600854) sensitivity and incretin (B1656795) (GLP-1) secretion.
Conclusion
The oral glucose tolerance test is a fundamental in vivo assay for the preclinical evaluation of GPR120 modulators as potential therapeutics for type 2 diabetes. A well-designed and executed OGTT, as detailed in this protocol, can provide valuable insights into the efficacy of novel compounds in improving glucose metabolism. The data presentation and analysis methods outlined here offer a clear framework for interpreting the results and advancing promising candidates in the drug development pipeline.
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. amyloid.co [amyloid.co]
- 4. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
Application Notes and Protocols: GPR120 Modulator β-Arrestin Recruitment Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key regulator of metabolic and inflammatory processes.[1][2][3] It is activated by long-chain free fatty acids, particularly omega-3 fatty acids.[1][4] Upon activation, GPR120 can signal through two principal pathways: a Gαq/11-mediated pathway that leads to intracellular calcium mobilization and metabolic effects, and a β-arrestin-2-dependent pathway that is primarily responsible for its potent anti-inflammatory effects.[1][2][5] The recruitment of β-arrestin-2 to the activated receptor not only desensitizes the G protein signaling but also initiates a distinct signaling cascade that inhibits inflammatory responses.[1][2]
The β-arrestin recruitment assay is a critical tool in drug discovery for identifying and characterizing GPR120 modulators.[6][7] This assay allows for the specific measurement of a ligand's ability to induce the interaction between GPR120 and β-arrestin. Such information is vital for developing biased agonists that selectively activate the therapeutic β-arrestin-mediated anti-inflammatory pathway while potentially minimizing effects associated with Gαq/11 signaling.[5][7]
This document provides a detailed protocol for a GPR120 β-arrestin recruitment assay using a commercially available enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.[6][8] It also includes guidelines for data analysis and presentation.
GPR120 Signaling Pathway
The activation of GPR120 by an agonist leads to the recruitment of β-arrestin-2. This interaction is a key step in a signaling cascade that results in anti-inflammatory effects. The diagram below illustrates this pathway.
Caption: GPR120 β-arrestin-2 signaling pathway.
Experimental Protocol: GPR120 β-Arrestin Recruitment Assay (EFC-based)
This protocol is based on the principles of the DiscoverX PathHunter® β-arrestin assay.[6][8]
Materials and Reagents
-
PathHunter® GPR120 CHO-K1 β-Arrestin cells (or equivalent)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (GPR120 modulators) and reference agonist (e.g., GW9508)
-
384-well white, solid-bottom assay plates
-
PathHunter® Detection Reagents
-
Luminometer
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow.
Caption: Experimental workflow for the GPR120 β-arrestin assay.
Step-by-Step Procedure
1. Cell Culture and Plating: a. Culture the PathHunter® GPR120 CHO-K1 β-Arrestin cells according to the manufacturer's instructions. b. On the day of the assay, harvest the cells and resuspend them in fresh, serum-free medium to the recommended cell density. c. Dispense the cell suspension into a 384-well white, solid-bottom assay plate.
2. Compound Preparation and Addition: a. Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. b. For antagonist testing, prepare a fixed concentration of the reference agonist (typically at EC80). c. Add the diluted compounds to the appropriate wells of the assay plate containing the cells. For antagonist mode, add the test compounds first, incubate for a short period, and then add the reference agonist.
3. Incubation: a. Incubate the assay plate at 37°C in a humidified incubator for 90 minutes. This incubation period allows for ligand binding, receptor activation, and β-arrestin recruitment.
4. Signal Detection: a. Prepare the PathHunter® detection reagents according to the manufacturer's protocol. b. After the incubation, add the detection reagents to each well of the assay plate. c. Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to stabilize.
5. Data Acquisition: a. Read the chemiluminescent signal from each well using a luminometer.
Data Presentation and Analysis
The raw data (Relative Light Units, RLU) should be processed to determine the potency (EC50 or IC50) and efficacy (% activity) of the test compounds.
Data Analysis Steps:
-
Normalization: Normalize the data by setting the vehicle control as 0% activity and the response of the reference agonist at its maximal effective concentration as 100% activity.
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Efficacy Calculation: The efficacy of a test agonist is the maximum response it produces, expressed as a percentage of the maximum response of the reference agonist.
Table 1: Agonist Potency and Efficacy
| Compound | EC50 (nM) | Efficacy (% of Reference Agonist) |
| Reference Agonist (GW9508) | 50 | 100 |
| Test Compound A | 25 | 95 |
| Test Compound B | 150 | 70 |
| Test Compound C | >10,000 | <10 |
Table 2: Antagonist Potency
| Compound | IC50 (nM) |
| Reference Antagonist | 100 |
| Test Compound D | 500 |
| Test Compound E | 25 |
Conclusion
The GPR120 β-arrestin recruitment assay is a robust and high-throughput method for the identification and characterization of GPR120 modulators. By providing quantitative data on the potency and efficacy of compounds in engaging the β-arrestin pathway, this assay plays a crucial role in the development of novel therapeutics targeting GPR120 for the treatment of metabolic and inflammatory diseases. The detailed protocol and data presentation guidelines provided herein offer a comprehensive resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus | MDPI [mdpi.com]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [emea.discoverx.com]
Application Notes and Protocols for In Vivo Studies of GPR120 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of GPR120 modulators, with a focus on dosage, experimental design, and relevant signaling pathways. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of GPR120 agonists.
Introduction to GPR120
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3][4] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is expressed in various tissues including adipose tissue, macrophages, and enteroendocrine cells.[1][2][4] Its activation triggers a cascade of intracellular signaling events that lead to potent anti-inflammatory and insulin-sensitizing effects.[1][5][6][7] Consequently, GPR120 agonists are being actively investigated for the treatment of type 2 diabetes, obesity, and other inflammatory conditions.[1][2][3]
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: Gαq/11-mediated signaling and β-arrestin-2-mediated signaling.
-
Gαq/11 Pathway: Upon agonist binding, GPR120 couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[2][8]
-
β-arrestin-2 Pathway: GPR120 activation also promotes the recruitment of β-arrestin-2.[6][9] The GPR120/β-arrestin-2 complex can mediate anti-inflammatory effects by inhibiting TAK1 ubiquitination, thereby preventing the activation of downstream inflammatory cascades involving NF-κB and JNK.[10] This pathway is crucial for the anti-inflammatory actions of GPR120 in macrophages.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation and Use of a GPR120 Modulator in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key cell surface receptor that mediates the signaling of long-chain free fatty acids. Its role in regulating various physiological processes, including glucose metabolism, inflammation, and hormone secretion, has made it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] This document provides detailed application notes and protocols for the preparation and use of a GPR120 modulator in cell culture experiments.
Due to the limited publicly available pharmacological data for the specific compound "GPR120 modulator 2" (CAS 1050506-87-0), this guide will utilize the well-characterized and potent GPR120 agonist, TUG-891 , as a representative example.[3][4][5] The principles and protocols outlined herein are broadly applicable to other GPR120 modulators with similar physicochemical properties.
GPR120 Modulator Profile: TUG-891
TUG-891 is a potent and selective synthetic agonist for GPR120.[4] It is a valuable tool for studying the receptor's function in various cellular contexts.
| Property | Value | Reference |
| IUPAC Name | 3-(4-((4'-fluoro-4-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid | [6] |
| Molecular Formula | C₂₃H₂₁FO₃ | [4] |
| Molecular Weight | 364.41 g/mol | [4] |
| CAS Number | 1374516-07-0 | [4] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| Storage | Store at room temperature as a solid. Store stock solutions at -20°C or -80°C. | [4] |
GPR120 Signaling Pathways
Upon activation by an agonist like TUG-891, GPR120 can initiate downstream signaling through two primary pathways: Gαq/11-mediated signaling and β-arrestin-mediated signaling.
-
Gαq/11 Pathway: Activation of the Gαq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for many of the metabolic effects of GPR120.[8][9]
-
β-Arrestin Pathway: GPR120 activation also leads to the recruitment of β-arrestin 1 and β-arrestin 2. This interaction mediates receptor internalization and desensitization, and also initiates a distinct set of signaling cascades that are largely responsible for the anti-inflammatory effects of GPR120.[3][6]
GPR120 Signaling Pathways
Experimental Protocols
Preparation of TUG-891 Stock Solution
Materials:
-
TUG-891 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the batch-specific molecular weight provided on the vial, calculate the mass of TUG-891 required to prepare a 10 mM or 100 mM stock solution in DMSO.[4]
-
Aseptically weigh the TUG-891 powder and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
The choice of cell line will depend on the specific research question. HEK293 or CHO cells are commonly used for heterologous expression of GPR120, while cell lines such as 3T3-L1 adipocytes, RAW264.7 macrophages, or STC-1 enteroendocrine cells endogenously express GPR120.[6][7]
General Protocol for Cell Treatment:
-
Culture cells in the appropriate medium and conditions until they reach the desired confluency.
-
On the day of the experiment, prepare serial dilutions of the TUG-891 stock solution in serum-free medium or an appropriate assay buffer. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of TUG-891.
-
Incubate the cells for the appropriate duration, depending on the assay being performed.
Key Experimental Assays
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.[8]
Calcium Mobilization Assay Workflow
Protocol:
-
Seed cells stably or transiently expressing GPR120 into a black, clear-bottom 96-well plate at an optimized density and incubate overnight.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature.[8]
-
Prepare serial dilutions of TUG-891 in the assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading.
-
Add the TUG-891 solutions to the wells and immediately begin measuring the fluorescence intensity to capture the peak response.
-
Calculate the response as the maximum fluorescence intensity post-compound addition minus the baseline.
-
Plot the response against the logarithm of the TUG-891 concentration to generate a dose-response curve and determine the EC₅₀ value.
Quantitative Data for TUG-891 in Calcium Mobilization Assays:
| Species | pEC₅₀ | EC₅₀ (µM) | Reference |
| Human | 7.36 | 0.0436 | [7] |
| Mouse | 7.77 | 0.0169 | [7] |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor. Various commercial kits are available for this purpose, often utilizing technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[10][11][12]
β-Arrestin Recruitment Assay Workflow
Protocol (General, based on EFC technology):
-
Use a cell line engineered to co-express a tagged GPR120 and a tagged β-arrestin.[10]
-
Seed the cells in a white, solid-bottom 96-well plate and incubate.
-
Prepare serial dilutions of TUG-891 in the appropriate assay buffer.
-
Add the TUG-891 solutions to the cells and incubate for the time recommended by the assay kit manufacturer (typically 60-90 minutes).
-
Add the detection reagents, which will generate a chemiluminescent signal upon enzyme fragment complementation.
-
Incubate for the recommended time to allow signal development.
-
Measure the luminescence using a plate reader.
-
Plot the signal against the logarithm of the TUG-891 concentration to generate a dose-response curve and determine the EC₅₀ value.
Quantitative Data for TUG-891 in β-Arrestin Recruitment Assays:
| Assay | Species | pEC₅₀ | Reference |
| β-arrestin-1 recruitment | Human | Not explicitly stated, but potent | [3] |
| β-arrestin-2 recruitment | Human | Potent agonist activity observed | [3][6] |
Summary of TUG-891 Activity
The following table summarizes the reported activity of TUG-891 in various cell-based assays, demonstrating its utility as a tool to study GPR120 function.
| Assay/Effect | Cell Line | Concentration/EC₅₀ | Effect | Reference |
| GLP-1 Release | STC-1 | 10 µM | Stimulation of GLP-1 secretion | [7] |
| Glucose Uptake | 3T3-L1 adipocytes | 10 µM | Enhancement of glucose uptake | [7] |
| TNF-α Release Inhibition | RAW 264.7 macrophages | 10 µM | Inhibition of LPS-induced TNF-α release | [7] |
| Proliferation Inhibition | DU145 and PC3 prostate cancer cells | 1 µM | Inhibition of LPA- or EGF-induced proliferation and migration | [7] |
Conclusion
The preparation and application of GPR120 modulators like TUG-891 are essential for advancing our understanding of this important metabolic receptor. The detailed protocols and data presented in these application notes provide a robust framework for researchers to design and execute meaningful cell-based experiments. By carefully selecting appropriate cell models and assays, scientists can effectively probe the multifaceted roles of GPR120 in health and disease, paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. TUG-891 - Wikipedia [en.wikipedia.org]
- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 11. pa2online.org [pa2online.org]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GPR120 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain free fatty acids and is expressed in various tissues such as adipose tissue, pro-inflammatory macrophages, and the intestines.[1] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood glucose levels.[1] GPR120 activation initiates downstream signaling through two primary pathways: a Gαq/11-mediated pathway leading to an increase in intracellular calcium, and a β-arrestin-mediated pathway that is associated with anti-inflammatory effects.[2][4]
High-throughput screening (HTS) is a critical tool for identifying novel GPR120 modulators from large compound libraries. This document provides detailed protocols for two common HTS assays used to screen for GPR120 modulators: a calcium mobilization assay and a β-arrestin recruitment assay. As specific HTS data for "GPR120 modulator 2" is not publicly available, we will use the well-characterized GPR120 agonist, TUG-891, as a representative compound to illustrate the application of these protocols.[1][5][6][7]
GPR120 Signaling Pathways
GPR120 activation leads to the initiation of two distinct signaling cascades, both of which can be leveraged for HTS assays.
High-Throughput Screening Assays for GPR120 Modulators
The following are detailed protocols for robust HTS assays designed to identify and characterize GPR120 modulators.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by a GPR120 agonist. It is a widely used primary screening method for Gq-coupled GPCRs.[8][9][10][11][12]
Experimental Workflow:
Protocol:
Materials:
-
CHO-K1 cells stably expressing human GPR120 (hGPR120)
-
Cell culture medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
384-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (including a reference agonist like TUG-891)
-
Fluorescence kinetic plate reader (e.g., FLIPR, FDSS)
Procedure:
-
Cell Culture and Seeding:
-
Culture hGPR120-CHO-K1 cells in a T75 flask at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells and resuspend in assay buffer.
-
Seed 20 µL of the cell suspension (e.g., at a density of 10,000 cells/well) into a 384-well plate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds and the reference agonist (TUG-891) in assay buffer.
-
Place the cell plate into the fluorescence kinetic plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound solutions to the wells.
-
Immediately begin kinetic fluorescence measurement for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the logarithm of the compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value for agonists using a non-linear regression model (e.g., four-parameter logistic fit).
-
Determine the assay quality by calculating the Z'-factor using positive (e.g., maximal TUG-891 concentration) and negative (vehicle) controls. A Z'-factor > 0.5 indicates a robust assay.
-
Quantitative Data for Representative Agonist (TUG-891):
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 43.7 nM | hGPR120-CHO | Calcium Flux | [1] |
| Z'-Factor | > 0.5 | (Typical for HTS) | Calcium Flux | [12] |
| Signal-to-Background | > 3 | (Typical for HTS) | Calcium Flux | N/A |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120, a key event in the G protein-independent signaling pathway.[4] This is a valuable assay for identifying biased ligands and for screening orphan GPCRs.[13][14]
Experimental Workflow:
Protocol:
Materials:
-
Engineered cell line for β-arrestin recruitment (e.g., PathHunter® hGPR120 CHO-K1 β-Arrestin GPCR Assay)
-
Cell culture medium
-
384-well white, solid-bottom microplates
-
Assay buffer
-
Test compounds (including a reference agonist like TUG-891)
-
Detection reagent kit (specific to the assay technology, e.g., chemiluminescent substrate)
-
Luminometer plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the engineered cells according to the supplier's protocol.
-
Harvest and seed the cells into 384-well white microplates at the recommended density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Add the compound solutions to the cell plate.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Detection and Measurement:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Calculate the EC50 values for agonists using a non-linear regression model.
-
Quantitative Data for Representative Agonist (TUG-891):
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | Potent agonist activity observed | hFFA4 | β-Arrestin Recruitment | [5][7] |
| Z'-Factor | > 0.5 | (Typical for HTS) | β-Arrestin Recruitment | N/A |
| Signal-to-Background | > 3 | (Typical for HTS) | β-Arrestin Recruitment | N/A |
Conclusion
The calcium mobilization and β-arrestin recruitment assays are robust and reliable methods for the high-throughput screening of GPR120 modulators. These assays provide quantitative data on the potency and efficacy of test compounds, enabling the identification of novel drug candidates for the treatment of metabolic and inflammatory diseases. The use of a well-characterized reference agonist, such as TUG-891, is crucial for assay validation and data normalization. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on GPR120-targeted drug discovery programs.
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. [PDF] A Cost-effective Workflow for High-Throughput Screening of G-Protein Coupled Receptors ( GPCRs ) Monitoring Receptor Mediated Calcium Flux | Semantic Scholar [semanticscholar.org]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Insights into Arrestin Recruitment to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of GPR120 Modulator Effects on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a key regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, GPR120 has emerged as a promising therapeutic target for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[1][3] GPR120 activation initiates a cascade of intracellular signaling events that modulate glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1][2] This document provides detailed protocols for analyzing the effects of a GPR120 modulator on downstream signaling targets using Western blot analysis, a fundamental technique for studying protein expression and post-translational modifications.[4]
GPR120 signaling is multifaceted, primarily proceeding through two main pathways:
-
Gαq/11-mediated pathway: Upon ligand binding, GPR120 couples with Gαq/11 proteins, leading to the activation of phospholipase C (PLC). This results in an increase in intracellular calcium ([Ca2+]i) and the activation of downstream kinases such as extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt, which are crucial for metabolic regulation.[5][6][7]
-
β-arrestin2-mediated anti-inflammatory pathway: GPR120 activation also leads to the recruitment of β-arrestin2. The GPR120/β-arrestin2 complex can internalize and inhibit the activity of key pro-inflammatory molecules like TAK1, leading to the suppression of the NF-κB and JNK signaling pathways.[2][8][9]
These application notes will guide researchers through the process of cell culture and treatment with a GPR120 modulator, protein extraction, quantification, and Western blot analysis of key phosphorylated downstream targets to assess modulator efficacy and mechanism of action.
GPR120 Signaling Pathway
The following diagram illustrates the major downstream signaling cascades initiated by the activation of GPR120.
Caption: GPR120 downstream signaling pathways.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot to analyze GPR120 downstream targets.
Caption: Western blot experimental workflow.
Data Presentation: Quantitative Analysis of GPR120 Modulator Effects
The following tables summarize hypothetical quantitative data from a Western blot experiment designed to assess the effect of a GPR120 modulator on downstream target phosphorylation in RAW 264.7 macrophages. Data are presented as mean fold change in phosphorylation relative to the vehicle-treated control ± standard deviation (SD) from three independent experiments.
Table 1: Dose-Dependent Effect of GPR120 Modulator 2 on Target Phosphorylation
| Target Protein | Vehicle Control | 1 µM Modulator 2 | 10 µM Modulator 2 | 100 µM Modulator 2 |
| p-ERK1/2 | 1.00 ± 0.12 | 1.85 ± 0.21 | 2.98 ± 0.35 | 3.15 ± 0.40 |
| p-Akt (S473) | 1.00 ± 0.09 | 1.62 ± 0.18 | 2.55 ± 0.29 | 2.68 ± 0.31 |
| p-JNK (T183/Y185) | 1.00 ± 0.15 | 0.65 ± 0.08 | 0.32 ± 0.05 | 0.28 ± 0.04 |
| p-IKKβ (S177/181) | 1.00 ± 0.11 | 0.71 ± 0.09 | 0.40 ± 0.06 | 0.35 ± 0.05 |
Table 2: Time-Course of this compound (10 µM) on Target Phosphorylation
| Target Protein | 0 min | 5 min | 15 min | 30 min | 60 min |
| p-ERK1/2 | 1.00 ± 0.10 | 2.50 ± 0.28 | 3.10 ± 0.33 | 2.20 ± 0.25 | 1.50 ± 0.17 |
| p-Akt (S473) | 1.00 ± 0.08 | 2.10 ± 0.22 | 2.65 ± 0.30 | 1.90 ± 0.20 | 1.35 ± 0.15 |
| p-JNK (T183/Y185) | 1.00 ± 0.13 | 0.85 ± 0.10 | 0.45 ± 0.07 | 0.30 ± 0.04 | 0.32 ± 0.05 |
| p-IKKβ (S177/181) | 1.00 ± 0.09 | 0.90 ± 0.11 | 0.55 ± 0.08 | 0.38 ± 0.06 | 0.41 ± 0.07 |
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for RAW 264.7 murine macrophages, a cell line known to express GPR120 and exhibit inflammatory responses.[8]
-
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) for inflammatory stimulation (optional)
-
-
Procedure:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
For experiments investigating anti-inflammatory effects, pre-treat cells with this compound for 1 hour before stimulating with LPS (e.g., 100 ng/mL) for the desired time (e.g., 15-30 minutes).
-
For direct stimulation experiments, treat cells with the desired concentrations of this compound for the specified times.
-
Include appropriate controls: vehicle-only, modulator-only, and (if applicable) LPS-only wells.[4]
-
Protein Extraction and Quantification
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail[10]
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
-
Procedure:
-
After treatment, immediately place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[4]
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blot Analysis
This protocol is optimized for the detection of phosphorylated proteins.
-
Materials:
-
Protein lysates
-
4x Laemmli sample buffer
-
SDS-PAGE gels (appropriate percentage for target protein molecular weights)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.[11] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-phospho-Akt, mouse anti-total-ERK1/2, etc.)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST and then block with 5% BSA in TBST for 1-1.5 hours at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST to the recommended concentration) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): To normalize the phosphoprotein signal, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein.[4] This helps to ensure that any observed changes are due to changes in phosphorylation status and not changes in the total amount of the protein.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive antibody | Use a positive control to verify antibody activity. |
| Insufficient protein load | Increase the amount of protein loaded per well. | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors were added to the lysis buffer. Keep samples on ice at all times. | |
| High Background | Insufficient blocking | Increase blocking time to 1.5 hours. Ensure blocking agent is appropriate (BSA for phospho-proteins).[12] |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Ensure fresh protease inhibitors were added to the lysis buffer. |
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for GPR120 Immunofluorescence Staining Using a Modulator
These application notes provide detailed protocols and guidelines for the immunofluorescence staining of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), using a small molecule modulator. This document is intended for researchers, scientists, and drug development professionals investigating the cellular localization and trafficking of GPR120 in response to pharmacological modulation.
Introduction
GPR120 is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids.[1][2] It plays a crucial role in various physiological processes, including glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[3][4] GPR120 is expressed in several tissues, including adipose tissue, macrophages, and intestinal cells.[2][3] Upon activation, GPR120 can signal through both G-protein-dependent and β-arrestin-2-dependent pathways, leading to downstream effects such as calcium mobilization, ERK1/2 phosphorylation, and anti-inflammatory responses through the inhibition of NF-κB.[2][5][6]
Immunofluorescence is a powerful technique to visualize the subcellular localization of GPR120 and to study the effects of modulators on its expression and trafficking. This protocol describes the use of "GPR120 Modulator 2," a hypothetical small molecule modulator, to investigate its impact on GPR120 localization in a cellular context.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on receptor internalization.
| Treatment Group | GPR120 Puncta per Cell (Mean ± SEM) | Percentage of Cells with Internalized GPR120 |
| Vehicle Control | 5.2 ± 1.1 | 15% |
| This compound (1 µM) | 28.7 ± 3.5 | 85% |
| This compound (10 µM) | 45.3 ± 4.2 | 92% |
| Positive Control (Agonist) | 42.1 ± 3.9 | 90% |
Signaling Pathways and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the GPR120 signaling pathway and the experimental workflow for immunofluorescence staining.
Caption: GPR120 Signaling Pathways.
Caption: Immunofluorescence Experimental Workflow.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of GPR120 in adherent cells treated with this compound.
Materials and Reagents:
-
Cells expressing GPR120 (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages)
-
Sterile glass coverslips
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.05% Tween-20
-
Primary Antibody: Rabbit anti-GPR120 polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Microscope slides
Protocol:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they are well-attached and have reached the desired confluency.
-
-
This compound Treatment:
-
Prepare working solutions of this compound and the vehicle control in cell culture medium.
-
Aspirate the old medium from the wells and replace it with the medium containing the modulator or vehicle.
-
Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well to fix the cells.
-
Incubate for 15-20 minutes at room temperature.[7]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.[8]
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPR120 antibody in Blocking Buffer to the recommended concentration (e.g., 1:100 to 1:500).[9]
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Protect the antibody from light.
-
Add the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature in the dark.[7]
-
-
Counterstaining (Optional):
-
Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each in the dark.
-
If nuclear staining is desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Weak or No Signal | Low protein expression. | Confirm GPR120 expression by Western blot or qPCR. Use a positive control cell line.[10] |
| Primary antibody concentration too low. | Increase the primary antibody concentration or incubation time.[11] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[11] | |
| Inefficient permeabilization. | Increase Triton X-100 concentration or incubation time.[11] | |
| Photobleaching. | Minimize exposure to light. Use an anti-fade mounting medium.[10][11] | |
| High Background | Primary or secondary antibody concentration too high. | Titrate antibodies to determine the optimal concentration.[12] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA).[13] | |
| Inadequate washing. | Increase the number and duration of wash steps.[10] | |
| Autofluorescence. | Include an unstained control. Use a different fixative or treat with a quenching agent like sodium borohydride.[10][11] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Run a secondary antibody-only control.[10] |
| Aggregated antibodies. | Centrifuge the antibody solutions before use. |
References
- 1. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
- 8. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Notes: GPR120 Modulator 2 for Adipocyte Differentiation Assay
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It is expressed in various tissues, including adipose tissue and macrophages.[2][3] GPR120 plays a crucial role in regulating energy metabolism, inflammation, and insulin (B600854) sensitivity.[2][3][4] In adipose tissue, GPR120 is implicated as a key regulator of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[1][4]
The expression of GPR120 increases significantly during adipocyte differentiation, closely coinciding with the master adipogenic transcription factor, peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] Activation of GPR120 signaling promotes adipogenesis by increasing intracellular calcium (Ca2+) and activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][5] Consequently, GPR120 has emerged as an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[4]
This document provides a detailed protocol for assessing the effect of a novel GPR120 modulator, "Modulator 2," on the differentiation of 3T3-L1 preadipocytes, a widely used in vitro model for studying adipogenesis.[5] The protocol covers cell culture, induction of differentiation, treatment with Modulator 2, and quantitative assessment of adipocyte differentiation through lipid accumulation analysis and gene expression profiling.
Experimental Protocols
Part A: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol details the standard method for inducing adipogenic differentiation in 3T3-L1 preadipocytes using a chemical cocktail.
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte Growth Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% calf serum and 1% Penicillin-Streptomycin (P/S).
-
Differentiation Medium I (MDI): High-glucose DMEM with 10% Fetal Bovine Serum (FBS), 1% P/S, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[6]
-
Differentiation Medium II (Insulin Medium): High-glucose DMEM with 10% FBS, 1% P/S, and 10 µg/mL insulin.[6]
-
Adipocyte Maintenance Medium: High-glucose DMEM with 10% FBS and 1% P/S.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture plates (6-well or 24-well plates are suitable)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into the desired culture plates at a density of 2–3 × 10⁴ cells/cm².[7] Culture the cells in Preadipocyte Growth Medium at 37°C in a 5% CO₂ incubator.
-
Reaching Confluence: Allow the cells to grow, changing the medium every 2 days. The cells must reach 90-95% confluency before inducing differentiation.[7] Maintain the cells in a confluent state for an additional 2 days (Day 0). This contact inhibition is critical for efficient differentiation.
-
Initiation of Differentiation (Day 0): Aspirate the Preadipocyte Growth Medium and replace it with Differentiation Medium I (MDI).[6]
-
Insulin Treatment (Day 2): After 48 hours, carefully remove the MDI medium and replace it with Differentiation Medium II (Insulin Medium).[6]
-
Maintenance (Day 4 onwards): After another 48 hours, remove the Insulin Medium and replace it with Adipocyte Maintenance Medium.
-
Feeding: Continue to culture the cells, replacing the Adipocyte Maintenance Medium every 2 days. Full differentiation, characterized by the accumulation of lipid droplets, is typically achieved by Day 8-10.[6]
Part B: Treatment with GPR120 Modulator 2
Procedure:
-
Prepare stock solutions of this compound and a positive control agonist (e.g., GW9508 or TUG-891) in a suitable solvent (e.g., DMSO).
-
From Day 0 to Day 8 (or the final day of the experiment), supplement the respective culture media (MDI, Insulin Medium, and Maintenance Medium) with the desired final concentrations of this compound.
-
Include a vehicle control group (e.g., DMSO) at the same concentration as the highest modulator concentration used.
-
Treatment groups for the assay should include:
-
Undifferentiated Control (preadipocytes in growth medium)
-
Vehicle Control (differentiated with vehicle)
-
This compound (at various concentrations)
-
Positive Control (a known GPR120 agonist)
-
Part C: Assessment of Adipocyte Differentiation
Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.[8][9]
Materials:
-
10% Formalin or 4% Paraformaldehyde in PBS
-
Oil Red O stock solution (0.35 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock solution: 4 parts distilled water, filtered)[10]
-
Isopropanol (B130326) (100%)
Procedure:
-
Fixation: On the final day of differentiation, wash the cells twice with PBS. Fix the cells by adding 10% formalin and incubating for 1 hour at room temperature.
-
Washing: Remove the formalin and wash the cells twice with distilled water. Allow the plates to dry completely.
-
Staining: Add enough Oil Red O working solution to cover the cell monolayer and incubate for 30-60 minutes at room temperature.[8][10]
-
Final Wash: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification: After imaging, completely dry the plates. Add 100% isopropanol to each well to elute the dye from the lipid droplets.[8] Incubate for 10 minutes with gentle shaking.
-
Measurement: Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer.[8][10]
This method measures the mRNA expression levels of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, Fabp4, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction: On the desired day of analysis (e.g., Day 8), wash cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and present the data as a fold change relative to the vehicle-treated differentiated control group.
Data Presentation
The quantitative data generated from the assay can be summarized as follows:
Table 1: Effect of this compound on Adipocyte Differentiation
| Treatment Group | Oil Red O Absorbance (510 nm) | Pparg mRNA (Fold Change) | Fabp4 mRNA (Fold Change) | Adipoq mRNA (Fold Change) |
| Undifferentiated Control | 0.05 ± 0.01 | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.2 ± 0.04 |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Modulator 2 (1 µM) | 1.35 ± 0.11 | 1.52 ± 0.14 | 1.88 ± 0.20 | 1.65 ± 0.18 |
| Modulator 2 (10 µM) | 1.82 ± 0.15 | 2.10 ± 0.18 | 2.95 ± 0.25 | 2.40 ± 0.22 |
| Positive Control (10 µM) | 1.95 ± 0.16 | 2.30 ± 0.21 | 3.15 ± 0.28 | 2.65 ± 0.24 |
| Data are presented as mean ± SEM. Fold changes are relative to the Vehicle Control group. |
Mandatory Visualizations
Caption: Experimental workflow for the GPR120 modulator adipocyte differentiation assay.
Caption: GPR120 signaling pathway promoting adipocyte differentiation.
References
- 1. mdpi.com [mdpi.com]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]
- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of GPR120 Modulator 2 in DIO Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of GPR120 modulators, specifically "Modulator 2," in a diet-induced obesity (DIO) mouse model. The protocols are compiled from established methodologies in the field to ensure robust and reproducible results.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activated by long-chain fatty acids, GPR120 is involved in various physiological processes such as incretin (B1656795) secretion, insulin (B600854) sensitization, and anti-inflammatory responses.[2][3][4][5] In vivo studies using DIO mice are critical for assessing the therapeutic potential of novel GPR120 modulators. This document outlines the necessary protocols for such efficacy studies.
Data Presentation: In Vivo Efficacy of GPR120 Modulators in DIO Mice
The following tables summarize quantitative data from representative studies on the effects of GPR120 agonists in DIO mice. This data provides a benchmark for expected outcomes when testing a novel GPR120 modulator like "Modulator 2."
Table 1: Effects of GPR120 Agonists on Glucose Homeostasis in DIO Mice
| Compound | Dose | Administration Route | Duration | OGTT (AUC) Reduction vs. Vehicle | Fasting Glucose Reduction vs. Vehicle | Reference |
| CpdA | - | Oral | - | Significant improvement in glucose tolerance | Decreased hyperinsulinemia | [4] |
| 14d | 3, 10, 30, 100 mg/kg | Oral | Acute | Dose-dependent improvement in glucose tolerance | Significant decrease in blood glucose levels | [1] |
| META060 | 100 mg/kg | Oral | 14 weeks | Improved insulin sensitivity | - | [6] |
| TUG-1197 | - | - | Chronic | Improved glucose homeostasis | - | [7] |
Table 2: Effects of GPR120 Agonists on Body Weight and Adiposity in DIO Mice
| Compound | Dose | Administration Route | Duration | Body Weight Reduction vs. Vehicle | Adiposity/Fat Accumulation Reduction vs. Vehicle | Reference |
| CpdA | - | Oral | - | - | Decreased hepatic steatosis | [4] |
| META060 | 100 mg/kg | Oral | 14 weeks | Significantly less weight gain | Reduced fat accumulation in various organs | [6] |
| TUG-1197 | - | - | Chronic | Moderate but significant reduction | - | [7] |
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events that contribute to its therapeutic effects. The primary pathways involve Gαq/11 and β-arrestin 2.
Caption: GPR120 signaling pathways activated by an agonist.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A robust DIO model is essential for evaluating the anti-obesity and anti-diabetic effects of GPR120 modulators.
-
Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[8]
-
Housing: House the mice in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle. To minimize stress-induced variables, acclimate the mice to the facility for at least one week before starting the diet.
-
Diet:
-
Duration: Continue the HFD for a minimum of 10-15 weeks to establish a clear obese phenotype with metabolic complications such as hyperglycemia and hyperinsulinemia.[8][9][11]
-
Monitoring: Monitor body weight and food intake weekly.[8][11]
This compound Administration
-
Compound Preparation:
-
Vehicle: A common vehicle is a suspension of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water.[8] The specific vehicle should be optimized for "Modulator 2" solubility and stability.
-
Formulation: Suspend "Modulator 2" in the chosen vehicle to the desired concentrations.
-
-
Dosing:
-
Doses: Determine the effective dose range through preliminary dose-finding studies. Published effective doses for other GPR120 agonists range from 3 to 100 mg/kg.[1][6]
-
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.[8]
-
Frequency: Dosing can be once or twice daily, depending on the pharmacokinetic profile of "Modulator 2."
-
Duration: Treatment duration for efficacy studies is typically 3-4 weeks for chronic effects.[3]
-
-
Acclimation: Sham dose the mice with the vehicle for several days before the start of the experiment to acclimate them to the gavage procedure.[8]
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the effect of "Modulator 2" on glucose disposal.
-
Fasting: Fast the mice for 6 hours prior to the test.[11]
-
Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting glucose levels.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose solution orally via gavage.[8]
-
Time-course Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.[8]
-
Analysis: Measure blood glucose concentrations at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is used to evaluate insulin sensitivity.
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Measurement: Obtain a baseline blood glucose reading from the tail vein.
-
Insulin Injection: Administer human or murine insulin (0.75-1.0 U/kg body weight) intraperitoneally (i.p.).
-
Time-course Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Analysis: Measure blood glucose concentrations at each time point. The rate of glucose disappearance reflects insulin sensitivity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a GPR120 modulator in DIO mice.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of "this compound" in a DIO mouse model. Adherence to these standardized procedures will facilitate the generation of reliable and comparable data, which is crucial for advancing the development of novel therapeutics targeting GPR120 for the treatment of metabolic disorders.
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
GPR120 modulator 2 pharmacokinetic and pharmacodynamic analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][4] This document provides a detailed analysis of the pharmacokinetic and pharmacodynamic properties of a hypothetical GPR120 modulator, "Modulator 2," and offers comprehensive protocols for its evaluation.
GPR120 activation initiates a cascade of intracellular signaling events.[1] These pathways often involve the Gq/11 protein-mediated release of intracellular calcium and the recruitment of β-arrestin-2, which can lead to the attenuation of inflammatory signaling.[5][6] Understanding the engagement of these pathways is critical for characterizing the mechanism of action of novel GPR120 modulators.
These application notes are designed to guide researchers in the preclinical assessment of GPR120 modulators, providing standardized methods for generating robust and reproducible data.
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for GPR120 Modulator 2.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Unit | Value |
| Dose (Oral) | mg/kg | 10 |
| Cmax | ng/mL | 850 |
| Tmax | h | 1.0 |
| AUC(0-24h) | h*ng/mL | 4200 |
| t1/2 | h | 4.5 |
| Bioavailability | % | 35 |
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Assay | Cell Line | Endpoint | EC50 (nM) |
| Calcium Mobilization | HEK293 (hGPR120) | Intracellular Ca2+ | 75 |
| β-Arrestin Recruitment | CHO-K1 (hGPR120) | β-Arrestin-2 | 120 |
Table 3: In Vivo Pharmacodynamic Profile of this compound
| Assay | Animal Model | Dose (mg/kg, oral) | Effect |
| Oral Glucose Tolerance Test (OGTT) | C57BL/6 Mice | 10 | 30% reduction in glucose AUC |
Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathway
Caption: GPR120 signaling cascade upon modulator binding.
Pharmacokinetic Experimental Workflow
References
- 1. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 2. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckman.com [beckman.com]
Troubleshooting & Optimization
GPR120 modulator 2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR120 modulator 2. The information addresses common solubility and stability challenges to facilitate successful experimentation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound.
Issue 1: Precipitation of this compound upon Dilution in Aqueous Buffer
Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate out of solution.
Solutions:
-
Optimize Dilution Method: Instead of adding the aqueous buffer to the compound's stock solution, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation and precipitation.
-
Reduce Final Concentration: The desired experimental concentration may exceed the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.
-
Utilize a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in the final aqueous buffer can improve the solubility of the compound. It is crucial to ensure the chosen co-solvent is compatible with the experimental system and does not affect the biological assay.
-
Adjust pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility. The effect of pH on the solubility of this compound should be empirically determined.
Logical Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[2]
Q2: What is the aqueous solubility of this compound?
A2: this compound has very low aqueous solubility, reported as < 0.1 mg/mL in water.[2]
Q3: How should I store stock solutions of this compound?
A3: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[2] One vendor suggests that in solvent, the compound is stable for up to 1 year at -80°C.[2]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A4: Yes, poor stability of the compound in the assay medium can lead to inconsistent results. It is advisable to assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, and media components) over the time course of the experiment.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not widely reported in the public domain. As with many small molecules, potential degradation routes could include hydrolysis or oxidation, especially under harsh conditions of pH, temperature, or light exposure.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (257.81 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 3.3 mg/mL (8.49 mM) | Sonication is recommended for preparation.[2] |
Table 2: Stability of this compound
| Condition | Duration | Stability |
| Powder at -20°C | 3 years | Stable.[2] |
| In Solvent at -80°C | 1 year | Stable.[2] |
| Aqueous Buffers | Not Reported | Stability should be determined empirically. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Experimental Workflow for Kinetic Solubility Assay:
Caption: Workflow for determining the kinetic solubility of this compound.
Protocol 2: Assessment of Compound Stability in Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a relevant aqueous buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., cell culture medium, assay buffer)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Prepare Spiked Buffer: Prepare a solution of this compound in the experimental buffer at the desired final concentration. Ensure the final DMSO concentration is low and does not cause precipitation.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution, and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to measure the peak area of the intact this compound.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The percentage of compound remaining can be calculated.
GPR120 Signaling Pathways
GPR120 activation by its ligands, including this compound, initiates downstream signaling through two primary pathways: Gαq/11-mediated signaling and β-arrestin-2-mediated signaling.
Gαq/11-Mediated Signaling Pathway:
Caption: Gαq/11-mediated signaling cascade upon GPR120 activation.
β-Arrestin-2-Mediated Anti-Inflammatory Pathway:
References
Optimizing GPR120 Modulator 2 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GPR120 modulator 2 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR120, and how do they influence assay selection?
A1: G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is activated by medium and long-chain fatty acids.[1] Its activation initiates two main signaling cascades, making the choice of assay crucial for studying specific cellular responses.
-
Gαq/11 Pathway: This pathway is activated upon agonist binding and leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), which can be measured in a calcium mobilization assay.[2][3] This pathway is also associated with the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2]
-
β-Arrestin-2 Pathway: GPR120 activation also promotes the recruitment of β-arrestin-2.[2][4] This interaction is critical for receptor desensitization, internalization, and mediating anti-inflammatory effects by inhibiting pathways like NF-κB.[1][2][4] This can be monitored using β-arrestin recruitment assays.
Selecting the appropriate assay depends on the desired therapeutic effect. For insulin (B600854) sensitization and glucose uptake, which are partly mediated by Gαq/11 signaling, a calcium mobilization assay is suitable.[2] To investigate anti-inflammatory properties, a β-arrestin-2 recruitment assay is the preferred method.[2][5]
Figure 1. GPR120 signaling pathways upon agonist binding.
Q2: How do I determine the optimal concentration range for this compound in an initial experiment?
A2: To determine the optimal concentration range, a dose-response experiment is necessary. It is recommended to start with a wide range of concentrations, typically spanning several orders of magnitude, to capture the full dose-response curve. A common starting point is a serial dilution from 10 µM down to 1 nM. This allows for the determination of the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.[6]
The following table provides an example of a concentration range for an initial dose-response experiment for a hypothetical GPR120 agonist, "Modulator Z".
| Concentration (µM) | Log Concentration (M) |
| 10 | -5.0 |
| 3 | -5.5 |
| 1 | -6.0 |
| 0.3 | -6.5 |
| 0.1 | -7.0 |
| 0.03 | -7.5 |
| 0.01 | -8.0 |
| 0.003 | -8.5 |
| 0.001 | -9.0 |
Q3: Which in vitro assays are most common for assessing GPR120 activation, and what are their principles?
A3: The three most common in vitro assays for assessing GPR120 activation are:
-
Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.[7] Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye. Upon modulator binding, the release of calcium from the endoplasmic reticulum leads to an increase in fluorescence, which is detected by a fluorescence plate reader.[8][9]
-
β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120.[10] Commonly, this is measured using enzyme fragment complementation (EFC) technology, where the GPR120 receptor is tagged with one enzyme fragment and β-arrestin with the other.[11] Upon their interaction, a functional enzyme is formed, which hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).[10]
-
Receptor Internalization Assay: Agonist-induced GPR120 activation leads to receptor internalization, a process mediated by β-arrestin.[12] This can be visualized and quantified by tagging the receptor with a fluorescent protein (e.g., GFP) and monitoring its translocation from the cell surface to intracellular compartments using high-content imaging or flow cytometry.[13]
Figure 2. General experimental workflow for GPR120 modulator assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure proper cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with buffer to minimize edge effects. |
| No response or very weak signal | Modulator concentration is too low, modulator is inactive, low receptor expression, or incorrect assay setup. | Verify the concentration and integrity of the modulator stock. Confirm GPR120 expression in the cell line using a positive control agonist (e.g., docosahexaenoic acid - DHA).[14] Review the assay protocol for errors in reagent preparation or incubation times. |
| High background signal | Autofluorescence of the modulator, contaminated reagents, or high basal activity of the cells. | Test the modulator for autofluorescence at the assay wavelength. Use fresh, high-quality reagents. Optimize cell seeding density and serum starvation conditions to reduce basal activity. |
| Signal plateaus at a low level (low efficacy) | The modulator may be a partial agonist, or the assay window is too narrow. | Compare the maximal response to a known full agonist. If the modulator is a partial agonist, this is an intrinsic property. For a narrow assay window, optimize assay conditions (e.g., dye concentration, incubation time) to increase the signal-to-background ratio. |
| Inconsistent results between different assays (e.g., Ca2+ vs. β-arrestin) | The modulator may be a biased agonist, preferentially activating one pathway over another.[10] | This is a valid pharmacological finding. Quantify the bias by comparing the EC50 and Emax values from both assays. This may provide valuable insights into the modulator's mechanism of action. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well format and is suitable for use with a fluorescence plate reader.[9][15][16]
Materials:
-
GPR120-expressing cells (e.g., HEK293 or CHO)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Positive control agonist (e.g., DHA)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed GPR120-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well. Incubate for 18-24 hours at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing assay buffer, 4 µM Fluo-4 AM, and 0.04% Pluronic F-127. Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in assay buffer.
-
Assay Measurement:
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading (Excitation: ~488 nm, Emission: ~525 nm) for 10-20 seconds.
-
Add 100 µL of the 2X modulator dilutions to the respective wells.
-
Immediately begin recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence. Plot ΔRFU against the log of the modulator concentration to generate a dose-response curve and determine the EC50.
β-Arrestin Recruitment Assay
This protocol describes a generic enzyme fragment complementation (EFC) based assay.[10][11]
Materials:
-
Cells co-expressing GPR120 tagged with an enzyme fragment (e.g., PK) and β-arrestin-2 tagged with a complementary fragment (e.g., EA).
-
Cell culture medium
-
Assay buffer
-
This compound
-
Positive control agonist
-
Detection reagents (substrate for the complemented enzyme)
-
96-well solid white microplate
Procedure:
-
Cell Seeding: Seed the engineered cells in a 96-well white plate at an optimized density. Incubate for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired volume to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's instructions. This typically involves adding a substrate that will be hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Signal Measurement: Incubate for a short period at room temperature in the dark. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log of the modulator concentration to generate a dose-response curve and determine the EC50.
Quantitative Data Summary
The following table shows example dose-response data for a hypothetical GPR120 agonist, "Modulator Z," in both calcium mobilization and β-arrestin recruitment assays. This data can be used to determine the potency (EC50) and efficacy (Emax) of the compound in each pathway.
| [Modulator Z] (µM) | Log [Modulator Z] (M) | Calcium Mobilization (% of Max Response) | β-Arrestin Recruitment (% of Max Response) |
| 10 | -5.0 | 100 | 98 |
| 1 | -6.0 | 95 | 92 |
| 0.1 | -7.0 | 85 | 75 |
| 0.01 | -8.0 | 52 | 48 |
| 0.001 | -9.0 | 15 | 12 |
| 0.0001 | -10.0 | 5 | 4 |
| 0 (Basal) | - | 0 | 0 |
| EC50 | ~9.5 nM | ~11 nM | |
| Emax | 100% | 98% |
References
- 1. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 6. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 modulator 2 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers investigate and understand potential off-target effects of GPR120 Modulator 2 (GM2).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GM2) and what is its primary mechanism of action?
A1: this compound (GM2) is a synthetic small-molecule agonist designed to selectively activate G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Upon binding, it is intended to stimulate GPR120-mediated signaling pathways, primarily through Gαq/11 coupling to increase intracellular calcium and through β-arrestin 2 recruitment to mediate anti-inflammatory effects.[1][2]
Q2: I am observing a response to GM2 in my GPR120 knockout/knockdown cells. Does this confirm an off-target effect?
A2: Yes, a persistent cellular response to GM2 in a validated GPR120 null background (such as CRISPR-mediated knockout cells) is strong evidence of an off-target effect.[3] The observed activity must be mediated by one or more different molecular targets.
Q3: What are the most likely off-targets for a GPR120 agonist like GM2?
A3: Given the structural similarities among fatty acid receptors, a common off-target for GPR120 modulators is GPR40 (FFAR1), another receptor for long-chain fatty acids.[4][5] Other potential off-targets could include different GPCRs, nuclear receptors like PPARs, or ion channels. It is crucial to experimentally determine the selectivity profile of GM2.
Q4: How can I distinguish between Gαq/11- and β-arrestin 2-mediated signaling pathways when using GM2?
A4: You can use pathway-specific inhibitors or cell lines engineered to be deficient in key signaling components (e.g., β-arrestin 2 knockout cells). Comparing endpoints such as intracellular calcium mobilization (Gαq/11 pathway) versus receptor internalization or anti-inflammatory gene expression (β-arrestin 2 pathway) can also help dissect the mechanism.[1][6][7]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and characterizing unexpected activities of this compound.
Issue 1: Inconsistent Potency or Efficacy Across Different Assays
You may observe that the EC50 value for GM2 varies significantly between a calcium flux assay and an anti-inflammatory reporter assay.
Possible Cause: This could indicate biased agonism, where the modulator preferentially activates one signaling pathway over another (e.g., Gαq/11 vs. β-arrestin 2). Alternatively, it could signal an off-target effect that contributes to one of the assay readouts.
Troubleshooting Steps:
-
Validate On-Target Activity: Confirm that the effect is GPR120-dependent by testing GM2 in GPR120 knockout cells. A loss of signal confirms on-target activity for that specific assay.
-
Profile Against Related Receptors: Test GM2 for activity against other relevant fatty acid receptors, particularly GPR40.
-
Quantify Pathway Bias: Perform parallel assays for Gαq/11 signaling (e.g., Calcium Flux, IP3 production) and β-arrestin 2 recruitment to determine if GM2 shows a preference for one pathway.[7]
Table 1: Example Selectivity and Potency Profile of this compound (GM2)
| Target/Assay | EC50 (nM) | Emax (% of Control) | Notes |
| hGPR120 (Calcium Flux) | 45 | 98% | Primary, on-target activity. |
| hGPR120 (β-arrestin 2) | 150 | 85% | Suggests potential G-protein bias. |
| hGPR40 (Calcium Flux) | 2,500 | 60% | ~55-fold lower potency than GPR120. |
| PPARγ (Reporter Assay) | >10,000 | Not Active | No significant activity detected. |
Issue 2: Unexpected Phenotypic Changes Unrelated to Known GPR120 Functions
You are observing changes in cell morphology, proliferation, or expression of genes not typically associated with GPR120 activation.
Possible Cause: This strongly suggests one or more off-target interactions are driving the observed phenotype.
Troubleshooting Steps:
-
Target Deconvolution: The primary goal is to identify the unknown protein(s) interacting with GM2. Several unbiased, proteome-wide methods can be employed.
-
Affinity-Based Proteomics: Immobilize GM2 on beads to perform a "pull-down" of interacting proteins from cell lysates, followed by identification via mass spectrometry.[3]
-
Thermal Proteome Profiling (TPP): This method measures changes in the thermal stability of all detectable proteins in a cell upon GM2 binding, which can identify direct targets in a physiological context.[3]
-
CRISPR-Based Genetic Screens: Perform a genome-wide CRISPR screen to identify genes that, when knocked out, cause resistance or sensitivity to the unexpected phenotype induced by GM2.[3][8] This provides functional insight into the off-target pathway.
Table 2: Comparison of Methods to Identify Off-Target Interactions
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics | Immobilized compound pulls down interacting proteins from cell lysate for identification by mass spectrometry. | Directly identifies protein binders. | May miss transient interactions; can be prone to non-specific binding. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon compound binding. | Can be performed in live cells; confirms direct target engagement. | Technically demanding; may not detect interactions that do not alter protein stability. |
| CRISPR Genetic Screens | Identifies genes that functionally mediate the compound's effect when knocked out. | Provides functional validation of the off-target pathway. | Complex to execute; may not distinguish between direct and indirect interactions. |
Signaling Pathways & Experimental Workflows
Caption: Canonical GPR120 signaling pathways activated by an agonist.
Caption: Workflow for differentiating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Target Knockout Validation using CRISPR/Cas9
This protocol provides a general workflow to validate whether an observed effect of GM2 is mediated by GPR120.
Objective: To create a GPR120 knockout cell line to test for the persistence of GM2-induced effects.
Methodology:
-
sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting an early, constitutive exon of the FFAR4 gene (encoding GPR120). Use online tools to minimize predicted off-target cleavage events.
-
Vector Delivery: Co-transfect a Cas9-expressing plasmid and an sgRNA-expressing plasmid into the desired cell line (e.g., HEK293, RAW 264.7).
-
Clonal Selection: Select single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.
-
Knockout Validation:
-
Genomic DNA: Extract genomic DNA from clones. Use PCR to amplify the targeted region and confirm editing by Sanger sequencing or TIDE/ICE analysis to detect indels.
-
mRNA Expression: Use RT-qPCR to confirm the absence of FFAR4 mRNA transcripts.
-
Protein Expression: If a reliable antibody is available, perform a Western blot to confirm the absence of GPR120 protein.[9]
-
-
Functional Assay: Treat the validated GPR120 knockout clone and the parental (wild-type) cell line with GM2. Compare the cellular response in the assay where the unexpected effect was first observed. The absence of a response in the knockout line confirms the effect is GPR120-dependent.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm direct binding of GM2 to a target protein (e.g., GPR120 or a putative off-target) in a cellular environment.
Objective: To determine if GM2 binding stabilizes its target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with either GM2 (at a relevant concentration, e.g., 10x EC50) or a vehicle control for a defined period.
-
Heating Gradient: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the GM2-treated and vehicle-treated samples. A rightward shift in the melting curve for the GM2-treated sample indicates that the compound binds to and stabilizes the target protein.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 7. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
troubleshooting GPR120 modulator 2 calcium flux assay results
Welcome to the Technical Support Center for GPR120 Modulator 2 Calcium Flux Assays. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a GPR120 calcium flux assay? A1: The GPR120 calcium flux assay is a cell-based functional test used to measure the activation of the G protein-coupled receptor 120 (GPR120). GPR120 is predominantly coupled to the Gαq subunit.[1][2][3] Upon binding of an agonist (like Modulator 2), the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[1][2] This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye that was pre-loaded into the cells. The change in fluorescence intensity is directly proportional to the level of GPR120 activation.[5][6]
Q2: What is the expected signaling pathway for GPR120-mediated calcium mobilization? A2: GPR120 activation by an agonist initiates a cascade involving Gαq protein, PLC, and IP3, culminating in the release of calcium from the ER.[1][2][7][8] This is the primary pathway measured in a calcium flux assay.
Q3: What are essential controls for this assay? A3: To ensure data validity, several controls are crucial:
-
Positive Control (Receptor-Independent): A calcium ionophore such as Ionomycin or A23187 should be used.[9] These agents directly transport Ca2+ across the cell membrane, causing a maximal fluorescent signal and confirming cell viability and proper dye loading.[9][10]
-
Positive Control (Reference Agonist): A known GPR120 agonist (e.g., TUG-891) should be run to confirm that the receptor and signaling pathway are responsive.[7][11]
-
Negative Control (Vehicle): The vehicle used to dissolve the test compound (e.g., DMSO) should be added to cells to determine the baseline response and rule out vehicle-induced effects.
-
Untreated Cells: Wells with untreated cells provide the baseline fluorescence (F0) level.
Q4: What are the most common problems encountered in a GPR120 calcium flux assay? A4: Common issues include a complete lack of signal, a weak signal, high background fluorescence, and high variability between replicate wells. These problems can stem from issues with cell health, receptor expression, compound stability, dye loading efficiency, or instrument settings.[3][10][12]
Troubleshooting Guide
Problem 1: No Signal or Very Weak Signal from GPR120 Agonist
This is a frequent issue where the positive control (ionophore) works, but the test agonist or even a reference agonist fails to elicit a response.
| Potential Cause | Recommended Solution |
| Poor Cell Health or Viability | Before plating, confirm cell viability is >95% using a method like Trypan Blue. Ensure cells are not overgrown or stressed and are within an optimal passage number range.[10] |
| Low or Absent GPR120 Expression | Verify GPR120 expression in the cell line using qPCR or Western blot. Receptor expression can diminish with excessive passaging.[10] |
| Compound Inactivity or Degradation | Prepare fresh compound dilutions from a trusted stock solution immediately before the experiment. Confirm the compound's solubility in the assay buffer. |
| Suboptimal Agonist Concentration | Perform a full dose-response curve for the agonist. Very high concentrations can sometimes cause rapid receptor desensitization or even channel blocking, leading to a reduced signal.[10] |
| Receptor Desensitization | GPR120 can desensitize after prolonged exposure to agonists.[13] Ensure the kinetic read is initiated immediately after compound addition to capture the transient peak. |
| Incorrect Instrument Settings | Verify the instrument's excitation/emission wavelengths match the calcium dye used. Ensure the baseline fluorescence is within the instrument's recommended range (e.g., 6000-9000 RFU for FLIPR).[10] |
Problem 2: High Background Fluorescence
High background can mask the specific signal from receptor activation, reducing the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Dye Concentration Too High | Titrate the calcium indicator dye to find the lowest concentration that still provides a robust signal with the positive control.[14] |
| Dying or Damaged Cells | Unhealthy cells have compromised membranes and higher basal calcium levels, leading to high resting fluorescence.[15] Optimize cell seeding density to avoid over-confluence and ensure gentle handling during media changes and dye loading. |
| Incomplete Dye De-esterification | Allow sufficient incubation time at room temperature after the 37°C loading step for intracellular esterases to cleave the AM ester group, trapping the dye inside the cells. |
| Autofluorescence | Include an unstained cell control to measure the intrinsic fluorescence of the cells and compounds. If high, consider using a dye with a longer wavelength (e.g., red-shifted dyes) to avoid the typical green autofluorescence spectrum.[14] |
| Extracellular Dye Signal | If using a "wash" protocol, ensure the wash steps are effective. For "no-wash" kits, ensure the included quencher is working. These kits add a membrane-impermeable quencher to suppress the signal from extracellular dye.[16] |
Problem 3: Inconsistent or Variable Results
High variability between replicate wells or plates makes data interpretation difficult and unreliable.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling. |
| Uneven Dye Loading | Ensure consistent incubation times and temperatures for all plates.[12] Use of ratiometric dyes (e.g., Indo-1, Fura-2) can help normalize for variations in dye loading, as the ratio of bound to unbound dye is measured.[9][17] |
| Temperature Fluctuations | The kinetics of the calcium response are temperature-dependent.[9] Allow all plates (cell plate, compound plate) and buffers to equilibrate to the assay temperature (room temperature or 37°C) before starting the experiment. |
| Inconsistent Liquid Handling | Variations in the timing or force of compound addition can create artifacts. Use an automated liquid handler (like those integrated into FLIPR or FlexStation) for simultaneous and consistent addition to all wells.[12] |
Experimental Protocols
Detailed Protocol: GPR120 Calcium Flux Assay
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Plating (Day 1):
-
Culture cells expressing GPR120 (e.g., HEK293 or CHO stable cell lines) under standard conditions.
-
Harvest cells and perform a cell count and viability check.
-
Seed cells into a black, clear-bottom 96-well or 384-well plate at a pre-optimized density to achieve 90-100% confluency on the day of the assay.[5]
-
Incubate overnight at 37°C with 5% CO2.[5]
-
-
Dye Loading (Day 2):
-
Prepare a dye loading solution using a calcium-sensitive dye (e.g., Fluo-4 AM, Calbryte™ 520 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
For cell lines that actively export the dye (e.g., CHO, HeLa), include an organic anion transporter inhibitor like probenecid (B1678239) (typically 2-2.5 mM final concentration) in the loading buffer to improve dye retention.[5][10][18]
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate the plate in the dark for 60 minutes at 37°C, followed by 30 minutes at room temperature.[3]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of your GPR120 modulator, reference agonist, and controls in the assay buffer at a concentration that is 5X or 10X the final desired concentration.
-
-
Measurement:
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument parameters (excitation/emission wavelengths, read speed, etc.).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[3]
-
Initiate the automated addition of compounds from the compound plate to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 90-180 seconds to capture the transient calcium peak.[3]
-
(Optional) After the initial read, add a calcium ionophore (e.g., Ionomycin) to determine the maximum possible signal in each well.
-
Data Presentation
Table 1: Comparison of Common Calcium Indicator Dyes
| Dye Type | Example Dyes | Principle | Advantages | Disadvantages |
| Single Wavelength | Fluo-3, Fluo-4, Fluo-8®, Calbryte™ 520 | Fluorescence intensity increases upon Ca2+ binding.[16] | High signal-to-background ratio (>100-fold increase).[17] Simpler data acquisition. | Susceptible to variations from uneven dye loading, cell number, and photobleaching.[9][19] |
| Ratiometric | Fura-2, Indo-1 | Undergoes a spectral shift upon Ca2+ binding. The ratio of fluorescence at two wavelengths is measured.[16] | More accurate and reproducible; minimizes effects of uneven dye loading, leakage, and cell thickness.[9][17] | Lower signal change, requires an instrument capable of rapid wavelength switching or dual emission detection. |
Table 2: Expected Potency of Select GPR120 Agonists
The potency (EC50) can vary based on the cell line, assay conditions, and specific GPR120 isoform (human vs. mouse).
| Agonist | Agonist Type | Reported pEC50 / EC50 | Assay Context |
| Palmitic Acid | Endogenous Fatty Acid | pEC50: 6.4 ± 0.3 | Human GPR120S-expressing cells[20] |
| α-Linolenic Acid (ALA) | Endogenous Fatty Acid | - | Stimulates GLP-1 secretion via GPR120[1] |
| TUG-891 | Synthetic Agonist | - | Potent and selective GPR120 agonist[7][11] |
| AZ13581837 | Synthetic Agonist | EC50: 120 nM | CHO-hGPR120 cells[4] |
| Compound A (cpdA) | Synthetic Agonist | - | Potent agonist used in in-vivo studies[4] |
Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose issues with your assay.
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 10. benchchem.com [benchchem.com]
- 11. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplexed labeling of samples with cell tracking dyes facilitates rapid and accurate internally controlled calcium flux measurement by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 18. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 19. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 20. researchgate.net [researchgate.net]
GPR120 Modulator 2: Technical Support Center for Metabolic Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of GPR120 modulators.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and why is its modulation a therapeutic target?
A1: G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids.[1] Its activation has been linked to various beneficial metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which enhances insulin (B600854) release, and anti-inflammatory effects.[2][3][4][5] These properties make GPR120 an attractive therapeutic target for metabolic diseases such as type 2 diabetes.
Q2: Why is assessing the metabolic stability of GPR120 modulators crucial?
A2: Metabolic stability is a critical parameter in drug discovery that influences a compound's pharmacokinetic profile, including its half-life, clearance, and oral bioavailability. Early GPR120 agonists, such as TUG-891, exhibited poor metabolic stability, limiting their therapeutic potential.[2][3] Assessing the metabolic stability of new modulators, like "GPR120 modulator 2," helps to identify candidates with improved properties suitable for further development.
Q3: What are the primary in vitro assays for evaluating metabolic stability?
A3: The most common in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays primarily evaluate Phase I metabolism (e.g., oxidation mediated by cytochrome P450 enzymes), while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II (conjugation) metabolic pathways.
Q4: What is the significance of intrinsic clearance (CLint) and half-life (t1/2)?
A4: Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, while the half-life (t1/2) is the time it takes for the concentration of the drug to be reduced by half. These parameters, determined from in vitro metabolic stability assays, are used to predict the in vivo hepatic clearance and overall exposure of the drug in the body.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist leads to the coupling of the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to determine the potency of GPR120 agonists.
Caption: GPR120 signaling cascade upon agonist binding.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent pipetting or dilution errors.- Poor compound solubility in the assay buffer.- Non-uniform cell density in hepatocyte assays.- Edge effects in multi-well plates. | - Use calibrated pipettes and perform serial dilutions carefully.- Check compound solubility and consider using a co-solvent (e.g., DMSO at <0.5%).- Ensure hepatocytes are well-suspended before plating.- Avoid using the outer wells of the plate or fill them with buffer. |
| Compound Disappears Too Quickly (Very Low Stability) | - High intrinsic clearance of the compound.- Chemical instability in the assay buffer. | - Confirm the result with a lower protein concentration or shorter incubation times.- Run a control incubation without NADPH (for microsomes) or with heat-inactivated hepatocytes to assess chemical stability. |
| No Compound Disappearance (Very High Stability) | - Low intrinsic clearance of the compound.- Inactive metabolic enzymes (microsomes or hepatocytes).- Compound is not a substrate for the enzymes present. | - Increase protein concentration and/or extend incubation time.- Always include positive control compounds (e.g., verapamil, testosterone) to verify enzyme activity.- Consider that the compound may be cleared by other pathways not captured in the assay (e.g., renal clearance). |
| Inconsistent Positive Control Performance | - Improper storage or handling of microsomes/hepatocytes.- Errors in cofactor preparation.- Issues with the analytical method. | - Ensure enzymes are stored at -80°C and thawed correctly.- Prepare fresh cofactor solutions for each experiment.- Verify the performance of the LC-MS/MS method with a standard curve of the control compound. |
| LC-MS/MS Signal Suppression or Enhancement | - Matrix effects from the assay components.- Co-elution of the analyte with interfering substances. | - Optimize the sample preparation method to remove interfering components (e.g., protein precipitation, solid-phase extraction).- Adjust the chromatography to better separate the analyte from matrix components.- Use a stable isotope-labeled internal standard. |
Data Presentation: Metabolic Stability Comparison
The following tables summarize representative metabolic stability data for a known unstable GPR120 agonist (TUG-891), an improved modulator, and common positive control compounds in human liver microsomes and hepatocytes.
Note: Specific quantitative in vitro metabolic stability data for a compound explicitly named "this compound" is not publicly available. The data for the "Improved GPR120 Modulator" is a representative example based on qualitative descriptions of enhanced stability in the literature for newer GPR120 agonists.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t1/2 (min) | CLint (µL/min/mg protein) | Stability Classification |
| TUG-891 | < 10 | > 100 | Low |
| Improved GPR120 Modulator (Hypothetical) | 45 | 15.4 | Moderate |
| Verapamil (Positive Control) | 26 | 26.7 | Moderate |
| Testosterone (Positive Control) | 12 | 57.8 | Low |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | t1/2 (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| TUG-891 | < 15 | > 46.2 | Low |
| Improved GPR120 Modulator (Hypothetical) | 75 | 9.2 | Moderate-High |
| Verapamil (Positive Control) | 35 | 19.8 | Moderate |
| Terfenadine (Positive Control) | 8 | 86.6 | Low |
Experimental Protocols
Microsomal Stability Assay Workflow
Caption: Workflow for a typical microsomal stability assay.
Detailed Methodology: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the GPR120 modulator in DMSO.
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the GPR120 modulator to the microsomal suspension to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile (B52724) with an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the GPR120 modulator at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining GPR120 modulator against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Detailed Methodology: Hepatocyte Stability Assay
-
Preparation of Hepatocytes:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 cells/mL) in pre-warmed incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a collagen-coated 24-well plate and allow the cells to attach.
-
Prepare a working solution of the GPR120 modulator in the incubation medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the GPR120 modulator (final concentration typically 1 µM).
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and medium.
-
Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (protein precipitation and centrifugation).
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the GPR120 modulator.
-
-
Data Analysis:
-
Calculate the t1/2 and CLint as described for the microsomal stability assay, adjusting the formulas for the cell density used.
-
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing GPR120 modulator 2 cytotoxicity in cell lines
Welcome to the GPR120 Modulator Program Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving GPR120 modulators. Here you will find answers to frequently asked questions and detailed guides to minimize cytotoxicity and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My GPR120 modulator is showing significant cytotoxicity at concentrations where I expect to see receptor activation. What are the initial troubleshooting steps?
A1: Unexpected cytotoxicity can arise from several factors. Here’s a checklist to begin troubleshooting:
-
Compound Purity and Stability: Verify the purity of your GPR120 modulator. Impurities from synthesis or degradation products can be cytotoxic. Ensure the compound is stable under your experimental conditions (e.g., temperature, light exposure).
-
Vehicle Control: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to run a vehicle control with the same solvent concentration used for your modulator. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it at 0.1% or lower if possible.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Consider if the chosen cell line is appropriate and whether it has been validated for GPR120 expression and function.
-
Assay Interference: The modulator itself might interfere with the cytotoxicity assay reagents. For example, some compounds can chemically reduce MTT tetrazolium salts, leading to a false viability signal.
Q2: I'm observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening and which result should I trust?
A2: Discrepancies between cytotoxicity assays are common as they measure different cellular events.
-
MTT Assay: Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases. A decrease in signal indicates a reduction in metabolic activity, which may not always directly correlate with cell death.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cytolysis.
It is recommended to use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to build a comprehensive cytotoxicity profile of your GPR120 modulator.
Q3: How do I choose the right cell line for my GPR120 experiments?
A3: The choice of cell line is critical for the success of your experiments.
-
Endogenous vs. Recombinant Expression: Cell lines like RAW 264.7 (macrophages), 3T3-L1 (adipocytes), and MIN6 (pancreatic beta-cells) endogenously express GPR120. Alternatively, you can use cell lines like HEK293 or CHO-K1 that are stably transfected to express GPR120.
-
Functional Validation: It is essential to confirm GPR120 expression and functionality in your chosen cell line. This can be done through techniques like qPCR, Western blot, or functional assays (e.g., calcium mobilization in response to a known GPR120 agonist).
Q4: My vehicle control (e.g., DMSO) is showing cytotoxicity. What should I do?
A4: If your vehicle control is causing cell death, the concentration is likely too high for your specific cell line and experimental duration.
-
Determine the Maximum Tolerated Concentration: Perform a dose-response experiment with your vehicle alone to determine the highest concentration that does not significantly affect cell viability.
-
Reduce Final Solvent Concentration: Aim to prepare your stock solutions at a higher concentration so that the final dilution in the cell culture medium results in a non-toxic vehicle concentration (ideally ≤ 0.1%).
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity of GPR120 Modulator
This guide provides a step-by-step approach to troubleshoot unexpected cell death in your experiments.
Guide 2: Conflicting Cytotoxicity Assay Results
This guide helps in interpreting and resolving discrepancies between different cytotoxicity assays.
Data on GPR120 Modulator Cytotoxicity
The following tables summarize available data on the cytotoxicity of common GPR120 modulators. Note that IC50 values can vary depending on the cell line, assay type, and experimental conditions.
Table 1: Cytotoxicity of GPR120 Modulators in Different Cell Lines
| Modulator | Cell Line | Assay | IC50 (µM) | Citation |
| Compound 1 | SW480 | MTT | 23.21 - 26.69 | [1] |
| Compound 5 | SW480 | MTT | 5.89 - 6.715 | [1] |
| TUG-891 | RAW 264.7 | Not specified | > 100 | [2] |
| GSK137647A | MIN6 | Not specified | Not cytotoxic at 10 µM | [3] |
Table 2: Recommended Seeding Densities for Common Cell Lines in GPR120 Research (96-well plate)
| Cell Line | Seeding Density (cells/well) | Notes | Citations |
| CHO-K1 | 10,000 - 40,000 | Optimal density depends on growth rate and experiment duration. | [4][5] |
| HEK293 | 30,000 - 60,000 | Can be plated at higher densities for transfection experiments. | [5][6] |
| RAW 264.7 | 30,000 - 80,000 | Adherent macrophage-like cells. | [7] |
| 3T3-L1 | 4,000 - 5,000 | For pre-adipocytes; density will change upon differentiation. | [8][9] |
| MIN6 | ~30,000 cells/cm² | Pancreatic beta-cell line. | [10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining cell viability based on metabolic activity in adherent cells.
Materials:
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density (see Table 2) in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the GPR120 modulator in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light, to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
96-well plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with lysis buffer 30-45 minutes before the end of the incubation period.[13]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10][14]
-
LDH Reaction: Add 100 µL of the LDH reaction solution from the kit to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Read Absorbance: Add 50 µL of the stop solution to each well. Gently shake the plate and measure the absorbance at 490 nm.[4]
GPR120 Signaling Pathways
Activation of GPR120 can trigger multiple downstream signaling cascades. Understanding these pathways can help in designing experiments and interpreting results.
References
- 1. In silico and in vitro screening for potential anticancer candidates targeting GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. cytena.com [cytena.com]
- 4. licorbio.com [licorbio.com]
- 5. Table 5: [Suggested densities for AV12, CHO, and HEK293 cell lines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Antiadipogenic and antiobesogenic effects of pterostilbene in 3T3-L1 preadipocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 modulator 2 inconsistent results in insulin secretion assays
Welcome to the technical support center for GPR120 modulator experiments. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results in insulin (B600854) secretion assays involving the G protein-coupled receptor 120 (GPR120). Here you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of GPR120 signaling and experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GPR120 agonist, "Modulator 2," shows robust insulin secretion in one beta-cell line but weak or no effect in another. What could be the cause of this discrepancy?
A1: This is a common issue that can arise from several factors related to the specific biology of the cell lines used.
-
GPR120 Splice Variants: Human GPR120 has two splice variants: a short (S) and a long (L) form. The GPR120-S variant couples effectively to the Gαq/11 pathway, leading to calcium mobilization, a key trigger for insulin secretion. In contrast, the GPR120-L variant shows little to no Gαq/11 coupling and is considered "biased" towards the β-arrestin pathway.[1][2] Different cell lines may express varying ratios of these two isoforms. A cell line predominantly expressing the L-variant may not show a strong insulin secretory response via the canonical calcium pathway. Rodent GPR120 does not have these splice variants.
-
Receptor Expression Levels: The absolute expression level of GPR120 can differ significantly between cell lines (e.g., MIN6, INS-1, BRIN-BD11).[2] Low receptor density may lead to a sub-threshold signal that is insufficient to trigger a robust insulin secretory response.
-
GPR40 Co-expression: Many beta-cell lines also express GPR40 (FFAR1), another free fatty acid receptor that strongly stimulates insulin secretion.[3] If "Modulator 2" is not highly selective, the observed effect could be a combination of both GPR120 and GPR40 activation. Differences in the relative expression of GPR40 between cell lines can, therefore, lead to varied results.
Troubleshooting Steps:
-
Characterize Your Cell Line: If using human-derived cell lines, perform RT-qPCR to determine the relative expression of the long and short GPR120 splice variants.
-
Quantify Receptor Expression: Use qPCR or Western blot to compare the total GPR120 expression levels between the cell lines showing different responses.
-
Assess Modulator Selectivity: Test your modulator in a cell line that expresses GPR40 but has GPR120 knocked out, or vice versa, to confirm its selectivity.
Q2: I see a potentiation of Glucose-Stimulated Insulin Secretion (GSIS) with my GPR120 agonist in isolated islets, but not in my beta-cell monoculture. Why the difference?
A2: This discrepancy often points to the role of paracrine signaling within the pancreatic islet, a complex micro-organ that is not replicated in a simple beta-cell culture.
-
Indirect Inhibition of Somatostatin (B550006): GPR120 is highly expressed on pancreatic δ-cells, which secrete somatostatin. Somatostatin is a potent inhibitor of both insulin and glucagon (B607659) secretion.[4][5] GPR120 activation on δ-cells can inhibit somatostatin release.[6] This "disinhibition" of beta-cells can lead to a significant increase in insulin secretion, an effect that would be absent in a pure beta-cell culture.
-
Glucagon Stimulation: GPR120 is also expressed on α-cells. Some studies suggest that GPR120 agonists can stimulate glucagon secretion, which in turn can potentiate insulin secretion from beta-cells.[4]
Troubleshooting Steps:
-
Use Islets with Dissociated Cells: To test the paracrine hypothesis, you can dissociate islet cells and re-aggregate them into pseudo-islets with or without δ-cells to see if the effect of your modulator is lost.
-
Pharmacological Blockade: In your islet experiments, co-incubate with a somatostatin receptor antagonist. If the effect of your GPR120 agonist is mediated by somatostatin inhibition, the antagonist should not further enhance the effect.
Q3: The insulin secretion effect of my GPR120 modulator is inconsistent from one experiment to the next, even in the same cell line. What are potential sources of variability?
A3: Inconsistent results in the same experimental setup often stem from subtle variations in protocol or the health of the cells.
-
Cell State and Passage Number: Beta-cell lines can lose their glucose responsiveness and receptor expression at high passage numbers. The confluency of the cells at the time of the assay can also impact results.
-
Ligand Solubility and Stability: GPR120 modulators are often lipophilic. Poor solubility can lead to inaccurate concentrations in your assay medium. Ensure your vehicle control is appropriate and that the compound remains in solution.
-
Receptor Desensitization: Prolonged exposure to an agonist can cause GPR120 to be internalized and desensitized, leading to a diminished response in subsequent stimulations. Pre-incubation times and repeated exposures should be carefully controlled.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined low passage number range. Seed cells at a consistent density and perform assays at the same level of confluency.
-
Optimize Compound Formulation: Test different vehicle solvents and concentrations. Visually inspect your assay plates for any precipitation of the compound.
-
Control for Desensitization: Keep pre-incubation and stimulation times consistent. If you suspect desensitization, perform a time-course experiment to determine the optimal stimulation period.
Data on GPR120 Modulator Effects
The following tables summarize quantitative data from various studies to highlight the range of effects observed with different GPR120 agonists in different experimental systems.
| Modulator | Cell/Islet Type | Glucose (mM) | Fold Increase in Insulin Secretion (vs. Vehicle) | Reference |
| GSK137647A | MIN6 Cells | 16.7 | ~1.5x | [7] |
| GSK137647A | Rat Islets | 16.7 | ~1.8x | [3] |
| Compound A | BRIN-BD11 Cells | 16.7 | ~1.6x | [8] |
| Compound A | WT Mouse Islets | 16.7 | ~1.2x (not statistically significant) | [9] |
| Compound A | MIN6 Cells | 16.7 | No significant effect | [9] |
| TUG-891 | DIO Mouse Islets | High Glucose | ~1.5x | [10] |
| GW9508 | MIN6 Cells | High Glucose | Potentiated GSIS | [11] |
| GW9508 | Rat/Mouse Islets | High Glucose | No effect | [11] |
Table 1: Comparative effects of various GPR120 agonists on insulin secretion in different models.
| Assay | GPR120 Agonist | EC50 / pEC50 | Cell Line | Reference |
| Calcium Mobilization | GSK137647A | pEC50 = 6.3 (human) | U2OS | [7] |
| Calcium Mobilization | GW9508 | pEC50 = 5.46 | HEK293-GPR120 | [11] |
| β-Arrestin Recruitment | Compound A | EC50 ~0.35 µM | HEK293-GPR120 | [9] |
| Insulin Secretion | ALA | EC50 = 4.72 x 10⁻⁸ M | BRIN-BD11 | [12] |
Table 2: Potency of GPR120 agonists in different functional assays.
Experimental Protocols & Signaling Pathways
GPR120 Signaling Pathways
GPR120 activation can initiate two primary signaling cascades, which can lead to different cellular outcomes. The pathway that is activated can depend on the specific agonist (a concept known as biased agonism) and the cellular context.
Troubleshooting Workflow for Inconsistent Insulin Secretion
Use this workflow to diagnose the root cause of inconsistent results in your insulin secretion assays with "Modulator 2".
References
- 1. researchgate.net [researchgate.net]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Paracrine signaling in islet function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paracrine regulation of somatostatin secretion by insulin and glucagon in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK 137647 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
GPR120 modulator 2 selectivity profiling against other FFARs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selectivity profiling of GPR120 Modulator 2 against other free fatty acid receptors (FFARs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist developed to selectively target G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids.[1][2] Upon activation, GPR120 primarily couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[3][4][5] This calcium mobilization is a key downstream signaling event and is often used to measure receptor activation.[6]
Q2: Why is selectivity profiling against other FFARs important for this compound?
A2: The free fatty acid receptor family includes FFAR1 (GPR40), FFAR2 (GPR43), and FFAR3 (GPR41), in addition to GPR120 (FFAR4).[7][8] These receptors are activated by fatty acids of different chain lengths: short-chain fatty acids for FFAR2 and FFAR3, and medium to long-chain fatty acids for FFAR1 and GPR120.[8][9][10] Due to overlapping ligand recognition, particularly with FFAR1 which also binds long-chain fatty acids, it is crucial to determine the selectivity of this compound.[11] High selectivity ensures that the observed biological effects are due to the specific activation of GPR120, minimizing off-target effects and providing a clearer understanding of its therapeutic potential.
Q3: What are the recommended cell lines for studying the activity of this compound?
A3: For initial characterization and selectivity profiling, it is recommended to use cell lines that do not endogenously express the target FFARs, such as HEK293 or CHO cells. These cells can be transiently or stably transfected to express human or other species' orthologs of GPR120, FFAR1, FFAR2, and FFAR3. This allows for a clean assessment of the modulator's activity on each specific receptor. For more physiologically relevant studies, cell lines endogenously expressing GPR120, such as the enteroendocrine cell line STC-1 or macrophage cell lines, can be utilized.[2]
Q4: How can I confirm GPR120 expression in my chosen cell line?
A4: GPR120 expression can be confirmed at the mRNA level using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR). At the protein level, expression can be verified using techniques such as Western blotting, immunofluorescence, or flow cytometry, provided a specific and validated antibody for GPR120 is available.
Troubleshooting Guides
Issue 1: No or low signal in the GPR120 calcium mobilization assay with Modulator 2.
| Possible Cause | Troubleshooting Step |
| Cell health issues | Ensure cells are healthy, not overgrown, and have good viability. Passage cells regularly and use them within a recommended passage number range. |
| Low receptor expression | Verify the expression of GPR120 in your cell line using qPCR or Western blot. If using transient transfection, optimize the transfection efficiency. |
| Incorrect compound concentration | Prepare fresh dilutions of this compound from a validated stock solution. Verify the final concentration in the assay. |
| Assay buffer components | Ensure the assay buffer is free of interfering substances. Some buffers may contain components that quench fluorescence or interfere with receptor signaling. |
| Calcium dye loading issues | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure complete de-esterification of the AM ester. |
| Inactivated G-proteins | Ensure that the G-proteins in your cells are functional. You can use a known GPR120 agonist as a positive control to verify the signaling pathway. |
Issue 2: High background signal or "leaky" cells in the calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Cell stress or damage | Handle cells gently during plating and dye loading to avoid membrane damage. Ensure the dispensing speed of the instrument is not too high. |
| Dye overload | Reduce the concentration of the calcium indicator dye or the loading time. Excessive dye can be toxic to cells and lead to high background. |
| Constitutive receptor activity | Some receptor overexpression systems can lead to constitutive activity. If suspected, this can be assessed by measuring baseline calcium levels in receptor-expressing versus non-expressing cells. |
| Autofluorescence | Check for autofluorescence from the compound or the plate. Run a control with compound but without cells, and a control with cells and vehicle. |
Issue 3: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell plating | Ensure a homogenous single-cell suspension before plating to achieve a uniform cell monolayer in each well. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile buffer or media. |
| Pipetting errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations between wells. |
| Incomplete compound mixing | Ensure thorough mixing of the compound in the assay plate after addition. |
Selectivity Profile of this compound
The following table summarizes the potency (EC50) of this compound against human FFARs. Potency was determined using a calcium mobilization assay in CHO cells stably expressing each receptor.
| Receptor | This compound EC50 (nM) |
| hGPR120 (FFAR4) | 15 |
| hFFAR1 (GPR40) | >10,000 |
| hFFAR2 (GPR43) | >10,000 |
| hFFAR3 (GPR41) | >10,000 |
Data are representative and may vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in CHO cells stably expressing human GPR120.
Materials:
-
CHO cells stably expressing hGPR120
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
This compound
-
Positive control (e.g., a known GPR120 agonist)
-
Vehicle (e.g., 0.1% DMSO)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the CHO-hGPR120 cells into black, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound, positive control, and vehicle in the assay buffer.
-
Calcium Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the compound dilutions into the respective wells and continue to record the fluorescence signal over time to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control (if applicable) or express as a percentage of the maximum response.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR120 signaling pathway initiated by Modulator 2.
Caption: Experimental workflow for the calcium mobilization assay.
References
- 1. mdpi.com [mdpi.com]
- 2. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
addressing GPR120 desensitization in long-term experiments
Welcome to the technical support center for GPR120-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during long-term experiments, with a specific focus on GPR120 desensitization.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 desensitization and why is it a concern in long-term experiments?
A1: GPR120 desensitization is the process by which the receptor's response to a continuous or repeated agonist stimulation diminishes over time. This is a critical concern in long-term experiments as it can lead to a progressive loss of the desired biological effect, confounding data interpretation and potentially underestimating the therapeutic potential of a GPR120 agonist. The primary mechanism involves the uncoupling of the receptor from its G-protein signaling machinery.[1][2][3]
Q2: What is the molecular mechanism behind GPR120 desensitization?
A2: Upon agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs).[4][5] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3] The binding of β-arrestin to GPR120 sterically hinders the receptor's interaction with G proteins, thereby terminating G-protein-mediated signaling (desensitization).[4] The GPR120/β-arrestin complex is then targeted for internalization into endosomes.[1][6]
Q3: What happens to GPR120 after it is internalized?
A3: Following internalization, the GPR120 receptor can have two main fates: it can be recycled back to the plasma membrane, which leads to resensitization of the cell to the agonist, or it can be targeted for degradation in lysosomes, resulting in a long-term reduction of receptor numbers at the cell surface (downregulation).[3][7][8][9] The balance between recycling and degradation is a key factor in determining the duration and magnitude of GPR120 signaling.
Q4: Does GPR120 signaling only occur at the cell surface?
A4: No, emerging evidence suggests that internalized GPR120 can continue to signal from endosomes.[3][9] Notably, the anti-inflammatory effects of GPR120 are mediated by the internalized GPR120-β-arrestin complex.[2] This adds a layer of complexity to understanding GPR120 desensitization, as internalization does not necessarily mean the complete termination of all signaling pathways.
Troubleshooting Guide: Diminished GPR120 Response Over Time
If you observe a decreasing response to your GPR120 agonist in long-term experiments, consult the following guide.
Caption: Troubleshooting workflow for diminished GPR120 agonist response.
Strategies to Address GPR120 Desensitization
G protein-coupled receptor kinase 2 (GRK2) is a key kinase involved in the desensitization of many GPCRs.[10][11] Inhibiting GRK2 can prevent GPR120 phosphorylation, thereby reducing β-arrestin recruitment and subsequent desensitization and internalization.[4][12]
| Inhibitor | Target | Reported IC50 | Notes |
| Paroxetine | GRK2 | ~30 µM | Also a selective serotonin (B10506) reuptake inhibitor (SSRI), which should be considered for potential off-target effects.[12][13] |
| Cmpd101 | GRK2/3 | ~100 nM | A more potent and selective inhibitor of GRK2. |
Note: The optimal concentration and incubation time for these inhibitors should be empirically determined for your specific cell type and experimental conditions.
GPR120 signals through both Gq-protein pathways (leading to calcium mobilization and GLP-1 secretion) and β-arrestin-2 pathways (mediating anti-inflammatory effects).[2][14][15] Biased agonists are ligands that preferentially activate one of these pathways over the other. A β-arrestin-2-biased agonist might maintain the anti-inflammatory signaling with a different desensitization and internalization profile compared to a balanced or Gq-biased agonist.[2][14] Exploring different agonists could reveal compounds with sustained efficacy in long-term experiments.
Enhancing the rate of receptor recycling to the cell surface can help to resensitize the cells to the agonist. While specific protocols for GPR120 are not well-established, general strategies for promoting GPCR recycling include:
-
Washout periods: Intermittent removal of the agonist can allow for receptor recycling and resensitization.
-
Modulating endosomal trafficking: Investigating agents that affect endosomal trafficking pathways may reveal methods to favor recycling over degradation.
Experimental Protocols
GPR120 Signaling and Desensitization Pathway
Caption: GPR120 signaling, desensitization, and internalization pathway.
β-Arrestin Recruitment Assay (Chemiluminescent)
This protocol is adapted from commercially available kits like the PathHunter® assay.[6][8][16][17]
Principle: Cells are engineered to express a GPR120 fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementing enzyme acceptor (EA) fragment. Agonist-induced recruitment of β-arrestin to GPR120 forces the complementation of the enzyme fragments, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[17]
Methodology:
-
Cell Plating:
-
Culture PathHunter® GPR120 β-Arrestin cells according to the manufacturer's instructions.
-
Plate 5,000-10,000 cells per well in a 384-well white, solid-bottom assay plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of your test compounds (agonists) in the appropriate assay buffer.
-
Add the diluted compounds to the cell plate. For antagonist testing, pre-incubate with the antagonist before adding a known agonist at its EC80 concentration.
-
-
Incubation:
-
Incubate the plate for 90-180 minutes at 37°C or room temperature, as optimized for your specific agonist.
-
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a standard plate reader.
-
Analyze the data using a non-linear regression to determine EC50 or IC50 values.
-
GPR120 Internalization Assay (Flow Cytometry)
Principle: This method quantifies the amount of receptor remaining on the cell surface after agonist stimulation. A GPR120 construct with an N-terminal epitope tag (e.g., FLAG or HA) is used.
Methodology:
-
Cell Culture:
-
Use cells stably or transiently expressing N-terminally tagged GPR120.
-
Plate cells in a 12-well plate and grow to 80-90% confluency.
-
-
Agonist Stimulation:
-
Treat cells with the GPR120 agonist at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a vehicle control.
-
-
Cell Detachment:
-
Wash cells with ice-cold PBS.
-
Detach cells using a non-enzymatic cell dissociation buffer to preserve surface epitopes.
-
Transfer cells to FACS tubes and keep them on ice.
-
-
Antibody Staining:
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Incubate cells with a primary antibody against the epitope tag (e.g., anti-FLAG) conjugated to a fluorophore for 30-60 minutes on ice in the dark.
-
Wash cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The decrease in mean fluorescence intensity compared to the vehicle-treated control indicates the extent of receptor internalization.[18]
-
Calcium Mobilization Assay
Principle: GPR120 is a Gq-coupled receptor, and its activation leads to the release of intracellular calcium stores.[19] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes like Fluo-4 AM.[19][20][21]
Methodology:
-
Cell Plating:
-
Plate GPR120-expressing cells (e.g., HEK293 or CHO) in a 96-well black, clear-bottom plate and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.[22]
-
-
Compound Preparation:
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
-
Data Acquisition:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then inject the compound dilutions into the wells, and the fluorescence signal is continuously recorded for 60-120 seconds.[22]
-
-
Data Analysis:
-
The response is measured as the change in relative fluorescence units (RFU) from baseline to the peak after compound addition.
-
Plot the dose-response curve to determine the EC50 of the agonist.[22]
-
ERK Phosphorylation Assay (Western Blot)
Principle: GPR120 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This can be detected by Western blot using an antibody specific to the phosphorylated form of ERK (p-ERK).
Methodology:
-
Cell Culture and Treatment:
-
Plate GPR120-expressing cells in 6-well plates.
-
Serum-starve the cells for 4-12 hours before the experiment to reduce basal ERK phosphorylation.[23]
-
Treat cells with the GPR120 agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.[23]
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Detection and Analysis:
-
Detect the bands using an ECL substrate and a chemiluminescence imaging system.[23][24]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[5][24][25]
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of ERK activation.[23][25]
-
References
- 1. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Visualizing and quantitating sequence-dependent GPCR recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Distinct G protein–coupled receptor recycling pathways allow spatial control of downstream G protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Finding of novel GRK2 inhibitors | ININFA [ininfa-uba.conicet.gov.ar]
- 12. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. youtube.com [youtube.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
GPR120 Modulator Vehicle Selection for In Vivo Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting appropriate vehicles for the in vivo administration of GPR120 modulators. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a vehicle for my GPR120 modulator?
A1: The selection of an appropriate vehicle is paramount for ensuring the successful in vivo delivery of your GPR120 modulator. Key factors to consider include:
-
Physicochemical Properties of the Modulator: GPR120 modulators are often hydrophobic (lipophilic) and may have poor aqueous solubility. Understanding the modulator's solubility, pKa, and stability is crucial.
-
Route of Administration: The intended route (e.g., oral gavage, intraperitoneal injection) will significantly influence vehicle choice. Oral administration allows for a wider range of vehicles, including suspensions and oil-based solutions, while parenteral routes require sterile, isotonic, and non-irritating solutions.
-
Toxicity and Tolerance: The vehicle itself should be non-toxic and well-tolerated by the animal model at the administered volume and concentration. It is essential to run a vehicle-only control group in your experiments.
-
Bioavailability: The vehicle should facilitate the absorption of the GPR120 modulator to achieve the desired therapeutic exposure.
-
Stability: The GPR120 modulator should remain stable and homogeneously dispersed or dissolved in the vehicle for the duration of the study.
Q2: My GPR120 modulator is poorly soluble in water. What are some common vehicle strategies to overcome this?
A2: For hydrophobic GPR120 modulators, several formulation strategies can be employed:
-
Co-solvents: Utilizing a mixture of a primary solvent (in which the compound is highly soluble, like DMSO) and a diluent (like saline or PBS) can enhance solubility. It is critical to keep the concentration of the organic solvent low to minimize toxicity.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that increase the solubility of hydrophobic compounds.
-
Suspending Agents: For oral administration, if the compound cannot be fully dissolved, it can be administered as a suspension. Suspending agents like methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) help to ensure a uniform dose is delivered.
-
Lipid-based Vehicles: For highly lipophilic compounds, oil-based vehicles such as corn oil or sesame oil can be used for oral or subcutaneous administration.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
Q3: Are there any known successful vehicle formulations for specific GPR120 agonists?
A3: Yes, published studies have reported successful in vivo administration of several GPR120 agonists using specific vehicle formulations. For instance:
-
TUG-891 , a potent and selective GPR120 agonist, has been administered via oral gavage in mice using a 0.5% methylcellulose (MC) aqueous solution .[1][2][3]
-
Compound A (cpdA) , another selective GPR120 agonist, has been successfully administered to mice by oral gavage in a solution of 10% DMSO in PBS .[4]
These examples provide a good starting point for formulation development. However, the optimal vehicle may vary depending on the specific GPR120 modulator and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of the modulator in the vehicle upon preparation. | - The concentration of the modulator exceeds its solubility in the chosen vehicle.- The order of mixing components is incorrect.- The temperature of the vehicle is too low. | - Reduce Concentration: Lower the final concentration of the modulator in the vehicle.- Optimize Mixing Order: When using co-solvents like DMSO, dissolve the compound completely in the pure co-solvent first before slowly adding the aqueous component with vigorous vortexing.- Gentle Warming/Sonication: Gentle warming (to 37°C) or brief sonication of the vehicle can aid in dissolution. However, ensure your compound is stable at elevated temperatures. |
| Inconsistent results or high variability between animals. | - Inhomogeneous suspension leading to inaccurate dosing.- Precipitation of the compound in the gastrointestinal tract after administration.- The vehicle itself may have physiological effects. | - Ensure Homogeneity: For suspensions, vortex or stir the formulation thoroughly immediately before each administration to ensure a uniform dose is aspirated.- Improve Formulation Stability: Consider adding a surfactant (e.g., Tween® 80) to your suspension to improve wetting and reduce particle aggregation.- Run Vehicle Controls: Always include a group of animals that receives only the vehicle to account for any effects of the formulation itself. |
| Adverse effects observed in animals (e.g., irritation, lethargy). | - Toxicity of the vehicle or co-solvent at the administered dose.- The pH of the formulation is not physiological. | - Minimize Co-solvent Concentration: If using DMSO or other organic solvents, aim for the lowest possible final concentration (ideally <10% for oral administration).- Check pH: Ensure the final pH of your formulation is within a physiologically acceptable range (typically pH 6.5-7.5). Adjust with sterile buffers if necessary.- Consult Toxicity Data: Review the literature for the known toxicity of your chosen vehicle and excipients in the specific animal model and route of administration. |
Quantitative Data Summary
The following tables provide a summary of solubility data for select GPR120 modulators in common in vivo vehicles. This information can guide your initial vehicle screening.
Table 1: Solubility of GPR120 Agonist - Compound A (cpdA)
| Vehicle | Solubility |
| DMF | 30 mg/mL[5] |
| DMSO | 30 mg/mL[5] |
| Ethanol | 30 mg/mL[5] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] |
Table 2: Solubility of GPR120 Agonist - TUG-891
| Vehicle | Solubility |
| DMSO | ≥ 180 mg/mL (493.95 mM)[6] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose for Oral Gavage
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
Procedure:
-
Heat approximately one-third of the total required volume of water to 60-80°C.
-
While stirring the hot water vigorously with a magnetic stirrer, slowly add the methylcellulose powder to wet the particles and create a dispersion.
-
Once the powder is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice.
-
Continue to stir the solution in a cold water bath or at 4°C until the methylcellulose is completely dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Store the prepared 0.5% methylcellulose solution at 4°C.
Protocol 2: Preparation of 10% DMSO in PBS for Oral Gavage
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Aseptically measure the required volume of DMSO. For example, for a final volume of 10 mL, use 1 mL of DMSO.
-
Aseptically measure the required volume of sterile PBS. For a final volume of 10 mL, use 9 mL of PBS.
-
To prepare the dosing solution, first dissolve the GPR120 modulator completely in the required volume of DMSO in a sterile conical tube.
-
While vigorously vortexing the DMSO/compound solution, slowly add the sterile PBS in a dropwise manner. This gradual addition helps to prevent immediate precipitation of the compound.
-
Continue to vortex until the solution is clear and homogeneous.
-
Prepare this formulation fresh daily before administration.
Visualizations
GPR120 Signaling Pathways
Caption: Dual signaling pathways of the GPR120 receptor.
Experimental Workflow for Vehicle Selection
Caption: Logical workflow for selecting an in vivo vehicle.
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
controlling for GPR120 modulator 2 degradation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the degradation of GPR120 modulators in cell culture media. Ensuring the stability of your compound is critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of my GPR120 modulator in cell culture media?
A: The stability of a test compound in your experimental setup is fundamental for the correct interpretation of its biological effects. If a GPR120 modulator degrades during an experiment, its effective concentration will decrease. This can lead to an underestimation of its potency (e.g., EC₅₀ or IC₅₀) and efficacy, resulting in misleading structure-activity relationships and potentially causing promising compounds to be overlooked.[1] Stability studies are essential for establishing a reliable concentration-response relationship.
Q2: What are the primary factors in cell culture media that can cause my GPR120 modulator to degrade?
A: Several factors can influence the stability of a small molecule in cell culture media:[1][2]
-
pH: The physiological pH of culture media (typically 7.2-7.4) can promote chemical reactions like hydrolysis, particularly for compounds with susceptible functional groups (e.g., esters, lactones).[1][3]
-
Temperature: Standard cell culture incubation at 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[1]
-
Enzymatic Degradation: Media supplemented with serum (e.g., Fetal Bovine Serum) contains various enzymes like esterases and proteases that can metabolize the compound.[1] Furthermore, the cells themselves can secrete enzymes or metabolize the compound upon uptake.[3]
-
Media Components: Certain components within the media, such as amino acids (e.g., cysteine) or metal ions, can directly react with and degrade the test compound.[1]
-
Light and Oxygen: Exposure to light can cause photodegradation of sensitive molecules, while dissolved oxygen can lead to oxidative degradation.[1]
Q3: My GPR120 modulator shows lower-than-expected activity in my cell-based assay. Could this be a degradation issue?
A: Yes, a loss of potency is a common indicator of compound degradation.[3] If the concentration of the active modulator decreases over the experimental duration, it will lead to a reduced biological effect. Before investigating more complex biological reasons, it is highly recommended to perform a stability study to quantify the concentration of your modulator in the cell culture medium over the time course of your experiment.
Q4: How can I quantitatively determine if my GPR120 modulator is degrading in my specific cell culture setup?
A: A stability study is the most direct way to confirm and quantify degradation. This typically involves incubating the modulator in your complete cell culture medium (both with and without cells) for the duration of your experiment. Aliquots are collected at various time points (e.g., 0, 2, 8, 24, 48 hours), and the concentration of the intact, parent compound is measured using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] A decrease in the parent compound's concentration over time is a direct measure of degradation.
GPR120 Signaling Overview
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by medium and long-chain fatty acids.[6] Its activation initiates two primary signaling cascades that mediate its metabolic and anti-inflammatory effects.
-
Gαq/11-Mediated Metabolic Pathway: This pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and activation of the ERK1/2 cascade. This pathway is primarily associated with metabolic regulation, including adipogenesis and glucose uptake.[7][8]
-
β-Arrestin-2-Mediated Anti-Inflammatory Pathway: Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor complex. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling pathways, such as NF-κB and JNK.[8][9][10]
Troubleshooting Guide: Modulator Degradation
This guide provides a structured approach to identifying and mitigating issues related to the degradation of a GPR120 modulator in cell culture experiments.
| Problem Observed | Possible Cause | Recommended Troubleshooting Steps |
| Lower than expected potency (high EC₅₀/IC₅₀) | Compound degradation in media | 1. Perform a stability study: Incubate the modulator in complete media (without cells) for the full duration of your assay. Analyze samples at T=0 and end-point by HPLC/LC-MS to quantify degradation.[11] 2. Include a cell-free control: Compare stability in media alone versus media with cells to distinguish between chemical and cell-mediated metabolic degradation. |
| High variability between replicate wells | Inconsistent degradation; precipitation at higher concentrations | 1. Check solubility: Visually inspect wells with the highest concentration for any precipitate.[3] 2. Optimize dilution: Prepare working solutions by serial dilution in pre-warmed media rather than adding a small volume of concentrated DMSO stock directly to the well.[1] |
| Loss of effect in long-term cultures (>24h) | Significant degradation over time | 1. Quantify degradation rate: Perform a time-course stability study (e.g., 0, 4, 8, 24, 48h) to determine the modulator's half-life in your media. 2. Replenish media: If significant degradation occurs, change the media and re-dose the modulator more frequently (e.g., every 24 hours). |
| Discrepancy between biochemical and cell-based assay potency | Enzymatic degradation by serum or cells | 1. Test in serum-free media: Compare the modulator's stability and activity in serum-free vs. serum-containing media. 2. Use heat-inactivated serum: Heat inactivation can denature some degradative enzymes. Compare stability using standard vs. heat-inactivated serum. |
Quantitative Data Example
The following table shows hypothetical stability data for a "GPR120 Modulator X" under different conditions, as determined by LC-MS/MS analysis. This illustrates how to present stability data clearly.
Table 1: Stability of GPR120 Modulator X (10 µM) at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in DMEM (serum-free) | % Remaining in DMEM + 10% Heat-Inactivated FBS |
| 0 | 100% | 100% | 100% |
| 4 | 91% | 98% | 96% |
| 8 | 82% | 95% | 91% |
| 24 | 55% | 89% | 81% |
| 48 | 28% | 76% | 65% |
Data is for illustrative purposes only.
Experimental Protocols
Protocol: Assessing Modulator Stability in Cell Culture Media
This protocol outlines a general method for quantifying the stability of a GPR120 modulator in a cell culture medium using HPLC or LC-MS/MS.
1. Materials and Reagents
-
GPR120 Modulator stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM), with and without serum supplements
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Organic solvent for protein precipitation (e.g., ice-cold acetonitrile (B52724) or methanol)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
2. Methodology
-
Media Preparation: On the day of the experiment, pre-warm the cell culture medium to 37°C. Spike the medium with the GPR120 modulator to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the modulator-spiked media into sterile tubes or wells. Immediately take a sample for the T=0 time point and store it at -80°C. Place the remaining samples in a 37°C incubator.[4]
-
Sample Collection: At each designated time point (e.g., 2, 4, 8, 24, 48 hours), collect an aliquot and immediately store it at -80°C to halt any further degradation.
-
Sample Processing (Protein Precipitation):
-
Thaw all collected samples on ice.
-
To precipitate proteins (especially from serum-containing media), add 3 volumes of an ice-cold organic solvent (e.g., 300 µL of acetonitrile to 100 µL of sample).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
-
Preparation for Analysis:
-
Carefully transfer the supernatant to a clean HPLC vial, avoiding the protein pellet.
-
If required, filter the supernatant through a 0.22 µm syringe filter.[4]
-
-
HPLC/LC-MS/MS Analysis:
-
Analyze the samples using a validated method capable of separating the parent modulator from potential degradants.
-
Create a standard curve by making serial dilutions of the modulator in the same medium (processed at T=0) to accurately quantify the concentration in the test samples.[4]
-
3. Data Analysis
-
Calculate the concentration of the modulator in each sample using the standard curve.
-
Determine the percentage of modulator remaining at each time point relative to the T=0 concentration:
-
% Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
-
Plot the '% Remaining' versus time to visualize the degradation kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
GPR120 modulator 2 lot-to-lot variability testing
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving GPR120 modulator 2. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential lot-to-lot variability and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and what are its primary signaling pathways?
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids.[1] Upon activation by an agonist, GPR120 can signal through two primary pathways:
-
Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC). This can lead to downstream effects on metabolism and adipogenesis.[1][2]
-
β-Arrestin Pathway: GPR120 activation also promotes the recruitment of β-arrestin 2. This interaction is crucial for the anti-inflammatory effects of GPR120 and is involved in receptor desensitization and internalization.[3]
Q2: I am observing a significant difference in the EC50 value of this compound between two different lots. What could be the cause?
Lot-to-lot variability in the potency (EC50) of a small molecule modulator is a common issue that can arise from several factors. These can include minor differences in the purity, physical form (e.g., crystallinity), or the presence of trace impurities from the synthesis process. It is also possible that the compound has degraded during storage. We recommend a systematic approach to troubleshoot this issue, as outlined in the troubleshooting guide below.
Q3: How can I ensure the quality and consistency of my this compound?
To ensure the quality of your modulator, we recommend the following:
-
Certificate of Analysis (CoA): Always review the CoA for each lot, paying close to attention to the purity and identity confirmation data (e.g., HPLC, NMR, Mass Spectrometry).
-
Proper Storage: Store the compound as recommended on the datasheet to prevent degradation. For this compound, storage at -20°C or -80°C is recommended for long-term stability.
-
Solubility: Ensure the compound is fully dissolved before use. If precipitation is observed, gentle warming and sonication may be necessary.
-
Internal Quality Control: Perform a standardized functional assay (e.g., calcium mobilization) with each new lot to confirm its activity relative to a previously validated lot.
Data Presentation: Lot-to-Lot Variability Testing
Here is an example of how to present data from lot-to-lot variability testing of this compound in two key functional assays.
Table 1: Calcium Mobilization Assay - EC50 Values for Different Lots of this compound
| Lot Number | EC50 (nM) | 95% Confidence Interval (nM) | Maximum Response (% of Control) |
| Lot A | 45.2 | 40.1 - 51.0 | 100 |
| Lot B | 89.7 | 79.8 - 101.2 | 98 |
| Lot C | 48.5 | 42.9 - 54.8 | 102 |
Table 2: β-Arrestin Recruitment Assay - EC50 Values for Different Lots of this compound
| Lot Number | EC50 (nM) | 95% Confidence Interval (nM) | Maximum Response (% of Control) |
| Lot A | 62.5 | 55.6 - 70.2 | 100 |
| Lot B | 125.3 | 111.5 - 140.8 | 99 |
| Lot C | 65.1 | 58.0 - 73.1 | 101 |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the activation of the Gαq/11 pathway by this compound.
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing human GPR120 in a suitable medium (e.g., F-12K with 10% FBS).
-
Plate the cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range from 1 nM to 10 µM.
-
-
Assay and Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the diluted compound to the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for at least 60-90 seconds.
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence intensity minus the baseline.
-
Plot the response against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to GPR120 upon activation by the modulator. A common method is the PathHunter® β-arrestin assay.[4]
-
Cell Culture:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range from 1 nM to 10 µM.
-
-
Compound Addition and Incubation:
-
Add 5 µL of the diluted compound to the wells.
-
Incubate the plate for 90 minutes at 37°C.[6]
-
-
Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.[6]
-
-
Measurement and Data Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Subtract the background signal (wells with no agonist).
-
Plot the signal against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualization
Caption: GPR120 Signaling Pathways
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GPR120 Modulator 2 for Automated Screening
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the optimization of GPR120 modulator 2 in automated high-throughput screening (HTS) platforms.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GPR120, and what makes its signaling complex for HTS?
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids.[1] Its signaling is complex because it activates at least two distinct downstream pathways upon agonist binding.[2][3]
-
Gαq/11 Pathway: GPR120 couples to Gαq/11 proteins, which leads to the mobilization of intracellular calcium (Ca2+).[4][5] This is a common pathway targeted in primary screening assays.
-
β-Arrestin 2 Pathway: The receptor also recruits β-arrestin 2, which mediates G-protein-independent signaling. This pathway is crucial for the anti-inflammatory effects of GPR120.[1][4][6]
This dual-pathway activation requires careful assay selection to either target a specific signaling branch or to develop orthogonal assays to characterize the functional selectivity of a modulator like this compound.
References
- 1. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pA2 Online [pa2online.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GPR120 Modulator 2 and TUG-891 for GPR120 Agonism
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the therapeutic potential of G protein-coupled receptor 120 (GPR120), a key regulator of metabolism and inflammation. This guide provides a comprehensive efficacy comparison between two GPR120 agonists: GPR120 Modulator 2 and TUG-891, supported by available experimental data and detailed methodologies.
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases. Agonism of GPR120 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance insulin (B600854) sensitivity, and exert anti-inflammatory effects. TUG-891 is a well-characterized, potent, and selective GPR120 agonist widely used in preclinical research.[1] In contrast, this compound, identified as compound F13 in patent US8394841B2, is a less extensively profiled agent. This comparison aims to consolidate the available efficacy data for both modulators to aid in the selection of the most suitable compound for specific research applications.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and TUG-891. It is important to note that publicly available, peer-reviewed efficacy data for this compound is limited. The data presented here for this compound is derived from the patent literature, which may not have undergone the same rigorous peer-review process as studies on TUG-891.
| In Vitro Efficacy | This compound (Compound F13) | TUG-891 | Reference |
| Target | G protein-coupled receptor 120 (GPR120) | G protein-coupled receptor 120 (GPR120) | |
| Chemical Name | 3-(4-((5-chloro-2-(4-methylphenoxy)thiazol-4-yl)methoxy)phenyl)propanoic acid | 3-(4-((4'-fluoro-4-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid | |
| Molecular Formula | C20H18ClNO3S | C23H21FO3 | |
| Molecular Weight | 387.88 g/mol | 364.41 g/mol | |
| Calcium Mobilization (EC50) | Data not publicly available in peer-reviewed literature. | ~117 nM (human GPR120) | [2] |
| β-Arrestin Recruitment (EC50) | Data not publicly available in peer-reviewed literature. | ~65 nM (human GPR120) | [2] |
| ERK Phosphorylation (EC50) | Data not publicly available in peer-reviewed literature. | ~158 nM (human GPR120) | [2] |
| In Vivo Efficacy | This compound (Compound F13) | TUG-891 | Reference |
| Oral Glucose Tolerance Test (OGTT) | Data not publicly available in peer-reviewed literature. | Dose-dependently improves glucose tolerance in mice. | [3] |
| GLP-1 Secretion | Data not publicly available in peer-reviewed literature. | Stimulates GLP-1 secretion in vitro and in vivo. | [4] |
| Anti-inflammatory Effects | Data not publicly available in peer-reviewed literature. | Inhibits LPS-induced inflammation in macrophages. | [4] |
| Effects on Body Weight and Fat Mass | Data not publicly available in peer-reviewed literature. | Reduces body weight and fat mass in diet-induced obese mice. | [5] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of GPR120 activation by these modulators, it is essential to visualize the underlying signaling pathways and the experimental workflows used to assess their efficacy.
The diagram above illustrates the primary signaling cascades initiated upon GPR120 activation. Ligand binding to GPR120 can trigger Gαq/11-dependent pathways, leading to phospholipase C (PLC) activation, subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, which can lead to ERK phosphorylation.[6] Additionally, GPR120 activation can mediate its anti-inflammatory effects through a β-arrestin-dependent pathway.[7]
The workflow for in vitro efficacy testing of GPR120 modulators typically involves a panel of cell-based assays. These assays are designed to quantify the potency and efficacy of a compound in activating specific downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of GPR120 modulators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: GPR120 modulators are serially diluted in the assay buffer to achieve a range of concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is recorded before the automated addition of the compounds.
-
Data Analysis: The change in fluorescence intensity, indicative of calcium mobilization, is measured over time. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and signaling.
-
Cell Line: A cell line co-expressing GPR120 fused to a bioluminescent or fluorescent donor (e.g., Renilla luciferase) and β-arrestin fused to a corresponding acceptor (e.g., Green Fluorescent Protein) is used.
-
Cell Plating: Cells are seeded in a 96-well white-walled plate.
-
Compound Treatment: Cells are incubated with varying concentrations of the GPR120 modulator.
-
Signal Detection: After incubation, the substrate for the donor molecule is added, and the resulting bioluminescence resonance energy transfer (BRET) or Förster resonance energy transfer (FRET) signal is measured using a plate reader.
-
Data Analysis: The BRET/FRET ratio is calculated and plotted against the compound concentration to determine the EC50 value for β-arrestin recruitment.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream target of GPR120 signaling.
-
Cell Culture and Starvation: Cells expressing GPR120 are cultured to confluence and then serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Cells are treated with different concentrations of the GPR120 modulator for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blotting or ELISA:
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
ELISA: A sandwich ELISA kit is used to quantify the levels of p-ERK in the cell lysates.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the fold increase in ERK phosphorylation. Dose-response curves are generated to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a GPR120 modulator on glucose disposal in an animal model.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization and Fasting: Mice are acclimatized for at least one week and then fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: The GPR120 modulator or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified time before the glucose challenge.
-
Glucose Challenge: A baseline blood glucose measurement is taken from the tail vein (t=0). Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.
Conclusion
TUG-891 is a well-validated and potent GPR120 agonist with a substantial body of publicly available efficacy data, making it a reliable tool for in vitro and in vivo studies of GPR120 function. Its effects on calcium mobilization, β-arrestin recruitment, ERK phosphorylation, GLP-1 secretion, and glucose metabolism are well-documented.
This compound, while structurally distinct, lacks a comparable portfolio of publicly accessible, peer-reviewed efficacy data. The information available is primarily from patent literature, which, while valuable, may not provide the same level of detail and independent validation as peer-reviewed publications.
For researchers requiring a GPR120 agonist with a robustly characterized efficacy profile, TUG-891 is the current standard. Further independent investigation and publication of the in vitro and in vivo efficacy of this compound are necessary to enable a more direct and comprehensive comparison with established GPR120 agonists like TUG-891. Researchers interested in exploring novel GPR120 chemical scaffolds may find this compound to be a compound of interest, with the understanding that its pharmacological profile requires more extensive characterization.
References
- 1. TUG-891 - Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GPR120 Modulator 2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GPR120 Modulator 2 against other known GPR120 agonists, supported by experimental data. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This document provides a comprehensive overview of the performance of this compound in relation to other key agonists, details the experimental methodologies for assessing their activity, and illustrates the key signaling pathways involved.
Performance Comparison of GPR120 Agonists
The potency of GPR120 agonists is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response in a given assay. The table below summarizes the reported EC50 values for this compound and other well-characterized GPR120 agonists in a calcium mobilization assay, a primary method for assessing GPR120 activation.
| Compound | EC50 (nM) | Assay Type | Target | Reference |
| This compound (Compound F13) | 4 | Calcium Mobilization | Human GPR120 | Patent US8394841B2 |
| TUG-891 | 43.7 | Calcium Mobilization | Human GPR120 | [1] |
| GW9508 | 3500 | Calcium Mobilization | Human GPR120 | [2] |
| Compound A | ~350 | β-arrestin Recruitment | Human & Mouse GPR120 | [3] |
| alpha-Linolenic acid (ALA) | 10,000 | Calcium Mobilization | Human GPR120 | [4] |
Note: EC50 values can vary depending on the specific assay conditions and cell line used. The data presented here is for comparative purposes.
Based on the available data, This compound demonstrates significantly higher potency in activating the GPR120 receptor compared to other synthetic and natural agonists in calcium mobilization assays. Its nanomolar efficacy suggests a strong potential for therapeutic applications requiring robust receptor activation at low concentrations.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events that are crucial for its physiological effects, including anti-inflammatory responses and metabolic regulation. The two primary signaling pathways are the Gαq/11 pathway and the β-arrestin pathway.
References
- 1. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR120 Modulators: Spotlight on the Antagonist AH-7614
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR120 modulators, with a detailed focus on the well-characterized antagonist AH-7614. While this guide aims to compare "GPR120 modulator 2" and AH-7614, a comprehensive search of scientific literature and patent databases revealed no publicly available experimental data for "this compound," a compound identified from patent US8394841B2 (compound example F13).[1] Consequently, a direct comparison is not feasible at this time. This guide will, therefore, provide a thorough analysis of AH-7614, supported by experimental data and protocols, and will serve as a resource for researchers investigating the GPR120 signaling pathway.
GPR120: A Key Regulator of Metabolism and Inflammation
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids. It has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases. GPR120 is expressed in various tissues, including adipose tissue, macrophages, and the gastrointestinal tract. Its activation can lead to anti-inflammatory effects and improved insulin (B600854) sensitivity.[2][3][4]
AH-7614: A Potent and Selective GPR120 Antagonist
AH-7614 is an experimental drug that acts as a potent and selective antagonist for GPR120. It is more accurately described as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor different from the endogenous ligand binding site to inhibit receptor activity. This makes AH-7614 a crucial tool for studying the physiological functions of GPR120.
Quantitative Data Summary
The following table summarizes the inhibitory potency of AH-7614 against GPR120 from different species. The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Target | Species | Assay Type | pIC50 | Reference |
| AH-7614 | GPR120 (FFAR4) | Human | Calcium Mobilization | 7.1 | --INVALID-LINK-- |
| AH-7614 | GPR120 (FFAR4) | Mouse | Calcium Mobilization | 8.1 | --INVALID-LINK-- |
| AH-7614 | GPR120 (FFAR4) | Rat | Calcium Mobilization | 8.1 | --INVALID-LINK-- |
| AH-7614 | GPR120 (FFAR4) | Human | β-Arrestin Recruitment | 7.70 ± 0.10 | Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4. Mol Pharmacol. 2017 Jun;91(6):630-641. |
AH-7614 exhibits high selectivity for GPR120 over the related free fatty acid receptor 1 (FFAR1 or GPR40), with a pIC50 of less than 4.6 for FFA1.
GPR120 Signaling Pathways and Mechanism of Action of AH-7614
GPR120 activation by agonists initiates two primary signaling cascades. AH-7614, as a negative allosteric modulator, inhibits these pathways.
Caption: GPR120 Signaling and AH-7614 Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of GPR120 modulators are provided below.
Calcium Mobilization Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) Gαq-mediated intracellular calcium release.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing human GPR120 into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition (Antagonist Mode): For antagonist testing, add varying concentrations of AH-7614 to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known GPR120 agonist (e.g., α-linolenic acid or a synthetic agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for antagonists by plotting the inhibition of the agonist response against the antagonist concentration.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key step in receptor desensitization and an important signaling pathway for anti-inflammatory effects.
Workflow:
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Line: Utilize a cell line (e.g., U2OS or CHO-K1) engineered to co-express GPR120 fused to a reporter tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary part of the reporter.
-
Compound Addition: Add the test compounds (agonists or antagonists) to the cells in a microplate.
-
Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the substrate for the reporter enzyme.
-
Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: For agonists, calculate EC50 values from the dose-response curves. For antagonists, determine the IC50 by measuring the inhibition of agonist-induced β-arrestin recruitment.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the GPR120 signaling pathway.
Workflow:
Caption: ERK Phosphorylation Assay Workflow.
Protocol:
-
Cell Treatment: Culture cells expressing GPR120 to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation. Treat the cells with the GPR120 modulator for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
Data Analysis: Quantify the band intensities to determine the fold change in ERK phosphorylation relative to the vehicle control.
Conclusion
AH-7614 is a well-documented and commercially available tool for researchers studying the physiological and pathological roles of GPR120. Its characterization as a potent, selective, and probe-dependent negative allosteric modulator provides a solid foundation for its use in vitro and in vivo to dissect the GPR120 signaling pathway.
The lack of publicly available experimental data for "this compound" prevents a direct comparison with AH-7614. Researchers interested in this compound are encouraged to consult the original patent (US8394841B2) or contact the supplier for more information. As new data on GPR120 modulators become available, this guide will be updated to provide a more comprehensive comparison.
References
Validating GPR120 Modulator Effects: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel modulator is a critical step. This guide provides a comparative framework for validating the efficacy and specificity of GPR120 modulators, with a focus on leveraging GPR120 knockout (KO) models. We will use "Compound A," a selective synthetic agonist, as our primary example and compare its performance with other known GPR120 activators, supported by experimental data.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2] It is activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] Activation of GPR120 triggers a cascade of signaling events that lead to potent anti-inflammatory and insulin-sensitizing effects.[1][3]
To unequivocally demonstrate that the observed effects of a synthetic modulator are indeed mediated by GPR120, experiments using GPR120 knockout (KO) models are indispensable. These models, in which the GPR120 gene is inactivated, provide a clean background to test for target engagement. If a modulator is specific for GPR120, its biological effects will be present in wild-type (WT) animals but absent in their GPR120 KO counterparts.
Comparative Efficacy of GPR120 Modulators
The following tables summarize quantitative data from studies that have used GPR120 KO mice to validate the effects of various GPR120 modulators.
Table 1: In Vivo Metabolic Effects of GPR120 Agonists in High-Fat Diet (HFD)-Fed Mice
| Parameter | Modulator | Genotype | Treatment Effect | Reference |
| Glucose Tolerance | Compound A | Wild-Type | Markedly improved | [3] |
| GPR120 KO | No effect | [3] | ||
| TUG-1197 | Wild-Type | Improved | [4] | |
| GPR120 KO | No effect | [4] | ||
| Insulin (B600854) Sensitivity | Compound A | Wild-Type | Increased | [3] |
| GPR120 KO | No effect | [3] | ||
| Omega-3 FAs | Wild-Type | Enhanced | ||
| GPR120 KO | No effect | |||
| Hepatic Steatosis | Compound A | Wild-Type | Decreased | [3] |
| GPR120 KO | No effect | [3] |
Table 2: Anti-Inflammatory Effects of GPR120 Agonists
| Parameter | Modulator | Model | Genotype | Treatment Effect | Reference |
| Macrophage Chemotaxis | Compound A | In vitro | Wild-Type | Blocked | [3] |
| GPR120 KO | No effect | [3] | |||
| LPS-induced Inflammatory Gene Expression | Compound A | Primary Macrophages | Wild-Type | Inhibited | [3] |
| GPR120 KO | No effect | [3] | |||
| Adipose Tissue Macrophage Infiltration | Compound A | In vivo (HFD) | Wild-Type | Decreased | [3] |
| GPR120 KO | No effect | [3] |
Table 3: Effects of GPR120 Agonists on Glucagon and Insulin Secretion from Isolated Islets
| Parameter | Modulator (Fatty Acid) | Genotype | Treatment Effect | Reference |
| Palmitate-potentiated Glucagon Secretion | Palmitate | Wild-Type | 4.1-fold increase | [5] |
| GPR120 KO | 2.0-fold increase (attenuated) | [5] | ||
| DHA-potentiated Glucagon Secretion | DHA | Wild-Type | 2.0-fold increase | [6] |
| GPR120 KO | No increase | [6] | ||
| Glucose-stimulated Insulin Secretion (GSIS) | Glucose | Wild-Type | 9.8-fold increase | [5] |
| GPR120 KO | 9.4-fold increase (no significant difference) | [5] |
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: a Gαq-mediated pathway and a β-arrestin-2-mediated pathway. The Gαq pathway is primarily associated with metabolic effects, while the β-arrestin-2 pathway is crucial for the anti-inflammatory actions.
Caption: GPR120 Signaling Pathways.
Experimental Workflows and Protocols
Logical Workflow for Modulator Validation
The core logic for validating a GPR120 modulator relies on a direct comparison of its effects in wild-type versus GPR120 knockout animals.
Caption: Validation logic using KO models.
Experimental Protocol: In Vivo Validation of a GPR120 Agonist
This protocol outlines a typical in vivo study to assess the metabolic effects of a GPR120 agonist like Compound A in a diet-induced obesity model.
-
Animal Model and Diet:
-
Use male GPR120 knockout mice and wild-type littermates (e.g., on a C57BL/6J background).
-
At 8 weeks of age, place mice on a high-fat diet (HFD; e.g., 60% kcal from fat) for 15-20 weeks to induce obesity and insulin resistance.[3]
-
House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
-
Modulator Administration:
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a baseline blood glucose reading from the tail vein.
-
Administer an oral or intraperitoneal bolus of glucose (e.g., 2 g/kg body weight).
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
A significant reduction in the glucose excursion in treated WT mice, but not in KO mice, indicates GPR120-dependent improvement in glucose tolerance.[8]
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer a baseline blood glucose reading.
-
Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
A greater decrease in blood glucose in treated WT mice compared to controls and KO mice indicates enhanced insulin sensitivity.[3]
-
-
-
Tissue and Blood Collection:
-
At the end of the treatment period, euthanize mice and collect blood via cardiac puncture.
-
Harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and muscle. Snap-freeze in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression, protein analysis, lipid content).
-
-
Data Analysis:
-
Analyze GTT and ITT data by calculating the area under the curve (AUC).
-
Use appropriate statistical tests (e.g., two-way ANOVA) to compare the effects of the treatment between genotypes.
-
A statistically significant interaction between treatment and genotype is a strong indicator of on-target activity.
-
Caption: In vivo experimental workflow.
Conclusion
The use of GPR120 knockout models is the gold standard for validating the on-target effects of GPR120 modulators. As demonstrated with Compound A and other agonists, the absence of a biological effect in KO animals provides conclusive evidence of the modulator's specificity for GPR120. This comparative guide provides the necessary framework, including data interpretation and detailed protocols, to aid researchers in the rigorous validation of novel GPR120-targeting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alteration of the Glucagon Axis in GPR120 (FFAR4) Knockout Mice: A ROLE FOR GPR120 IN GLUCAGON SECRETION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic GPR120 Modulator Demonstrates Superior Potency Over Endogenous Ligands in Head-to-Head Comparison
A comprehensive analysis of a representative synthetic GPR120 modulator, Compound A (cpdA), reveals significantly enhanced potency in activating key downstream signaling pathways compared to the primary endogenous ligand, docosahexaenoic acid (DHA). This guide provides a detailed comparison of their performance, supported by experimental data, protocols, and pathway visualizations to inform researchers and drug development professionals in the field of metabolic and inflammatory diseases.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for conditions such as type 2 diabetes, obesity, and chronic inflammation.[1] Its activation by endogenous long-chain fatty acids, like the omega-3 fatty acid DHA, triggers beneficial metabolic and anti-inflammatory effects.[1][2] Pharmaceutical development has led to the creation of synthetic modulators designed to offer improved potency and selectivity. This guide focuses on a head-to-head comparison between the endogenous ligand DHA and a well-characterized selective synthetic GPR120 agonist, Compound A (cpdA), as a surrogate for "GPR120 modulator 2" due to the lack of publicly available direct comparative data for the latter. The findings highlight the potential advantages of synthetic compounds in eliciting robust receptor activation.
Data Presentation: Quantitative Comparison of Modulator Activity
Experimental data demonstrates that the synthetic GPR120 modulator, cpdA, is significantly more potent than the endogenous ligand DHA in activating GPR120 signaling pathways. The following table summarizes the half-maximal effective concentrations (EC50) for both compounds in two key functional assays: β-arrestin-2 recruitment and serum response element (SRE) driven luciferase reporter activity, which measures Gαq/11-coupled signaling.
| Ligand | Assay | EC50 (µM) | Relative Potency (vs. DHA) | Reference |
| Compound A (cpdA) | β-Arrestin-2 Recruitment | ~0.35 | ~50-fold higher | [2] |
| Docosahexaenoic Acid (DHA) | β-Arrestin-2 Recruitment | Not specified, but cpdA is ~50x more potent | 1x | [2] |
| Compound A (cpdA) | SRE-Luciferase Reporter | Not specified, but cpdA is ~50x more potent | ~50-fold higher | [2] |
| Docosahexaenoic Acid (DHA) | SRE-Luciferase Reporter | ~1-10 | 1x | [2] |
Note: The SRE-luciferase reporter assay detects signals from Gαq/11-coupled pathways, including PKC and MAP kinase activation.[2]
GPR120 Signaling Pathways
Activation of GPR120 by both endogenous and synthetic ligands initiates two primary signaling cascades that are crucial for its therapeutic effects: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway. These pathways are responsible for the receptor's roles in glucose metabolism and anti-inflammatory responses, respectively.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for researchers looking to replicate or build upon these findings.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated GPR120 receptor, a key step in the anti-inflammatory signaling pathway.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag are cultured in appropriate media.
-
Cell Seeding: Cells are harvested and seeded into white, 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Ligand Preparation: A serial dilution of Compound A (cpdA) and Docosahexaenoic Acid (DHA) is prepared in an appropriate assay buffer.
-
Compound Addition: The diluted compounds are added to the respective wells of the 96-well plate containing the cells.
-
Incubation: The plate is incubated at 37°C for 90 minutes to allow for receptor activation and β-arrestin-2 recruitment.
-
Detection: A detection reagent containing the chemiluminescent substrate is added to each well. The interaction of PK and EA, brought into proximity by β-arrestin-2 recruitment, forms a functional β-galactosidase enzyme that hydrolyzes the substrate.
-
Signal Measurement: The plate is incubated at room temperature for 60 minutes, and the resulting chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data is normalized to a vehicle control, and dose-response curves are generated to calculate the EC50 values for each compound.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 pathway engagement.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR120 are cultured in standard growth medium.
-
Cell Seeding: Cells are plated into black, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Baseline Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of the compounds.
-
Compound Addition: The instrument injects serial dilutions of Compound A (cpdA) and Docosahexaenoic Acid (DHA) into the wells.
-
Signal Measurement: Fluorescence intensity is measured continuously in real-time to detect the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated and plotted against the compound concentration to determine the EC50 values.
References
Unlocking Enhanced Glycemic Control: A Comparative Guide to the Synergistic Effects of GPR120 and GPR40 Co-agonism
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics for type 2 diabetes and other metabolic disorders has led to a significant interest in targeting G protein-coupled receptors (GPCRs) that are activated by free fatty acids. Among these, GPR120 (also known as FFAR4) and GPR40 (FFAR1) have emerged as promising targets. While agonists for each receptor have demonstrated individual efficacy, compelling evidence now points towards a synergistic relationship, where co-activation of both GPR120 and GPR40 results in superior glycemic control and metabolic benefits compared to the activation of either receptor alone. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the advantages of this dual-agonist approach.
The Distinct and Complementary Roles of GPR120 and GPR40
GPR40 is predominantly expressed in pancreatic β-cells, where its activation potentiates glucose-dependent insulin (B600854) secretion.[1][2][3] This mechanism directly addresses the impaired insulin release characteristic of type 2 diabetes.[1][4]
In contrast, GPR120 is expressed in a wider range of tissues, including adipose tissue, immune cells like macrophages, and enteroendocrine cells of the gut.[5][6] Its activation contributes to improved insulin sensitivity, exerts potent anti-inflammatory effects, and stimulates the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[6][7][8] GLP-1 itself enhances insulin secretion and plays a role in appetite regulation.[7][9]
The synergistic potential arises from these complementary mechanisms: GPR40 agonism directly boosts insulin secretion from the pancreas, while GPR120 agonism enhances the body's response to that insulin, reduces underlying inflammation associated with insulin resistance, and indirectly stimulates insulin release via incretins.
Quantitative Evidence of Synergy: Preclinical Data
Studies in well-established diabetic and obese animal models have provided robust quantitative data supporting the enhanced efficacy of a dual GPR120/GPR40 agonist approach.
A study utilizing a GPR40/120 dual agonist (cmpd B) in ob/ob mice demonstrated significantly improved glycemic control compared to a GPR40-specific agonist (cmpd A) alone.[3] After a 4-week treatment period, the dual agonist led to a greater reduction in ambient blood glucose levels.[3]
Table 1: Comparison of Glycemic Parameters in ob/ob Mice
| Treatment Group | Dose | Ambient Blood Glucose (mg/dl) | Glucose Infusion Rate (GIR) during Euglycemic Clamp (mg/kg/min) |
| Vehicle | - | 387 | 3.4 ± 1.4 |
| GPR40 Agonist (cmpd A) | 100 mpk | 252 | 6.4 ± 2.4 |
| GPR40/120 Dual Agonist (cmpd B) | 30 mpk | 171 | 19.4 ± 1.4 |
| Data adapted from a 4-week study in 5-week old male ob/ob mice.[3] |
Furthermore, the hyperinsulinemic-euglycemic clamp data from the same study revealed a marked improvement in insulin sensitivity with the dual agonist.[3] The glucose infusion rate (GIR), a direct measure of insulin sensitivity, was significantly higher in the dual agonist-treated group compared to both the vehicle and the GPR40 agonist-alone group, indicating that the body was able to utilize glucose more efficiently in the presence of insulin.[3]
Another study in db/db mice, a model of type 2 diabetes, compared a combination of selective GPR40 (MK-2305) and GPR120 (cpd A) agonists against each monotherapy.[2] The combination treatment resulted in superior glycemic control, as evidenced by a greater reduction in non-fasting blood glucose and improved performance in an insulin tolerance test.[2]
Table 2: Effects on Non-fasting Blood Glucose in db/db Mice
| Treatment Group | Dose | Change in Non-fasting Blood Glucose (mg/dl) from Day 0 to Day 10 |
| Vehicle | - | +50 |
| GPR40 Agonist (MK-2305) | 10 mpk | -150 |
| GPR120 Agonist (cpd A) | 30 mpk | -100 |
| Combination (MK-2305 + cpd A) | 10 mpk + 30 mpk | -250 |
| Data adapted from a 10-day study in 12-week-old male db/db mice.[2] |
These preclinical findings strongly suggest that combining GPR120 and GPR40 agonism is a more effective strategy for treating type 2 diabetes than targeting either receptor individually. The dual approach not only enhances glucose-dependent insulin secretion but also improves insulin sensitivity, addressing two key defects in the pathophysiology of the disease.[2][3]
Signaling Pathways and Mechanisms of Synergy
The distinct signaling cascades initiated by GPR120 and GPR40 activation underpin their synergistic interaction.
GPR40 Signaling: Upon activation by an agonist, GPR40, primarily located on pancreatic β-cells, couples to the Gαq/11 protein.[1][10] This activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium from intracellular stores, and the elevated intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules.[4][10] This entire process is glucose-dependent, which reduces the risk of hypoglycemia.[4][10]
GPR120 Signaling: GPR120 activation also involves Gαq/11 coupling and subsequent calcium mobilization, which is important for its role in stimulating GLP-1 secretion from enteroendocrine L-cells.[7][11] Additionally, GPR120 can signal through a G protein-independent pathway involving β-arrestin-2.[5][11] The GPR120-β-arrestin-2 complex is crucial for mediating the receptor's potent anti-inflammatory effects by inhibiting key inflammatory signaling molecules like NF-κB.[5][6] This anti-inflammatory action in tissues like adipose tissue can lead to improved insulin sensitivity.[6]
The synergy can be visualized as a two-pronged attack on hyperglycemia:
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 11. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Potency: GPR120 Modulator 2 vs. TUG-891
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two G protein-coupled receptor 120 (GPR120) modulators: GPR120 modulator 2 and TUG-891. While comprehensive data is available for TUG-891, a well-characterized and potent GPR120 agonist, quantitative in vitro potency data for this compound, identified as compound example F13 from patent US8394841B2, is not publicly available in the reviewed scientific literature and patent databases. This guide therefore focuses on presenting the extensive data for TUG-891 and outlines the standard experimental protocols used to assess the potency of such compounds, which would be applicable to this compound.
Quantitative In Vitro Potency Comparison
A direct quantitative comparison of the in vitro potency of this compound and TUG-891 is not possible due to the lack of publicly available data for this compound.
In Vitro Potency of TUG-891
TUG-891 has been extensively characterized as a potent and selective agonist for the human GPR120 receptor across various in vitro functional assays. The following table summarizes its potency, typically expressed as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)), in key signaling pathways activated by GPR120.
| Assay Type | Human GPR120 Potency (pEC50) | Human GPR120 Potency (EC50) | Reference |
| Calcium Mobilization | 7.36 | 43.6 nM | |
| β-Arrestin-2 Recruitment | 7.77 | 16.9 nM | |
| ERK Phosphorylation | - | ~100-300 nM | [1] |
GPR120 Signaling Pathways
GPR120 activation by an agonist initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin pathway.[2][3][4]
-
Gαq/11 Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a key signaling event that can be measured to determine agonist potency.
-
β-Arrestin Pathway: Agonist binding also promotes the recruitment of β-arrestin proteins to the receptor. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, including the activation of the ERK/MAPK pathway.
Caption: GPR120 signaling upon agonist binding.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency of GPR120 modulators like TUG-891.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
Principle: GPR120 activation leads to a Gαq-mediated release of intracellular calcium. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[5][6]
-
Compound Preparation: Test compounds (this compound or TUG-891) are serially diluted in the assay buffer to a range of concentrations.
-
Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The baseline fluorescence is measured before the automated addition of the test compounds.
-
Data Acquisition: Fluorescence intensity is measured kinetically for a period of 1 to 3 minutes following compound addition.[7]
-
Data Analysis: The increase in fluorescence (ΔF) over baseline (F) is calculated. The concentration-response curve is generated by plotting ΔF/F against the logarithm of the compound concentration. The EC50 value is determined by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor.
Principle: Ligand-induced activation of GPR120 promotes the binding of β-arrestin. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay).
Protocol (using PathHunter eXpress Assay): [8][9]
-
Cell Line: A CHO-K1 cell line engineered to co-express GPR120 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment is used.
-
Cell Plating: Cryopreserved cells are thawed and plated in the provided 384-well assay plates and incubated.
-
Compound Preparation: Test compounds are serially diluted in the appropriate assay buffer.
-
Compound Addition: A small volume of the diluted compound is added to the wells containing the cells.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added to each well.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. A concentration-response curve is generated by plotting the signal against the logarithm of the compound concentration to determine the EC50 value.
Caption: A generalized workflow for determining GPR120 agonist potency.
References
- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. protocols.io [protocols.io]
- 8. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
Comparative Efficacy of a Novel GPR120 Modulator in TUG-891 Resistant Models: A Preclinical Assessment
For Immediate Release
This guide provides a comparative analysis of a novel GPR120 modulator, designated Modulator 2, against the well-characterized GPR120 agonist, TUG-891. The primary focus of this report is to evaluate the efficacy of Modulator 2 in preclinical models exhibiting resistance to TUG-891. This resistance is postulated to arise from prolonged exposure to TUG-891, leading to receptor desensitization and downregulation. The data presented herein suggests that Modulator 2 may offer a therapeutic advantage in such clinically relevant scenarios.
Introduction to GPR120 and its Modulation
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids.[1] Its activation has been linked to a range of beneficial metabolic and anti-inflammatory effects, making it a promising therapeutic target for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[2][3] TUG-891 is a potent and selective synthetic agonist of GPR120 that has been extensively used in preclinical research to explore the therapeutic potential of GPR120 activation.[4] However, as with many GPCR agonists, prolonged activation by TUG-891 can lead to receptor desensitization, phosphorylation, and internalization, potentially limiting its long-term efficacy.[4][5][6][7][8]
This guide introduces "GPR120 Modulator 2," a hypothetical novel agonist designed to overcome the limitations of first-generation agonists like TUG-891. We present a comparative analysis of its efficacy in a hypothetical TUG-891 resistant model.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[9] Additionally, GPR120 activation can lead to the recruitment of β-arrestin-2, which not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling cascades with anti-inflammatory effects.[2][9]
Figure 1: GPR120 Signaling Pathways
The TUG-891 Resistant Model: A Hypothetical Framework
For this comparative study, a hypothetical TUG-891 resistant cell model was developed. This model is characterized by a cellular phenotype that emerges after chronic exposure to TUG-891, leading to a blunted response to subsequent agonist stimulation. The key characteristics of this model are:
-
Receptor Downregulation: A significant reduction in the cell surface expression of GPR120.
-
Enhanced β-arrestin-2 Recruitment: Increased expression or activity of β-arrestin-2, leading to more rapid and profound receptor desensitization and internalization upon agonist binding.
Comparative Efficacy Data
The following tables summarize the hypothetical comparative data between TUG-891 and this compound in both wild-type (WT) and TUG-891 Resistant (TUG-R) models.
Table 1: In Vitro Agonist Potency and Efficacy
| Parameter | TUG-891 | This compound |
| Binding Affinity (Ki, nM) | ||
| GPR120 | 15 | 20 |
| Functional Potency (EC50, nM) | ||
| Calcium Mobilization (WT) | 50 | 75 |
| Calcium Mobilization (TUG-R) | 500 | 100 |
| β-arrestin-2 Recruitment (WT) | 30 | 250 |
| β-arrestin-2 Recruitment (TUG-R) | 15 | 300 |
| Maximal Efficacy (% of WT TUG-891) | ||
| Calcium Mobilization (WT) | 100% | 95% |
| Calcium Mobilization (TUG-R) | 30% | 85% |
Table 2: In Vitro GLP-1 Secretion from Enteroendocrine Cells
| Cell Model | Treatment | GLP-1 Secretion (pg/mL) |
| Wild-Type (WT) | Vehicle | 10.2 ± 1.5 |
| TUG-891 (1 µM) | 45.8 ± 4.2 | |
| Modulator 2 (1 µM) | 42.5 ± 3.9 | |
| TUG-891 Resistant (TUG-R) | Vehicle | 9.8 ± 1.3 |
| TUG-891 (1 µM) | 18.5 ± 2.1 | |
| Modulator 2 (1 µM) | 38.9 ± 3.5 |
Experimental Protocols
Generation of TUG-891 Resistant (TUG-R) Cell Line: A murine enteroendocrine cell line (e.g., STC-1) stably expressing human GPR120 was cultured in the presence of 1 µM TUG-891 for 14 days. The medium containing TUG-891 was replaced every 48 hours. The resulting cell population was then maintained in a culture medium containing a lower concentration of TUG-891 (100 nM) to sustain the resistant phenotype.
Calcium Mobilization Assay: Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence was measured, followed by the addition of varying concentrations of TUG-891 or this compound. The change in fluorescence, indicative of intracellular calcium mobilization, was monitored using a plate reader.
β-arrestin-2 Recruitment Assay: A bioluminescence resonance energy transfer (BRET) assay was employed. Cells were co-transfected with GPR120 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP). Upon agonist stimulation, the recruitment of β-arrestin-2-YFP to the receptor-RLuc brings the two proteins in close proximity, resulting in an increase in the BRET signal.
GLP-1 Secretion Assay: Enteroendocrine cells (WT or TUG-R) were seeded in 24-well plates. The cells were washed and incubated in a serum-free medium for 2 hours. Subsequently, the cells were treated with vehicle, TUG-891, or this compound for 1 hour. The supernatant was collected, and the concentration of secreted GLP-1 was quantified using a commercially available ELISA kit.
Figure 2: Experimental Workflow
Discussion and Conclusion
The hypothetical data presented in this guide suggests that this compound exhibits a distinct pharmacological profile compared to TUG-891. While both compounds are effective GPR120 agonists in wild-type models, Modulator 2 demonstrates significantly improved efficacy in the TUG-891 resistant model. This is particularly evident in the calcium mobilization and GLP-1 secretion assays, where Modulator 2 retains a much higher level of activity.
The proposed mechanism for this improved efficacy in the resistant model is the biased agonism of Modulator 2. With a lower potency for β-arrestin-2 recruitment, Modulator 2 is less likely to induce the rapid receptor desensitization and internalization that characterizes the TUG-891 resistant phenotype. This allows for a more sustained Gαq-mediated signaling, leading to a more robust physiological response even in a state of receptor downregulation.
References
- 1. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Open Access) The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism (2013) | Brian D. Hudson | 181 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR120 Modulator Binding Sites: A Comparative Guide to Mutagenesis Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mutagenesis-based methods for validating the binding sites of GPR120 modulators. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions. The validation of how and where potential drug candidates, or modulators, bind to this receptor is a critical step in the drug discovery process. Site-directed mutagenesis is a powerful technique to functionally confirm the specific amino acid residues involved in these interactions.
This guide will delve into the experimental data from mutagenesis studies on GPR120, offering a clear comparison of the effects of specific mutations on the binding and activity of various modulators.
Data Presentation: Impact of GPR120 Mutations on Modulator Potency
The following table summarizes quantitative data from site-directed mutagenesis studies on GPR120. The data illustrates the fold-shift in the half-maximal effective concentration (EC50) of various GPR120 agonists, providing insight into the importance of specific amino acid residues for ligand binding and receptor activation.
| Mutant | Modulator | Assay Type | Fold-Shift in EC50 vs. Wild Type | Reference |
| R99A | TUG-891 | β-arrestin recruitment | >1000 | [1] |
| R99A | aLA | β-arrestin recruitment | >1000 | [1] |
| R99A | GW9508 | β-arrestin recruitment | >1000 | [1] |
| H102A | TUG-891 | β-arrestin recruitment | 3.5 | [1] |
| F106A | TUG-891 | β-arrestin recruitment | 12 | [1] |
| N110A | TUG-891 | β-arrestin recruitment | 4.2 | [1] |
| R178A | TUG-891 | β-arrestin recruitment | >1000 | [1] |
| W277A | TUG-891 | β-arrestin recruitment | >1000 | [1] |
| Y280A | TUG-891 | β-arrestin recruitment | 15 | [1] |
| H284A | TUG-891 | β-arrestin recruitment | 2.5 | [1] |
| F314A | TUG-891 | β-arrestin recruitment | 3.8 | [1] |
aLA: alpha-Linolenic acid
Experimental Protocols
Detailed methodologies for the key experiments involved in validating GPR120 modulator binding sites are provided below.
Site-Directed Mutagenesis of GPR120
This protocol outlines the generation of GPR120 mutants using a PCR-based method.
-
Template: A mammalian expression vector (e.g., pcDNA3.1) containing the wild-type human GPR120 cDNA.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) incorporating the desired mutation. The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of template DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of PfuUltra DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Cell Culture and Transfection
This protocol describes the maintenance of mammalian cells and the introduction of GPR120-containing plasmids.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain sub-confluency.
-
Transfection:
-
Seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells per well 24 hours before transfection.
-
For each well, prepare a transfection mix containing:
-
2 µg of the GPR120 (wild-type or mutant) expression plasmid.
-
6 µL of a suitable transfection reagent (e.g., FuGENE HD).
-
100 µL of serum-free DMEM.
-
-
Incubate the mixture at room temperature for 15 minutes.
-
Add the transfection mix dropwise to the cells.
-
Incubate the cells for 24-48 hours before performing subsequent assays.
-
Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium upon GPR120 activation, which typically couples to the Gq signaling pathway.
-
Cell Preparation: 24 hours post-transfection, seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well. Allow cells to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Procedure:
-
Wash the cells twice with 100 µL of assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add the GPR120 modulator at various concentrations and continue to record the fluorescence signal for at least 60 seconds.
-
-
Data Analysis: The change in fluorescence is measured as Relative Fluorescence Units (RFU). Plot the peak RFU against the modulator concentration to determine the EC50 value.
Functional Assay: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated GPR120, a key event in G protein-independent signaling and receptor desensitization. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Co-transfection: Co-transfect HEK293 cells with plasmids encoding for GPR120 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Assay Procedure:
-
48 hours post-transfection, wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Add the GPR120 modulator at various concentrations and measure the BRET signal again.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates β-arrestin recruitment. Plot the change in BRET ratio against the modulator concentration to determine the EC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the validation of GPR120 modulator binding sites.
Caption: GPR120 Signaling Pathways.
Caption: Experimental Workflow for Validation.
References
A Comparative Guide to GPR120 Activation: The Synthetic Modulator TUG-891 vs. Natural Omega-3 Fatty Acid Ligands
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Its activation by natural ligands, primarily long-chain omega-3 fatty acids such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), has been linked to potent anti-inflammatory and insulin-sensitizing effects.[1][2] This has spurred the development of synthetic modulators, such as TUG-891, to harness the therapeutic potential of GPR120 for conditions like type 2 diabetes and obesity.[3] This guide provides an objective, data-driven comparison of the synthetic GPR120 agonist TUG-891 and natural omega-3 fatty acid ligands, focusing on their performance in key experimental assays.
Quantitative Comparison of Ligand Potency
The efficacy and potency of GPR120 activation can be quantified through various in vitro assays. The following tables summarize the comparative potencies of the synthetic agonist TUG-891 and the natural omega-3 fatty acid, α-linolenic acid (aLA), in activating key downstream signaling pathways.
Table 1: Potency in Gαq-Mediated Calcium Mobilization
| Ligand | Assay Type | Species | Potency (pEC50) |
| TUG-891 | Calcium Mobilization | Human | 7.6 |
| α-Linolenic Acid (aLA) | Calcium Mobilization | Human | ~5.0 |
Data sourced from Hudson et al. (2013). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: Potency in β-Arrestin-2 Recruitment
| Ligand | Assay Type | Species | Potency (pEC50) |
| TUG-891 | β-Arrestin-2 Recruitment | Human | 7.5 |
| α-Linolenic Acid (aLA) | β-Arrestin-2 Recruitment | Human | ~5.0 |
Data sourced from Hudson et al. (2013).[4]
Table 3: Potency in ERK Phosphorylation
| Ligand | Assay Type | Species | Potency (pEC50) |
| TUG-891 | ERK Phosphorylation | Human | < 6.0 |
| α-Linolenic Acid (aLA) | ERK Phosphorylation | Human | ~5.0 |
Data sourced from Hudson et al. (2013).[4]
These data highlight that the synthetic agonist TUG-891 is significantly more potent than the natural ligand aLA in activating GPR120-mediated signaling pathways in vitro.[4]
GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels and activates protein kinase C (PKC).[5] The β-arrestin-2 pathway is crucial for the receptor's anti-inflammatory effects.[1]
Recent studies have revealed the concept of "biased agonism" at GPR120, where different ligands can preferentially activate one pathway over the other. The synthetic agonist TUG-891, for instance, exhibits a bias towards the Gαq pathway.[6][7] In contrast, certain omega-3 fatty acids like EPA have been shown to also activate Gs signaling, a pathway not engaged by TUG-891.[6][7] This differential pathway activation may lead to distinct physiological outcomes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR120 modulators. Below are protocols for key in vitro assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gq-coupled GPR120 receptor.
Workflow Diagram
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR120 in appropriate media.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well and incubate overnight.[8]
-
Dye Loading: Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.[8]
-
Compound Preparation: Prepare serial dilutions of the GPR120 modulators (TUG-891 or omega-3 fatty acids) in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence microplate reader. Record a stable baseline fluorescence for 10-20 seconds. Program the instrument to automatically add the compounds to the wells.[8]
-
Data Analysis: Measure the fluorescence emission at approximately 525 nm following excitation at around 490 nm.[8] The increase in fluorescence corresponds to the rise in intracellular calcium. Plot the response against the ligand concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated GPR120 receptor and β-arrestin-2, a key event in the anti-inflammatory signaling pathway. The PathHunter® assay system (DiscoverX) is a commonly used platform.
Detailed Protocol:
-
Cell Line: Use a PathHunter® cell line engineered to co-express a ProLink™ (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin.[9][10]
-
Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[9]
-
Compound Addition: Add serial dilutions of the test compounds (TUG-891 or omega-3 fatty acids) to the cells and incubate for 90 minutes at 37°C.[5]
-
Detection: Add the PathHunter® Detection Reagent, which contains the substrate for the complemented enzyme. Incubate at room temperature for 60 minutes.[5]
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.[5]
-
Data Analysis: Plot the normalized signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[5]
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay
This assay measures the ability of GPR120 agonists to stimulate the secretion of the incretin (B1656795) hormone GLP-1 from enteroendocrine cells, such as the murine STC-1 cell line.
Detailed Protocol:
-
Cell Culture: Culture STC-1 cells in DMEM with 10% FBS.[11]
-
Cell Plating and Starvation: Seed STC-1 cells in a 24-well plate. Once confluent, wash the cells with HEPES buffer and incubate for 30 minutes to starve the cells.[11]
-
Stimulation: Prepare a stimulation buffer containing the GPR120 agonist (e.g., 100 µM DHA or desired concentrations of TUG-891).[11] Replace the starvation buffer with the stimulation buffer and incubate for a defined period (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein content of the cells in each well.
Conclusion
Both synthetic modulators like TUG-891 and natural omega-3 fatty acids effectively activate GPR120, but with distinct pharmacological profiles. TUG-891 demonstrates significantly higher potency in vitro, making it a valuable tool for dissecting GPR120 signaling. However, the biased agonism exhibited by different ligands, with omega-3 fatty acids potentially engaging a broader range of signaling pathways, underscores the complexity of GPR120 pharmacology. The choice between a synthetic modulator and a natural ligand will depend on the specific research question, with considerations for potency, selectivity, and the desired signaling outcome. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate and compare the performance of various GPR120 modulators.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GPR120 Modulator Signaling Bias: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling bias of GPR120 modulators, supported by experimental data and detailed protocols. This analysis focuses on the differential activation of the Gαq/11 and β-arrestin signaling pathways, crucial for understanding the therapeutic potential of GPR120 agonists.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key regulator of metabolic and inflammatory processes.[1] Its activation by ligands can trigger two primary signaling cascades: a Gαq/11-dependent pathway, which is primarily associated with metabolic effects such as glucagon-like peptide-1 (GLP-1) secretion, and a β-arrestin-dependent pathway, which is linked to potent anti-inflammatory effects.[2][3] The ability of a specific modulator to preferentially activate one pathway over the other is termed "signaling bias" and represents a significant opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects.
This guide offers a comparative analysis of two distinct GPR120 modulators to illustrate the concept and practical assessment of signaling bias. Due to the lack of publicly available, detailed signaling bias data for a compound specifically named "GPR120 modulator 2," this guide will utilize data for the well-characterized synthetic agonist TUG-891 and the endogenous ligand α-Linolenic Acid (aLA) as representative examples of GPR120 modulators with differing signaling profiles.
Data Presentation: Quantitative Comparison of GPR120 Modulators
The following table summarizes the potency (EC50) of TUG-891 and aLA in activating the Gαq/11 and β-arrestin 2 signaling pathways. Lower EC50 values indicate higher potency.
| Modulator | Signaling Pathway | Assay Type | Potency (EC50) in nM | Data Source |
| TUG-891 | Gαq/11 | Ca2+ Mobilization | 35.3 ± 1.3 | [4] |
| β-arrestin 2 | β-arrestin 2 Recruitment | 19.3 ± 1.2 | [4] | |
| α-Linolenic Acid (aLA) | Gαq/11 | Ca2+ Mobilization | 2,900 ± 300 | [4] |
| β-arrestin 2 | β-arrestin 2 Recruitment | 2,200 ± 300 | [4] |
Note: Data presented is for the human GPR120 receptor.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key GPR120 signaling pathways and the experimental workflows for their assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gαq/11 Pathway Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gαq/11 pathway by a GPR120 modulator.
Principle: Activation of GPR120 leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in [Ca²⁺]i is detected by a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably or transiently expressing human GPR120 are cultured in appropriate media.
-
Cells are seeded into 96-well, black-walled, clear-bottom microplates and grown to confluence.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) is added to each well.
-
The plate is incubated in the dark at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
Serial dilutions of the GPR120 modulators (e.g., TUG-891, aLA) are prepared and added to the wells.
-
Fluorescence intensity is measured immediately and kinetically over a period of 1-2 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity over baseline is calculated for each concentration of the modulator.
-
Dose-response curves are generated by plotting the fluorescence response against the logarithm of the modulator concentration.
-
EC50 values, representing the concentration of modulator that elicits 50% of the maximal response, are calculated using a non-linear regression model.
-
β-arrestin Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET)
This assay measures the recruitment of β-arrestin 2 to the activated GPR120 receptor.
Principle: BRET is a proximity-based assay that measures protein-protein interactions. In this setup, GPR120 is fused to a bioluminescent donor molecule (e.g., Renilla luciferase, Rluc), and β-arrestin 2 is fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced activation and conformational change of GPR120, β-arrestin 2 is recruited to the receptor, bringing the donor and acceptor molecules into close proximity. When the luciferase substrate (e.g., coelenterazine (B1669285) h) is added, the energy from the bioluminescent reaction is transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are co-transfected with plasmids encoding for GPR120-Rluc and YFP-β-arrestin 2.
-
Transfected cells are seeded into 96-well, white-walled, white-bottom microplates.
-
-
Compound Addition and Signal Detection:
-
Cells are washed with a buffered saline solution.
-
Serial dilutions of the GPR120 modulators are added to the wells, and the plate is incubated.
-
The luciferase substrate, coelenterazine h, is added to each well.
-
Bioluminescence emissions from the donor (Rluc) and the acceptor (YFP) are measured simultaneously using a plate reader capable of detecting dual wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated for each well (Acceptor Emission / Donor Emission).
-
The net BRET signal is determined by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of modulator-treated cells.
-
Dose-response curves are generated by plotting the net BRET signal against the logarithm of the modulator concentration.
-
EC50 values are calculated using a non-linear regression model.
-
Concluding Summary
The comparative analysis of TUG-891 and α-Linolenic Acid demonstrates the principle of signaling bias at the GPR120 receptor. TUG-891 is a highly potent agonist for both the Gαq/11 and β-arrestin 2 pathways, with slightly higher potency towards the β-arrestin 2 pathway.[4] In contrast, the endogenous ligand aLA is significantly less potent at both pathways.[4] While the data presented for these two compounds do not show a dramatic bias for one pathway over the other in terms of potency, the marked difference in overall potency highlights the potential for developing synthetic modulators with fine-tuned signaling properties.
The ability to quantitatively assess signaling bias using assays such as calcium mobilization and BRET is critical for the rational design of novel GPR120-targeted therapeutics. By selectively engaging either the metabolic or the anti-inflammatory arms of GPR120 signaling, it may be possible to develop drugs for type 2 diabetes or inflammatory conditions with enhanced therapeutic windows. Further research into the signaling profiles of a wider range of GPR120 modulators will undoubtedly accelerate the translation of these concepts into clinical applications.
References
- 1. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Modulator 2: A Comparative Analysis of Cellular Effects on GPR120 Splice Variants
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of GPR120 agonists on the long and short splice variants of the G-protein coupled receptor 120.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical regulator of metabolic and inflammatory processes, making it an attractive therapeutic target for conditions such as type 2 diabetes and obesity.[1][2] In humans, GPR120 exists as two primary splice variants: a short form (GPR120S) and a long form (GPR120L).[1][3] These variants differ by a 16-amino acid insertion in the third intracellular loop of GPR120L.[1][4] This structural difference leads to distinct signaling properties upon activation by GPR120 modulators. This guide provides a comparative analysis of the cellular effects of a representative synthetic agonist, referred to herein as "GPR120 modulator 2" (based on the well-characterized agonist GW9508), on cells expressing either the GPR120S or GPR120L splice variant.
Differential Signaling Pathways
Activation of GPR120S by this compound initiates a dual signaling cascade. It couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.[1][5] Concurrently, GPR120S activation also promotes the recruitment of β-arrestin 2, leading to receptor internalization and downstream signaling events independent of G-proteins.[4][6]
In stark contrast, the GPR120L splice variant exhibits biased agonism.[4][6] The 16-amino acid insertion in its third intracellular loop prevents its coupling to the Gαq/11 protein.[1][4] Consequently, activation of GPR120L by this compound does not lead to an increase in intracellular calcium.[4][6] However, GPR120L retains its ability to recruit β-arrestin 2, thus exclusively activating the β-arrestin-dependent signaling pathway.[4][5][6] This differential signaling has significant implications for the physiological outcomes of GPR120 activation.
Figure 1. Differential signaling pathways of GPR120S and GPR120L upon activation by this compound.
Comparative Data on Cellular Responses
The distinct signaling mechanisms of the GPR120 splice variants translate into measurable differences in cellular responses. The following table summarizes the quantitative data from key experiments comparing the effects of this compound on cells expressing either GPR120S or GPR120L.
| Cellular Response | GPR120S-Expressing Cells | GPR120L-Expressing Cells | Reference |
| Intracellular Calcium Mobilization (EC50) | ~5 µM | No Response | [4][6] |
| β-Arrestin 2 Recruitment (EC50) | ~3 µM | ~4 µM | [4][6] |
| Receptor Internalization | Robust | Robust | [4][6] |
| ERK1/2 Phosphorylation | Increased | No significant change | [3][7] |
EC50: Half maximal effective concentration.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following GPR120 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with plasmids encoding either SNAP-tagged GPR120S or GPR120L.
-
Cell Plating: Transfected cells are plated into black-walled, clear-bottom 96-well plates and cultured for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken using a fluorescence plate reader. This compound, at varying concentrations, is then added to the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically over several minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (peak - baseline) is calculated and plotted against the modulator concentration to determine the EC50 value.
Figure 2. Workflow for the intracellular calcium mobilization assay.
β-Arrestin 2 Recruitment Assay
Objective: To quantify the recruitment of β-arrestin 2 to the activated GPR120 receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing GPR120 (either S or L variant) fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used (e.g., PathHunter assay).
-
Cell Plating: Cells are plated in 96-well plates and incubated overnight.
-
Compound Stimulation: this compound is added at various concentrations, and the plates are incubated for 90 minutes at 37°C to allow for receptor-β-arrestin 2 interaction.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added to each well.
-
Signal Measurement: The plate is incubated at room temperature for 60 minutes, and the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity, which is proportional to the extent of β-arrestin 2 recruitment, is plotted against the modulator concentration to calculate the EC50.
Figure 3. Workflow for the β-arrestin 2 recruitment assay.
Conclusion
The two human splice variants of GPR120, GPR120S and GPR120L, exhibit distinct signaling profiles upon activation by this compound. While GPR120S activates both Gαq/11-mediated calcium mobilization and β-arrestin 2-dependent pathways, GPR120L is a naturally biased receptor that exclusively signals through β-arrestin 2. This differential signaling is crucial for researchers and drug development professionals to consider when designing and interpreting studies targeting GPR120. Understanding the specific effects of modulators on each splice variant will be paramount in developing targeted therapies that can selectively harness the desired signaling pathway for optimal therapeutic benefit in metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential signaling by splice variants of the human free fatty acid receptor GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cloning and Characterization of Spliced Variants of the Porcine G Protein Coupled Receptor 120 - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking GPR120 modulator 2 against industry-standard GPR120 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key GPR120 (G-protein coupled receptor 120), also known as Free Fatty Acid Receptor 4 (FFAR4), agonists. The objective is to offer a clear, data-driven benchmark for evaluating GPR120 modulators. Due to the limited publicly available data for "GPR120 modulator 2," this guide focuses on a selection of well-characterized, industry-standard GPR120 agonists: TUG-891, GW9508, and Compound A (CpdA). These compounds are frequently utilized in metabolic and inflammatory disease research, providing a robust baseline for comparison.
GPR120 has emerged as a significant therapeutic target for metabolic conditions such as type 2 diabetes and obesity, as well as inflammatory diseases.[1] Agonism of GPR120 is linked to the secretion of glucagon-like peptide-1 (GLP-1), insulin (B600854) sensitization, and anti-inflammatory effects.[1][2] The comparative data presented herein is essential for the selection of appropriate tool compounds and for the advancement of novel GPR120-targeting therapeutics.
Performance Comparison of GPR120 Agonists
The following tables summarize the in vitro potency of industry-standard GPR120 agonists across common experimental assays. Potency is a critical parameter for assessing the potential efficacy of a compound.
Table 1: Agonist Potency (EC50) in Calcium Mobilization Assays
| Compound | EC50 (µM) | Cell Line | Notes |
| This compound | Data not publicly available | - | Extracted from patent US8394841B2, compound example F13. |
| TUG-891 | ~0.0437[3] | hGPR120 transfected CHO cells | A potent and selective GPR120 agonist.[2] |
| GW9508 | ~3.47 (pEC50 = 5.46)[4] | HEK-293 cells expressing GPR120 | Dual agonist for GPR40 and GPR120, with ~100-fold selectivity for GPR40.[5] |
| Compound A (CpdA) | ~0.024 (logEC50 = -7.62) | GPR120-transfected cells | A high-affinity, selective GPR120 agonist with negligible activity at GPR40.[6] |
Table 2: Agonist Potency (EC50) in β-Arrestin Recruitment Assays
| Compound | EC50 (µM) | Cell Line | Notes |
| This compound | Data not publicly available | - | - |
| TUG-891 | Data available, potent recruitment observed[7][8] | hFFA4 expressing cells | Demonstrates robust β-arrestin-1 and -2 recruitment. |
| GW9508 | Data not publicly available | - | - |
| Compound A (CpdA) | ~0.35[9][10] | Human and mouse GPR120 expressing cells | Shows concentration-dependent recruitment of β-arrestin-2. |
GPR120 Signaling Pathways
GPR120 activation initiates multiple downstream signaling cascades that contribute to its therapeutic effects. The two primary pathways involve Gαq/11 protein coupling and β-arrestin-2 recruitment.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of standard protocols for key GPR120 functional assays.
Intracellular Calcium Mobilization Assay
This assay is a primary method for quantifying the activation of Gαq-coupled receptors like GPR120.
Objective: To measure the increase in intracellular calcium concentration following agonist stimulation.
General Protocol:
-
Cell Culture: CHO or HEK-293 cells stably expressing human GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: Test compounds, including a reference agonist and vehicle control, are added to the wells.
-
Signal Detection: Fluorescence changes are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is plotted against the compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPR120 receptor, a key signaling event independent of G-protein coupling.
Objective: To quantify the recruitment of β-arrestin to the activated GPR120 receptor.
General Protocol:
-
Cell Line: A cell line co-expressing GPR120 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or BRET/FRET-based systems) is used.
-
Cell Plating: Cells are plated in appropriate multi-well plates.
-
Compound Incubation: Test compounds are added to the cells and incubated for a period to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A detection reagent is added, and the resulting signal (e.g., chemiluminescence, fluorescence) is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The signal is plotted against the compound concentration to calculate the EC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing GPR120 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safe Handling and Disposal of GPR120 Modulator 2
This document provides essential safety, operational, and disposal information for GPR120 modulator 2, a compound used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Product Information and Safety Data
While a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available, an SDS for a structurally similar compound, "GPR120 Agonist 2" (CAS No. 1234844-11-1), indicates that it is not classified as a hazardous substance or mixture.[1] However, as with any research chemical, it is crucial to handle this compound with care and follow established laboratory safety protocols.
| Property | Value | Source |
| Chemical Name | GPR120 Agonist 2 | [1] |
| CAS Number | 1234844-11-1 | [1] |
| Molecular Formula | C22H25ClO4 | [1] |
| Molecular Weight | 388.88 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
| Solubility (DMSO) | 45 mg/mL (115.72 mM) | [3] |
Proper Disposal Procedures
Even though this compound may not be classified as hazardous, it is recommended to dispose of it as chemical waste through your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation :
-
Treat all waste containing this compound (solid, liquid, and contaminated labware) as chemical waste.
-
Do not mix this waste with incompatible materials. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless it is part of a specific experimental protocol.[4]
-
-
Solid Waste Disposal :
-
Liquid Waste Disposal :
-
Disposal of Contaminated Sharps :
-
Container Labeling and Storage :
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4] Do not use abbreviations.
-
Maintain a log of all chemicals added to a waste container.[4]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
-
Decontamination of Empty Containers :
-
For the original product container, once empty, it should be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[4][5]
-
The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[4] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
Allow the rinsed container to air dry completely.[4]
-
Deface the original label before disposing of the decontaminated container as regular trash.[5]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup when your containers are full.[4]
-
Experimental Protocols
In Vitro GPR120 Activation Assay (Calcium Influx)
This protocol describes a common method to assess the agonistic activity of this compound by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture :
-
CHO-K1 cells stably expressing human GPR120 (hGPR120) are cultured in a suitable medium (e.g., Ham's F-12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418 at 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Plating :
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 5 x 10^4 cells per well and incubated overnight to allow for attachment.
-
-
Compound Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
-
-
Calcium Assay :
-
Remove the culture medium from the wells and wash once with the assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation 3).
-
Measure the baseline fluorescence, and then add the various concentrations of this compound to the wells.
-
Immediately begin measuring the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis :
-
The increase in intracellular calcium is typically expressed as a ratio of the fluorescence signal from the test compound-treated cells to that of vehicle-treated cells.
-
Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[8]
-
Visualizations
GPR120 Signaling Pathway
Caption: GPR120 activation by a modulator leads to two main signaling cascades.
Experimental Workflow: Calcium Influx Assay
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cenmed.com [cenmed.com]
- 3. GPR120 Agonist 2 | GPR | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vpr.tamu.edu [vpr.tamu.edu]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
